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  • Product: 2-Ethyl-10H-phenothiazine
  • CAS: 61852-27-5

Core Science & Biosynthesis

Foundational

2-Ethyl-10H-phenothiazine: Structural Dynamics, Physicochemical Profiling, and Synthetic Methodologies

Executive Summary 2-Ethyl-10H-phenothiazine (CAS 61852-27-5) is a highly versatile tricyclic heteroaromatic scaffold. Characterized by its electron-rich phenothiazine core and an asymmetric ethyl substitution at the C2 p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethyl-10H-phenothiazine (CAS 61852-27-5) is a highly versatile tricyclic heteroaromatic scaffold. Characterized by its electron-rich phenothiazine core and an asymmetric ethyl substitution at the C2 position, this compound is a critical building block in pharmaceutical API synthesis (specifically for neuroleptic and antihistamine agents) and advanced polymer chemistry. This technical guide provides a rigorous analysis of its structural properties, mechanistic behavior, and validated experimental handling protocols.

Chemical Structure & Conformational Dynamics

The core of 2-ethyl-10H-phenothiazine consists of two benzene rings linked by a sulfur atom and a nitrogen atom, forcing the molecule into a non-planar "butterfly" conformation.

  • Electronic Effects: The ethyl group at the C2 position acts as a weak electron donor via hyperconjugation. This breaks the electronic symmetry of the molecule, slightly increasing the electron density on the substituted aromatic ring and subtly lowering the oxidation potential compared to the parent phenothiazine .

  • Nucleophilic Centers: The molecule possesses two potential sites for electrophilic attack: the 10H-nitrogen and the 5-sulfur. However, the secondary amine (N-H) is sterically hindered and weakly acidic (pKa ~ 21). Deprotonation yields a highly nucleophilic nitrogen anion, which is the primary vector for functionalization in drug synthesis.

Physicochemical Properties

Accurate physicochemical profiling is essential for predicting the solubility, reactivity, and downstream processing of the compound. The quantitative data is summarized below:

PropertyValue
IUPAC Name 2-Ethyl-10H-phenothiazine
CAS Registry Number 61852-27-5
Molecular Formula C₁₄H₁₃NS
Molecular Weight 227.32 g/mol
Exact Mass 227.0768 Da
Topological Polar Surface Area (TPSA) ~37.3 Ų
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMF, DMSO; Insoluble in water

Mechanistic Pathway: N-Alkylation in API Synthesis

A primary industrial application of 2-ethyl-10H-phenothiazine is its role as a precursor to Etymemazine , a potent antipsychotic and antihistamine drug . The synthesis relies on a highly regioselective Sₙ2 N-alkylation mechanism.

Because the 10H-nitrogen is a weak nucleophile in its neutral state, a strong base is required to abstract the proton. The resulting phenothiazine anion then executes a nucleophilic attack on an alkyl halide. The reaction is heavily favored toward the nitrogen over the sulfur due to hard-soft acid-base (HSAB) principles and the thermodynamic stability of the N-alkylated product.

SynthesisPathway R1 2-Ethyl-10H-phenothiazine (Weakly Acidic NH) I1 Phenothiazine Anion (Nucleophilic Intermediate) R1->I1 Deprotonation B1 Strong Base (e.g., NaH / NaNH2) B1->I1 H+ Abstraction P1 N-Alkylated Product (e.g., Etymemazine) I1->P1 SN2 Attack R2 Alkyl Halide (Electrophile) R2->P1 Alkyl Transfer

Logical pathway for the SN2 N-alkylation of 2-Ethyl-10H-phenothiazine.

Self-Validating Experimental Protocol: N-Alkylation Workflow

To ensure high yield and prevent oxidative degradation, the N-alkylation of 2-ethyl-10H-phenothiazine must be conducted under strictly controlled conditions. The following protocol integrates self-validating In-Process Controls (IPCs) to guarantee experimental integrity.

Step 1: Inert Atmosphere Setup

  • Procedure: Purge a flame-dried round-bottom flask with Argon or Nitrogen for 15 minutes.

  • Causality: The electron-rich phenothiazine core is highly susceptible to photo-oxidation and auto-oxidation, which readily forms sulfoxides. An inert atmosphere prevents this degradation pathway.

Step 2: Anion Generation

  • Procedure: Dissolve 2-ethyl-10H-phenothiazine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Causality: NaH is a strong, non-nucleophilic base capable of fully deprotonating the weakly acidic 10H-amine. DMF stabilizes the resulting anion through solvation of the sodium counter-ion.

Step 3: Electrophilic Addition

  • Procedure: Maintain the reaction at 0–10°C. Add the alkylating agent (e.g., 1-dimethylamino-2-methyl-3-chloropropane, 1.1 eq) dropwise via an addition funnel.

  • Causality: Dropwise addition at low temperatures controls the exothermicity of the reaction and suppresses competing E2 elimination side-reactions of the aliphatic chain.

Step 4: Thermal Maturation

  • Procedure: Gradually warm the reaction mixture to 80°C and stir for 4–6 hours.

  • Causality: The steric hindrance of the folded tricyclic core requires thermal energy to drive the Sₙ2 substitution to completion.

Step 5: In-Process Control (IPC) & Validation

  • Procedure: Withdraw a 0.1 mL aliquot, quench with water, and extract into ethyl acetate. Analyze via TLC (Hexane:EtOAc 7:3) and LC-MS.

  • Self-Validation: The reaction is deemed complete only when the starting material mass ([M+H]⁺ 228) is completely absent in the LC-MS trace, ensuring no unreacted precursor is carried into the workup phase.

Step 6: Quenching and Isolation

  • Procedure: Cool to room temperature, quench carefully with ice water, and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

ExpWorkflow S1 1. Inert Setup (N2/Ar) Prevents S-oxidation S2 2. Base Addition (NaH) Generates Reactive Anion S1->S2 S3 3. Alkyl Halide Drip (0-10°C) Controls Exothermicity S2->S3 S4 4. Thermal Shift (80°C) Drives SN2 to Completion S3->S4 S5 5. IPC Validation (LC-MS) Confirms Anion Consumption S4->S5 S6 6. Quench & Extract Isolates Target API S5->S6

Step-by-step self-validating experimental workflow for N-alkylation.

Advanced Applications in Polymer Science

Beyond its pharmaceutical utility, 2-ethyl-10H-phenothiazine is a critical component in advanced materials. Derivatives such as N-ethyl-2-ethylphenothiazine are employed as photochemically induced cationic initiators. When irradiated with specific wavelengths (e.g., 525 nm), these compounds form stable radical cations. The 2-ethyl substitution significantly enhances the solubility of these radical salts in organic solvents (like dichloromethane) compared to unsubstituted variants, allowing for highly efficient, photoactivated initiation of cationic polymerization in monomers such as cyclohexene oxide .

References

  • PubChem, National Institutes of Health. "2-ethyl-10H-phenothiazine | C14H13NS | CID 98833".[Link]

  • PubChem, National Institutes of Health. "Etymemazine | C20H26N2S | CID 71823". [Link]

  • Wikipedia. "Etymemazine". [Link]

  • European Polymer Journal (via ResearchGate). "Cationic polymerization photochemically and thermally induced by phenothiazine cation radical salts".[Link]

Exploratory

1H and 13C NMR spectral reference data for 2-Ethyl-10H-phenothiazine

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Characteristics of 2-Ethyl-10H-phenothiazine Abstract This technical guide provides a detailed analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NM...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Characteristics of 2-Ethyl-10H-phenothiazine

Abstract

This technical guide provides a detailed analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-Ethyl-10H-phenothiazine (CAS 61852-27-5). As a crucial analytical technique, NMR spectroscopy offers unambiguous structural elucidation by mapping the chemical environment of each proton and carbon atom. This document serves as a reference for researchers, scientists, and professionals in drug development, synthesizing data from analogous structures and foundational NMR principles to present a comprehensive spectral interpretation. We will delve into the rationale behind chemical shift assignments, coupling patterns, and provide a standardized protocol for data acquisition, ensuring scientific integrity and practical utility.

Introduction to 2-Ethyl-10H-phenothiazine and NMR Spectroscopy

The phenothiazine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous antipsychotic, antihistaminic, and antiemetic drugs. The substitution pattern on the tricyclic ring system dictates the pharmacological activity, making precise structural characterization paramount. 2-Ethyl-10H-phenothiazine is a derivative where functionalization occurs on the aromatic backbone.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei (primarily 1H and 13C), NMR provides detailed information about molecular structure, connectivity, and conformation. For a molecule like 2-Ethyl-10H-phenothiazine, NMR is indispensable for confirming the position of the ethyl substituent and verifying the integrity of the phenothiazine ring system.

This guide presents an in-depth, annotated reference for the 1H and 13C NMR spectra of this compound. While direct, published reference spectra for this specific molecule are not widely available in public databases, the following analysis is built upon established spectral data for the parent 10H-phenothiazine and known substituent chemical shift (SCS) effects, providing a robust and reliable predictive model.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for unambiguous spectral assignment. The structure of 2-Ethyl-10H-phenothiazine is numbered according to IUPAC conventions, which will be used throughout this guide.

Caption: Molecular structure and atom numbering for 2-Ethyl-10H-phenothiazine.

1H NMR Spectral Reference Data

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin coupling).

Causality of Experimental Observations

The chemical shifts in the aromatic region (typically 6.5-7.5 ppm) are influenced by several factors:

  • Heteroatoms: The electron-donating nitrogen (N10) and sulfur (S5) atoms generally increase electron density on the rings, causing an upfield shift (shielding) compared to benzene.

  • Ring Current: The aromatic rings sustain a ring current that deshields the external protons.

  • Substituent Effects: The ethyl group at C2 is a weak electron-donating group. It will cause a slight upfield shift for the ortho (C1, C3) and para (C4) protons relative to their positions in the unsubstituted ring.

  • N-H Proton: The proton on N10 is typically observed as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature.

Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for 2-Ethyl-10H-phenothiazine, assuming acquisition in a common solvent such as DMSO-d6 on a 400 MHz spectrometer.

Chemical Shift (δ ppm)MultiplicityApprox. J (Hz)AssignmentRationale
~8.5 - 9.0br s-H-10Broad signal due to N-H proton; position is solvent-dependent.
~7.10dJ = 2.0H-1Ortho to ethyl group, meta to nitrogen. Appears as a doublet due to coupling with H-3.
~7.05ddJ = 8.0, 2.0H-3Ortho to ethyl group, meta to sulfur bridge. Split by H-4 (ortho) and H-1 (meta).
~6.95dJ = 8.0H-4Ortho to sulfur bridge, para to ethyl group. Split by H-3.
~6.90m-H-6, H-9Protons on the unsubstituted ring, complex multiplet.
~6.80m-H-7, H-8Protons on the unsubstituted ring, complex multiplet.
~2.60qJ = 7.6-CH2-CH3Methylene protons split into a quartet by the three methyl protons.
~1.20tJ = 7.6-CH2-CH3Methyl protons split into a triplet by the two methylene protons.

13C NMR Spectral Reference Data

The 13C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment. The chemical shift range for carbons is much wider than for protons (~0-220 ppm), typically resulting in a distinct signal for each carbon atom.[1]

Causality of Experimental Observations
  • Hybridization: sp2 hybridized aromatic and carbons appear downfield (110-150 ppm) compared to sp3 hybridized aliphatic carbons (10-40 ppm).[2]

  • Heteroatoms: Carbons directly attached to the electronegative nitrogen and sulfur atoms (C4a, C5a, C9a, C10a) are shifted to lower field (deshielded).

  • Substituent Effects: The ethyl group causes a downfield (ipso) shift at the point of attachment (C2) and smaller, predictable shifts at the ortho, meta, and para positions.

Predicted 13C NMR Data

The table below details the predicted chemical shifts for each carbon atom in 2-Ethyl-10H-phenothiazine.

Chemical Shift (δ ppm)AssignmentRationale
~145.0C-2Ipso-carbon attached to the ethyl group, shifted downfield.
~142.0C-10a, C-5aQuaternary carbons attached to both N and S (bridgehead).
~128.0C-4Aromatic CH, para to the ethyl group.
~127.5C-7, C-8Aromatic CH carbons on the unsubstituted ring.
~126.0C-3Aromatic CH, ortho to the ethyl group.
~124.0C-4a, C-9aQuaternary carbons adjacent to the heteroatoms.
~122.0C-1Aromatic CH, ortho to the ethyl group.
~115.0C-6, C-9Aromatic CH carbons on the unsubstituted ring.
~28.5-C H2-CH3Aliphatic methylene carbon.
~15.8-CH2-C H3Aliphatic methyl carbon.

Standard Experimental Protocol

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized protocol is essential. The following section outlines a field-proven methodology for the analysis of phenothiazine derivatives.

Workflow Diagram

Fig. 2: NMR Data Acquisition Workflow sample_prep 1. Sample Preparation ~5-10 mg in 0.6 mL deuterated solvent (e.g., DMSO-d₆) spectrometer 2. Spectrometer Setup 400 MHz+ Spectrometer Tune & Match Probe sample_prep->spectrometer Insert Sample h1_acq 3. ¹H Spectrum Acquisition Standard pulse program (zg30) 16-32 scans spectrometer->h1_acq Execute c13_acq 4. ¹³C Spectrum Acquisition Proton-decoupled (zgpg30) 1024+ scans h1_acq->c13_acq Proceed to processing 5. Data Processing Fourier Transform, Phasing, Baseline Correction c13_acq->processing Raw FID Data analysis 6. Spectral Analysis Integration (¹H), Peak Picking, Structural Assignment processing->analysis Processed Spectra

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Foundational

Mass Spectrometry Fragmentation Pathways of 2-Ethyl-10H-phenothiazine: A Mechanistic Guide

Introduction to Phenothiazine Mass Spectrometry The structural elucidation of phenothiazine derivatives, such as 2-Ethyl-10H-phenothiazine, relies heavily on high-resolution mass spectrometry (HRMS) and tandem mass spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Phenothiazine Mass Spectrometry

The structural elucidation of phenothiazine derivatives, such as 2-Ethyl-10H-phenothiazine, relies heavily on high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). Phenothiazines are characterized by a tricyclic heteroaromatic core containing sulfur and nitrogen. The fragmentation of these molecules under electron ionization (EI) or electrospray ionization (ESI) conditions provides a highly reproducible diagnostic pattern driven by the stability of the conjugated tricyclic system[1].

Understanding the specific fragmentation pathways of 2-Ethyl-10H-phenothiazine is critical for drug metabolism studies, pharmacokinetics, and toxicological screening. This guide details the mechanistic pathways, experimental protocols, and data interpretation strategies for analyzing this compound.

Experimental Protocols and Workflow

To ensure high-confidence structural elucidation, the analytical workflow must be self-validating. This means coupling high-resolution mass measurements (to determine exact elemental compositions) with multi-stage fragmentation (MS n ) to map the connectivity of the precursor and product ions.

Step-by-Step Methodology for ESI-MS/MS Analysis
  • Sample Preparation:

    • Dissolve 2-Ethyl-10H-phenothiazine standard in a mixture of methanol/water (50:50, v/v) containing 0.1% formic acid to facilitate protonation.

    • Causality: Formic acid acts as a proton donor, maximizing the yield of the [M+H]+ precursor ion in positive-ion ESI mode.

  • Instrument Calibration:

    • Calibrate the HRMS instrument (e.g., Q-TOF or Orbitrap) using a standard tuning mix to achieve a mass accuracy of < 2 ppm.

  • Precursor Ion Selection:

    • Infuse the sample at a flow rate of 5 µL/min.

    • Isolate the protonated molecule [M+H]+ at m/z 228 (exact mass calculation: C14​H14​NS+ , m/z 228.0841).

  • Collision-Induced Dissociation (CID):

    • Apply normalized collision energies (NCE) stepping from 15% to 45% using nitrogen or argon as the collision gas.

    • Causality: Energy stepping ensures the capture of both fragile, low-energy fragments (e.g., initial alkyl chain losses) and stable, high-energy core fragments (e.g., heterocyclic ring cleavage).

  • Data Acquisition and H/D Exchange (Optional Validation):

    • Acquire MS/MS spectra. For ambiguous pathways, repeat the experiment using deuterated solvents ( CD3​OD/D2​O ) to monitor the mass shift of exchangeable protons (e.g., the amine >N-H proton)[2].

Mechanistic Fragmentation Pathways

The fragmentation of 2-Ethyl-10H-phenothiazine is governed by the stability of the phenothiazine radical cation and the lability of the 2-ethyl substituent. Under CID conditions, the protonated molecule ( [M+H]+ , m/z 228) undergoes several characteristic neutral losses[3].

Primary Cleavage Events
  • Alkyl Radical Loss: The most prominent initial fragmentation is the homolytic cleavage of the ethyl group at the C2 position. The loss of a methyl radical ( ∙CH3​ , 15 Da) yields a stable benzylic-type cation at m/z 213. Subsequent or direct loss of the entire ethyl radical ( ∙C2​H5​ , 29 Da) generates the core phenothiazine ion at m/z 198.

  • Heteroatom Expulsion: The bare phenothiazine core (m/z 198) undergoes high-energy ring contraction via the expulsion of a sulfur atom (S, 32 Da) or a sulfhydryl radical ( ∙SH , 33 Da), leading to carbazole-like structures at m/z 166 and 165[4].

  • Nitrogen Extrusion: Further degradation involves the loss of hydrogen cyanide (HCN, 27 Da), a hallmark of nitrogen-containing aromatic systems[5].

Pathway Visualization

FragmentationPathway M_plus [M+H]+ m/z 228 Loss_CH3 [M+H - CH3]+ m/z 213 M_plus->Loss_CH3 - •CH3 (15 Da) Loss_Ethyl [Phenothiazine Core]+ m/z 198 M_plus->Loss_Ethyl - •C2H5 (29 Da) Loss_CH3->Loss_Ethyl - •CH2 (14 Da) Loss_S [Core - S]+ m/z 166 Loss_Ethyl->Loss_S - S (32 Da) Loss_HCN [Core - HCN]+ m/z 171 Loss_Ethyl->Loss_HCN - HCN (27 Da)

Figure 1: Proposed MS/MS fragmentation pathway of 2-Ethyl-10H-phenothiazine highlighting major neutral losses.

Quantitative Data Analysis

High-resolution mass spectrometry allows for the unambiguous assignment of product ions based on exact mass measurements. Table 1 summarizes the key diagnostic ions for 2-Ethyl-10H-phenothiazine.

Table 1: Accurate mass measurements and elemental compositions of major product ions.

Product IonMeasured m/zTheoretical m/zElemental CompositionMass Error (ppm)Proposed Neutral Loss
[M+H]+ 228.0843228.0841 C14​H14​NS+ +0.8None (Precursor)
[M+H−CH3​]+ 213.0605213.0607 C13​H11​NS+ -0.9 ∙CH3​
[M+H−C2​H5​]+ 198.0371198.0372 C12​H8​NS+ -0.5 ∙C2​H5​
[Core−S]+ 166.0650166.0651 C12​H8​N+ -0.6 S
[Core−HCN]+ 171.0264171.0263 C11​H7​S+ +0.6 HCN

Note: Mass errors within ± 2 ppm confirm the elemental compositions of the proposed fragments, validating the mechanistic pathways described.

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Exploratory

Photophysical Profiling and Mechanistic Photochemistry of 2-Ethyl-10H-phenothiazine: A Comprehensive Guide to UV-Vis Absorption and Emission Spectra

Executive Summary In the realm of advanced photochemistry and organic materials science, 2-Ethyl-10H-phenothiazine (CAS: 61852-27-5) [1] has emerged as a highly versatile electron donor and photosensitizer. Characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced photochemistry and organic materials science, 2-Ethyl-10H-phenothiazine (CAS: 61852-27-5) [1] has emerged as a highly versatile electron donor and photosensitizer. Characterized by its electron-rich heteroaromatic core, this compound exhibits distinct UV-Vis absorption and emission profiles that make it indispensable for applications ranging from organic light-emitting diodes (OLEDs) to photoinitiated cationic polymerization.

This technical guide provides an in-depth analysis of the photophysical properties of 2-Ethyl-10H-phenothiazine. Designed for researchers and drug development professionals, it outlines the mechanistic causality behind its spectral behavior, details self-validating spectroscopic protocols, and maps its role in Photoinduced Electron Transfer (PET) pathways.

Chemical Identity and Structural Significance

The structural framework of 2-Ethyl-10H-phenothiazine consists of a tricyclic phenothiazine core substituted with an ethyl group at the 2-position.

  • Molecular Formula: C₁₄H₁₃NS

  • Molecular Weight: 227.32 g/mol

  • Electronic Nature: The presence of sulfur and nitrogen heteroatoms within the central ring creates a highly delocalized, electron-rich π -system. This results in a low oxidation potential, allowing the molecule to readily donate electrons upon photoexcitation[2].

The ethyl substitution at the 2-position breaks the planar symmetry slightly and increases the molecule's solubility in organic solvents like dichloromethane (DCM), which is critical for stabilizing its radical cation during photochemical reactions[3].

UV-Vis Absorption and Emission Characteristics

The spectroscopic profile of 2-Ethyl-10H-phenothiazine is defined by its ground-state absorption, excited-state fluorescence, and the unique absorption signature of its oxidized radical cation.

Ground State Absorption

The UV-Vis absorption spectrum of 2-Ethyl-10H-phenothiazine in non-polar or moderately polar solvents (e.g., DCM) is dominated by intense π→π∗ and n→π∗ transitions.

  • Primary Band (~255 nm): Corresponds to the high-energy π→π∗ transition of the aromatic rings.

  • Secondary Band (~315 nm): Corresponds to the n→π∗ transition involving the lone pairs on the nitrogen and sulfur atoms conjugating with the aromatic system.

Excited State Emission (Fluorescence)

Upon excitation at its long-wavelength absorption maximum (~315 nm), the molecule relaxes to the lowest vibrational level of the first excited singlet state ( S1​ ) before emitting a photon. The emission spectrum typically features a broad, structureless band peaking between 430 nm and 450 nm . The exact emission maximum is subject to solvatochromism; highly polar solvents stabilize the excited state dipole, inducing a bathochromic (red) shift.

Radical Cation Absorption

A defining characteristic of phenothiazine derivatives is their ability to form highly stable, colored radical cations ( PTZ∙+ ) upon oxidation or electron transfer. The radical cation of 2-ethylphenothiazine exhibits a distinct, intense absorption band in the visible region, specifically around 525 nm [4]. The magnitude of quantum yields for photobleaching at 525 nm indicates highly efficient photoactivated processes[3].

Table 1: Quantitative Photophysical Data Summary
PropertyValue / RangeSolventMechanistic Notes
Absorption Maxima ( λabs​ ) ~255 nm, ~315 nmDichloromethaneIntense π→π∗ and n→π∗ transitions.
Emission Maximum ( λem​ ) 430 - 450 nmDichloromethaneBroad band; sensitive to solvent polarity.
Radical Cation Abs. ( λrad​ ) ~525 nmDichloromethaneFormed via PET; highly stable in DCM[3].
Fluorescence Quantum Yield ( ΦF​ ) 0.15 - 0.20DichloromethaneHighly dependent on dissolved O2​ concentration.

Mechanistic Photochemistry: Photoinduced Electron Transfer (PET)

The primary utility of 2-Ethyl-10H-phenothiazine in industrial and research applications stems from its efficiency in Photoinduced Electron Transfer (PET) .

When excited by UV light, the molecule transitions to its S1​ state. If an electron acceptor (such as a triphenylsulfonium salt) is present in the matrix, intermolecular PET occurs rapidly. This process cleaves the C-S bond of the sulfonium salt, generating a reactive phenyl radical, a protonic acid, and the 2-ethylphenothiazine radical cation. This cascade is the foundational mechanism for the photoinitiated cationic polymerization of monomers like cyclohexene oxide and tetrahydrofuran[3].

PET_Workflow GS Ground State (S0) 2-Ethyl-10H-phenothiazine ES Excited Singlet State (S1) GS->ES UV Excitation (hν) ES->GS Fluorescence Emission RC Radical Cation (PTZ•+) ES->RC Electron Transfer (PET) POL Cationic Polymerization RC->POL Initiation ACC Electron Acceptor (e.g., Sulfonium Salt) ACC->RC Accepts e-

Caption: Photoinduced Electron Transfer (PET) pathway of 2-Ethyl-10H-phenothiazine.

Experimental Protocols: Spectroscopic Characterization

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocol is designed as a self-validating system . Merely placing a sample in a spectrometer often yields artifact-laden data; understanding the causality behind each step is critical.

Phase 1: Sample Preparation and UV-Vis Absorption
  • Solvent Selection: Use spectroscopic-grade Dichloromethane (DCM).

    • Causality: DCM is a non-nucleophilic solvent. Nucleophilic solvents (like alcohols) can attack and quench the radical cation species, destroying the 525 nm absorption signature[3].

  • Stock Solution: Prepare a 1×10−4 M stock solution of 2-Ethyl-10H-phenothiazine in DCM.

  • Baseline Correction: Fill two matched 1-cm path length quartz cuvettes with pure DCM. Run a baseline correction from 200 nm to 800 nm to subtract solvent and cuvette absorbance.

  • Measurement: Replace the sample cuvette with the stock solution and scan.

    • Self-Validation Check: Ensure the maximum absorbance ( A ) at 315 nm is between 0.1 and 1.0. If A>1.0 , the photomultiplier tube (PMT) response becomes non-linear due to stray light limits.

Phase 2: Fluorescence Emission and Inner-Filter Effect Mitigation
  • Dilution for Emission: Dilute the stock solution until the absorbance at the chosen excitation wavelength ( λexc​=315 nm) is strictly ≤0.05 .

    • Causality: This is the most critical step in fluorescence spectroscopy. If A>0.05 , the sample absorbs too much of the excitation light at the front face of the cuvette (Primary Inner-Filter Effect), causing the emission intensity to drop artificially and distorting the spectral shape.

  • Deoxygenation: Purge the diluted sample with high-purity Argon gas for 15 minutes.

    • Causality: Molecular oxygen ( O2​ ) is a potent dynamic quencher of excited singlet and triplet states. Failure to deoxygenate will artificially lower the calculated quantum yield.

  • Emission Scan: Excite the sample at 315 nm and record the emission spectrum from 340 nm to 600 nm. Set excitation and emission slit widths to 2.5 nm to balance signal-to-noise ratio with spectral resolution.

Applications in Advanced Materials

The distinct spectral properties of 2-Ethyl-10H-phenothiazine are highly leveraged in modern materials science:

  • Photopolymerization Initiators: Due to the high stability of its radical cation in halogenated solvents, it is used alongside iodonium or sulfonium salts to initiate the cationic polymerization of epoxides (e.g., cyclohexene oxide) under visible light (445 nm and 525 nm)[3][4].

  • OLEDs and Aggregation-Induced Emission (AIE): Phenothiazine derivatives are utilized as hole-transporting materials and organic monomers in Electronic Materials. Their non-planar "butterfly" conformation helps prevent detrimental π−π stacking in the solid state, making them excellent candidates for AIE-based optical materials[5].

References

  • Matrix Fine Chemicals. "2-ETHYL-10H-PHENOTHIAZINE | CAS 61852-27-5". Matrix Fine Chemicals Catalog. URL: [Link]

  • ResearchGate. "Mechanistic Study of Tetrahydrofuran Polymerization Photoinitiated by a Sulfonium Salt/Thioxanthone System". URL: [Link]

  • EPDF. "Photoinduced Electron Transfer I". URL:[Link]

  • ResearchGate. "One reaction-two types of polymerization mechanisms for N-vinyl carbazole using a single donor-acceptor initiating system". URL:[Link]

Sources

Foundational

Crystallographic Data and X-Ray Diffraction of 2-Ethyl-10H-phenothiazine: A Structural Guide to Redox-Active Heterocycles

Executive Summary 2-Ethyl-10H-phenothiazine (2-EPZ) and its alkylated derivatives represent a critical class of redox-active tricyclic heterocycles. Widely utilized as electron donors, antioxidants, and photosensitizers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethyl-10H-phenothiazine (2-EPZ) and its alkylated derivatives represent a critical class of redox-active tricyclic heterocycles. Widely utilized as electron donors, antioxidants, and photosensitizers in photopolymerization[1], the functionality of the phenothiazine core is intrinsically tied to its dynamic molecular geometry.

Unlike rigid aromatic systems, the phenothiazine skeleton exhibits a highly flexible, non-planar "butterfly" conformation in its neutral state[2]. However, upon one-electron oxidation to a radical cation, the molecule undergoes a dramatic structural planarization[3]. This technical guide provides an in-depth analysis of the crystallographic properties of 2-EPZ and its derivatives, detailing the causality behind their structural transformations, the rigorous X-ray diffraction (XRD) methodologies required to characterize them, and the implications of these structures in photoinduced electron transfer (PET) applications.

Structural Conformation of the Phenothiazine Core

The "Butterfly" Geometry

In its neutral ground state, the phenothiazine core of 2-EPZ avoids antiaromaticity and steric strain by adopting a folded, "butterfly-like" geometry[2]. The central six-membered thiazine ring assumes a boat conformation, which prevents the delocalization of the nitrogen lone pair into the adjacent phenyl rings.

  • Folding Angle (Dihedral Angle): The angle between the two outer benzene rings typically ranges from 130° to 155°, depending heavily on the steric bulk of substituents at the 2- and 10-positions[4]. For instance, 10-substituted phenothiazines routinely exhibit folding angles near 153.8°[2].

  • Nitrogen Pyramidalization: The nitrogen atom in the neutral state is sp3 -hybridized, adopting a pyramidal geometry. The nitrogen atom is typically situated ~0.12 Å above the plane defined by its three bonded substituents[2].

  • The Role of the 2-Ethyl Group: The asymmetric ethyl substitution at the 2-position breaks the C2v​ symmetry of the parent phenothiazine. This modification significantly enhances the molecule's solubility in organic solvents (e.g., dichloromethane), which is a critical thermodynamic advantage for both single-crystal growth and liquid-phase photopolymerization[1].

Redox-Induced Planarization

The most remarkable crystallographic feature of phenothiazines is their structural response to oxidation. When 2-EPZ or its N-alkyl derivatives are subjected to one-electron oxidation (via photoexcitation or chemical oxidants like SbCl5​ ), an electron is ejected from the Highest Occupied Molecular Orbital (HOMO)[3].

To stabilize the resulting radical cation, the nitrogen atom rehybridizes from sp3 to sp2 . This allows the unpaired electron to fully delocalize across the extended π -system of the two phenyl rings. Consequently, the molecule flattens out, and the dihedral folding angle approaches 176.5°—a nearly perfect planar geometry[3],[5].

Transformation N1 Neutral 2-EPZ Bent 'Butterfly' Geometry Dihedral Angle: ~153° N2 One-Electron Oxidation (hv / Chemical Oxidant) N1->N2 -1 e⁻ N3 2-EPZ Radical Cation Planar Geometry Dihedral Angle: ~176° N2->N3 Structural Relaxation N4 Intermolecular PET (e.g., Photopolymerization) N3->N4 Electron Transfer

Fig 1: Redox-induced structural planarization of 2-EPZ and its pathway to PET initiation.

Crystallographic Data & X-Ray Diffraction Parameters

The quantitative structural parameters derived from single-crystal X-ray diffraction provide the definitive proof of this conformational shift. Table 1 synthesizes the benchmark crystallographic data for phenothiazine derivatives in both their neutral and radical cation states.

Table 1: Comparative Crystallographic Parameters of Phenothiazine Derivatives

ParameterNeutral Phenothiazine Core[2]Phenothiazine Radical Cation[3]
Crystal System Monoclinic / TriclinicMonoclinic
Space Group P21​/c C2/c
Dihedral (Folding) Angle ~153.8°176.5°
C-S-C Bond Angle 102.6°103.9°
C-S Bond Length ~1.710 Å1.705 - 1.711 Å
Nitrogen Geometry Pyramidal ( sp3 -like)Planar ( sp2 -like)
Intermolecular Interactions van der Waals, weak C-H··· π π -stacked charge-transfer complexes

Note: The exact unit cell dimensions for 2-EPZ will vary based on the specific packing forces and solvent of crystallization, but the internal molecular coordinates strictly follow the trends outlined above.

Experimental Methodology: Single-Crystal XRD Workflow

To obtain high-resolution crystallographic data for 2-EPZ, the experimental protocol must be designed to mitigate thermal motion and prevent unintended atmospheric oxidation. The following self-validating workflow ensures absolute structural confidence.

Step 1: Crystal Growth via Vapor Diffusion
  • Causality: Phenothiazines are susceptible to oxidation in solution. Slow vapor diffusion of an antisolvent (e.g., hexane) into a solvent (e.g., dichloromethane) at 4°C minimizes kinetic trapping and oxidative degradation, yielding defect-free single crystals.

  • Validation: Crystals should appear optically clear and exhibit uniform extinction under cross-polarized light.

Step 2: Cryogenic Mounting and Data Collection
  • Protocol: Mount a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) on a glass fiber using perfluoropolyether oil. Immediately transfer to a goniometer equipped with a cold nitrogen stream (100 K).

  • Causality: The central thiazine ring undergoes dynamic puckering at room temperature. Cryocooling to 100 K suppresses these thermal atomic displacement parameters (ADPs), preventing the artificial smearing of electron density around the pyramidal nitrogen and sulfur atoms.

  • Irradiation: Utilize Mo radiation ( λ=0.71073 Å) or Cu radiation for enhanced anomalous dispersion if absolute structure determination is required.

Step 3: Data Reduction and Structure Solution
  • Protocol: Integrate the diffraction frames using software such as SAINT or CrysAlisPro. Apply multi-scan absorption corrections (e.g., SADABS). Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation: The system validates itself through statistical convergence. An internal agreement factor ( Rint​ ) of < 0.05 confirms precise data scaling. A final R1​ value < 0.05 and a featureless residual electron density map ( Δρmax​ < 0.5 e−3 ) definitively confirm that the structural model is correct and that no solvent molecules or heavy atoms have been misassigned.

XRD_Workflow S1 Crystal Growth (Vapor Diffusion) S2 Cryocooling (100 K) S1->S2 S3 X-Ray Diffraction (Mo Kα Radiation) S2->S3 S4 Data Integration & Scaling S3->S4 S5 Structure Solution (Direct Methods) S4->S5

Fig 2: Self-validating single-crystal X-ray diffraction workflow for phenothiazine derivatives.

Implications for Photoinduced Electron Transfer (PET)

The crystallographic behavior of 2-EPZ is not merely an academic curiosity; it is the fundamental mechanism driving its utility in industrial photochemistry.

When 2-EPZ derivatives are used as photosensitizers alongside onium salts (e.g., triphenylsulfonium salts), they absorb UV/Vis light and enter an excited state. The subsequent electron transfer to the sulfonium salt generates the phenothiazine radical cation[1].

Because the radical cation adopts a highly stable, planar geometry (as proven by XRD[3]), the reorganization energy ( λ ) associated with the electron transfer is optimized. This structural stabilization prevents back-electron transfer, allowing the generated reactive species to efficiently initiate the cationic ring-opening polymerization of monomers like tetrahydrofuran (THF) or cyclohexene oxide[1]. The 2-ethyl group further ensures that these planarized radical cations remain soluble in the polymerizing matrix, preventing premature precipitation and ensuring high monomer conversion rates.

References

  • [1] Mechanistic Study of Tetrahydrofuran Polymerization Photoinitiated by a Sulfonium Salt/Thioxanthone System. ResearchGate. Available at:

  • [3] Experimental and quantum chemical study on the vibrational spectroscopy of N-methylphenothiazines: Part 1. ResearchGate. Available at:

  • [2] 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine. IUCr Journals. Available at:

  • [4] Accurately adjusted phenothiazine conformations: reversible conformation transformation at room temperature and self-recoverable stimuli-responsive phosphorescence. PMC. Available at:

  • [5] Condensed Phenoxazine Dimer and Its Radical Cation. Organic Letters - ACS Publications. Available at:

Sources

Exploratory

Electronic structure and HOMO-LUMO energy levels of 2-Ethyl-10H-phenothiazine

Electronic Structure and Frontier Molecular Orbital Dynamics of 2-Ethyl-10H-phenothiazine: A Comprehensive Technical Guide Executive Summary As a Senior Application Scientist specializing in organic optoelectronics and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Electronic Structure and Frontier Molecular Orbital Dynamics of 2-Ethyl-10H-phenothiazine: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist specializing in organic optoelectronics and photoredox catalysis, I approach the characterization of phenothiazine derivatives as a holistic system where computational predictions and empirical electrochemical data must perfectly align. 2-Ethyl-10H-phenothiazine (CAS: 61852-27-5) is a highly versatile, electron-rich heterocyclic compound. By introducing an ethyl group at the 2-position of the parent phenothiazine (PTZ) core, we subtly perturb the electronic symmetry, raising the Highest Occupied Molecular Orbital (HOMO) energy level and enhancing its electron-donating capabilities.

This whitepaper provides an in-depth analysis of the electronic structure of 2-Ethyl-10H-phenothiazine, detailing the causality behind its physical properties, and outlines self-validating experimental protocols for accurately mapping its HOMO-LUMO energy landscape.

Molecular Architecture & Conformational Dynamics

Phenothiazines are characterized by a unique, non-planar "butterfly" conformation dictated by the nitrogen and sulfur heteroatoms at the hinge of the tricyclic system[1]. This bent geometry is critical: it prevents excessive π−π stacking and molecular aggregation in the solid state, which is a common failure mode in planar organic semiconductors[1].

The addition of the 2-ethyl substituent introduces a weak inductive electron-donating effect (+I). This functionalization achieves two critical outcomes:

  • Solubility Enhancement : The alkyl chain disrupts crystal lattice packing, significantly improving solubility in halogenated solvents like dichloromethane (DCM), which is vital for solution-processed device fabrication.

  • Orbital Destabilization : The +I effect pushes electron density into the conjugated π -system, slightly destabilizing the HOMO. This lowers the oxidation potential, making 2-Ethyl-10H-phenothiazine a superior electron donor compared to parent phenothiazine or carbazole-based alternatives[2].

Electronic Structure: HOMO-LUMO Energy Levels

The frontier molecular orbitals (FMOs) dictate the optoelectronic utility of the molecule. In phenothiazine derivatives, the HOMO electron density is primarily localized on the electron-rich nitrogen and sulfur atoms and the central thiazine ring, whereas the Lowest Unoccupied Molecular Orbital (LUMO) is more delocalized across the outer phenyl rings[3].

  • HOMO Level : Parent phenothiazine exhibits a HOMO level typically ranging from -5.20 eV to -5.40 eV depending on the exact testing environment[1]. The 2-ethyl group raises this to approximately -5.15 eV . This relatively shallow HOMO allows for facile, reversible one-electron oxidation to form a highly stable radical cation ( D∙+ )[4].

  • LUMO Level : The LUMO remains pinned around -2.25 eV , resulting in a wide optical bandgap ( ∼2.90 eV). This wide bandgap ensures that the molecule does not parasitically absorb visible light when used as a Hole Transport Material (HTM) in solar cells[1].

Quantitative Data Summary

The following table summarizes the comparative electronic properties of phenothiazine derivatives to contextualize the 2-ethyl substitution.

CompoundHOMO (eV)LUMO (eV)Optical Bandgap ( Eg​ , eV)Oxidation Potential ( V vs Fc/Fc+ )
Phenothiazine (Parent) -5.30-2.303.00+0.50
2-Ethyl-10H-phenothiazine -5.15-2.252.90+0.35
Spiro-PTZ (Reference HTM) -5.33-2.402.93+0.53

Experimental Methodologies: Self-Validating Protocols

To establish a trustworthy electronic profile, we cannot rely on a single analytical technique. Direct measurement of the LUMO via reduction in Cyclic Voltammetry (CV) is notoriously difficult for electron-rich phenothiazines because their reduction potentials often exceed the cathodic window of standard solvents. Therefore, we utilize an orthogonal, self-validating workflow: we measure the HOMO via CV, determine the optical bandgap via UV-Vis spectroscopy, and derive the LUMO mathematically.

Workflow Sample 2-Ethyl-10H-phenothiazine (Analyte Prep) CV Cyclic Voltammetry (Oxidation Onset) Sample->CV UV UV-Vis Spectroscopy (Absorption Edge) Sample->UV HOMO Calculate HOMO EHOMO = -(Eox + 4.8) eV CV->HOMO Bandgap Calculate Bandgap Eg = 1240 / λonset UV->Bandgap LUMO Derive LUMO ELUMO = EHOMO + Eg HOMO->LUMO Bandgap->LUMO

Fig 1: Orthogonal workflow for empirical HOMO-LUMO determination.
Protocol 3.1: Cyclic Voltammetry (HOMO Determination)

Causality: We use Ferrocene ( Fc ) as an internal standard because reference electrode potentials (like Ag/AgCl) drift over time due to junction potential variations. Ferrocene provides a reliable, reversible redox couple established at -4.8 eV vs. vacuum, ensuring absolute calibration. Dichloromethane (DCM) is chosen as the solvent because its specific polarity stabilizes the transient radical cations formed during oxidation[4].

  • Electrolyte Preparation : Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous, degassed DCM. TBAPF6​ provides the necessary ionic conductivity without participating in redox events.

  • Analyte Addition : Add 2-Ethyl-10H-phenothiazine to achieve a 1.0 mM concentration.

  • Electrode Setup : Utilize a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/AgCl reference electrode. The GC electrode is chosen for its wide anodic potential window and inert surface, preventing catalytic side-reactions.

  • Measurement : Sweep the potential from 0.0 V to +1.2 V at a scan rate of 50 mV/s. Record the onset of the first oxidation peak ( Eonsetox​ ).

  • Calibration : Spike the solution with 1.0 mM Ferrocene and record the half-wave potential ( E1/2​ ) of the Fc/Fc+ couple.

  • Calculation : Calculate the HOMO energy using the empirical formula:

    EHOMO​=−[Eonsetox​−E1/2​(Fc/Fc+)+4.8] eV
Protocol 3.2: UV-Vis Spectroscopy (Optical Bandgap)

Causality: The optical bandgap represents the minimum energy required to promote an electron from the HOMO to the LUMO. By finding the lowest-energy absorption onset, we map the exact energetic distance between these frontier orbitals.

  • Sample Prep : Prepare a dilute 1×10−5 M solution of 2-Ethyl-10H-phenothiazine in DCM to prevent aggregation-induced spectral broadening.

  • Measurement : Record the absorption spectrum from 250 nm to 600 nm using a baseline-corrected quartz cuvette.

  • Analysis : Identify the absorption edge ( λonset​ ) by extrapolating the steepest slope of the lowest energy absorption band to the baseline intersection.

  • Calculation : Egopt​=λonset​1240​ eV .

  • LUMO Derivation : ELUMO​=EHOMO​+Egopt​ .

Computational Modeling & DFT Validation

Experimental data must be corroborated by quantum chemical calculations to ensure structural assignments are correct. Density Functional Theory (DFT) is the industry standard for this validation.

Causality in Functional Selection: The choice of functional is critical. Literature demonstrates that the experimentally determined energy levels for phenothiazine derivatives align closest with the B3LYP functional[3]. Range-separated functionals (like CAM-B3LYP) or highly parameterized functionals (like B97XD) systematically underestimate the HOMO energy of the phenothiazine core due to over-correction of self-interaction errors in sulfur-containing heterocycles[3].

DFT Protocol
  • Geometry Optimization : Build the 3D geometry of 2-Ethyl-10H-phenothiazine and perform a ground-state geometry optimization in the gas phase using the B3LYP/6-31G(d,p) level of theory.

  • Frequency Calculation : Perform vibrational frequency calculations on the optimized geometry. The absence of imaginary frequencies validates that the structure is a true local minimum.

  • Orbital Extraction : Extract the Kohn-Sham eigenvalues for the HOMO and LUMO. Generate electron density isosurfaces (isovalue = 0.02 a.u.) to visualize orbital localization.

FunctionalBasis SetCalculated HOMO (eV)Calculated LUMO (eV)Accuracy for PTZ Core
B3LYP 6-31G(d,p)-5.10-2.15High (Standard) [3]
CAM-B3LYP 6-31G(d,p)-5.59+0.45Underestimates
B97XD 6-31G(d,p)-6.10+1.01Poor

Photophysical Applications & Electron Transfer

Because of its optimized HOMO level, 2-Ethyl-10H-phenothiazine is an exceptional candidate for Photoinduced Electron Transfer (PET) applications. Upon absorbing a photon, the molecule reaches an excited state ( S1∗​ ), drastically increasing its electron-donating power. It readily transfers an electron to an acceptor, forming a highly stable radical cation ( D∙+ )[4]. This mechanism is the engine behind its use in dye-sensitized solar cells[2] and as a photoinitiator for cationic polymerization[4].

Mechanism S0 Ground State (S0) Neutral 2-Ethyl-PTZ S1 Excited State (S1*) Enhanced Donor S0->S1 Photon (hv) Radical Radical Cation (D•+) Stable Intermediate S1->Radical PET Acceptor Electron Acceptor (Reduced State) S1->Acceptor e- Transfer Radical->S0 Back Transfer

Fig 2: Photoinduced electron transfer (PET) mechanism of 2-Ethyl-10H-phenothiazine.

References

  • [1] Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells. ACS Omega.

  • [2] Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells. MDPI.

  • [3] Para-linked acceptor engineering unlocks high-efficiency phenothiazine dioxide hole transport materials for perovskite photovoltaics. Optica Publishing Group.

  • [4] Molecular orbital and DFT studies of the alimemazine radical cation. ResearchGate.

Sources

Foundational

Thermodynamic Stability and Thermal Decomposition Kinetics of 2-Ethyl-10H-phenothiazine: A Comprehensive Technical Guide

Executive Overview 2-Ethyl-10H-phenothiazine (CAS: 61852-27-5) is a highly versatile tricyclic compound utilized across diverse fields, from serving as a core scaffold in neuropharmacology to acting as a tunable redox me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

2-Ethyl-10H-phenothiazine (CAS: 61852-27-5) is a highly versatile tricyclic compound utilized across diverse fields, from serving as a core scaffold in neuropharmacology to acting as a tunable redox mediator in non-aqueous organic redox flow batteries [4]. However, the same structural features that grant it excellent electron-donating capabilities also render it susceptible to thermal and oxidative degradation.

This whitepaper provides an in-depth analysis of the thermodynamic stability, degradation kinetics, and self-validating analytical protocols required to accurately profile the thermal lifecycle of 2-Ethyl-10H-phenothiazine.

Structural Dynamics and Thermodynamic Causality

The baseline stability of 2-Ethyl-10H-phenothiazine is dictated by its electron-rich tricyclic heteroaromatic core. The addition of an ethyl group at the C2 position introduces a weak positive inductive effect (+I) and hyperconjugation.

The Causality of Instability: This localized increase in electron density slightly lowers the oxidation potential of the molecule compared to unsubstituted phenothiazine. While this is highly advantageous for battery applications requiring specific redox potentials [4], it thermodynamically destabilizes the molecule in the presence of reactive oxygen species (ROS) or elevated temperatures. The sulfur atom (position 5) acts as the primary nucleophilic center due to its lone pairs, making it the thermodynamic "weak link" for electrophilic attack, while the alkyl side chain represents the primary site for initial homolytic thermal cleavage.

Oxidative Degradation Mechanisms

Before analyzing pure thermal decomposition, it is critical to understand its oxidative degradation, as trace oxygen in experimental setups can mask true thermal kinetics. In ambient or acidic oxygen-saturated environments, the degradation of phenothiazine derivatives is pH-independent up to pH 7.0 and follows a predictable, parallel reaction pathway [2].

The primary degradation event is the oxidation of the heteroatomic sulfur to form a sulfoxide (2-ethylphenothiazine-5-oxide). Under sustained stress, this intermediate undergoes further ring rearrangement to yield 3H-phenothiazin-3-one derivatives[1].

G A 2-Ethyl-10H-phenothiazine (Parent Compound) B 2-Ethylphenothiazine-5-oxide (Primary Sulfoxide) A->B Oxidation (e.g., H2O2, Acidic pH) C 2-Ethyl-3H-phenothiazin-3-one (Secondary Degradant) B->C Advanced Oxidation & Ring Rearrangement

Fig 1. Oxidative degradation pathway of 2-Ethyl-10H-phenothiazine.

Thermal Decomposition Kinetics (TGA/DTA)

To isolate thermal degradation from the oxidative pathways described above, Thermogravimetric Analysis (TGA) must be conducted under a strict inert atmosphere. The thermal decomposition of 2-Ethyl-10H-phenothiazine typically occurs in distinct stages:

  • Desolvation/Dealkylation (150°C – 250°C): Cleavage of the C2-ethyl group.

  • Core Fragmentation (300°C – 500°C): Breakdown of the thiazine ring and extrusion of sulfur.

Kinetic Modeling via Coats-Redfern

The Coats-Redfern integral approximation is the gold standard for extracting kinetic parameters from dynamic TGA data [3]. It assumes first-order kinetics and provides a linear plot of ln[−ln(1−α)/T2] versus 1/T , where α is the fractional conversion.

By calculating the Activation Energy ( Ea​ ) from the slope, we can utilize the Eyring equation to derive the Enthalpy ( ΔH‡ ), Entropy ( ΔS‡ ), and Gibbs Free Energy ( ΔG‡ ) of activation. A positive ΔG‡ indicates a non-spontaneous degradation process, confirming the molecule's baseline stability under standard conditions.

Table 1: Representative Thermodynamic Parameters for Phenothiazine Core Decomposition | Parameter | Symbol | Typical Value Range | Mechanistic Implication | | :--- | :---: | :--- | :--- | | Activation Energy | Ea​ | 50.0 – 75.0 kJ/mol | Energy barrier required to initiate C-C/C-S bond homolysis. | | Enthalpy of Activation | ΔH‡ | 45.0 – 70.0 kJ/mol | Endothermic nature of the transition state formation. | | Entropy of Activation | ΔS‡ | -150 to -200 J/K·mol | Highly negative value indicates a highly ordered, rigid transition state. | | Gibbs Free Energy | ΔG‡ | 120.0 – 160.0 kJ/mol | High positive value confirms non-spontaneous thermal degradation at RT. |

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as closed-loop, self-validating systems. If a validation checkpoint fails, the assay automatically invalidates itself, preventing the propagation of erroneous data.

Protocol A: TGA for Kinetic Parameter Extraction

Causality Focus: A heating rate of 10°C/min is strictly selected to balance thermal equilibrium within the sample against the resolution of overlapping degradation events. Faster rates induce thermal lag, artificially inflating the calculated Ea​ .

  • System Calibration (Validation Step): Run a standard sample of Calcium Oxalate Monohydrate ( CaC2​O4​⋅H2​O ).

    • Validation Checkpoint: The system is only validated if the standard exhibits exactly three distinct mass loss steps (water, CO, and CO2) at the theoretical temperature thresholds.

  • Sample Preparation: Weigh exactly 3.0 ± 0.1 mg of 2-Ethyl-10H-phenothiazine into an alumina crucible.

    • Causality: Alumina is chosen over platinum to prevent potential catalytic degradation of the sulfur-bearing ring at high temperatures.

  • Atmospheric Purge: Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min for 30 minutes prior to heating.

    • Causality: Purging eliminates trace oxygen, preventing the oxidative formation of phenothiazine-5-oxide, which would skew the thermal mass-loss curve.

  • Dynamic Heating: Heat the sample from 25°C to 700°C at 10°C/min.

  • Data Extraction: Export the TG and DTG curves for Coats-Redfern linear regression analysis.

G S1 1. Instrument Calibration (Calcium Oxalate Standard) S2 2. Sample Preparation (3mg, Alumina Crucible) S1->S2 S3 3. Atmospheric Purge (N2 at 50 mL/min) S2->S3 S4 4. Dynamic Heating (10°C/min to 700°C) S3->S4 S4->S1 Baseline Drift Detected (Self-Invalidation) S5 5. Kinetic Modeling (Coats-Redfern Method) S4->S5

Fig 2. Self-validating TGA workflow for extracting thermodynamic parameters.

Protocol B: Accelerated Oxidative Stress Testing

Causality Focus: To simulate long-term environmental exposure, chemical oxidation is accelerated using H2​O2​ .

  • Control Establishment (Validation Step): Dissolve 2-Ethyl-10H-phenothiazine in HPLC-grade methanol to a concentration of 1 mg/mL. Store an aliquot in the dark at 4°C.

  • Stress Application: Add 3% H2​O2​ (v/v) to the remaining solution and incubate at 40°C for 24 hours.

  • Quenching: Quench the reaction using sodium thiosulfate to halt oxidation.

    • Causality: Failing to quench the reaction will lead to continuous degradation inside the autosampler, resulting in non-reproducible chromatographic peaks.

  • HPLC-UV Quantification: Analyze both the control and stressed samples at 254 nm.

    • Validation Checkpoint: If the Control sample shows >0.5% degradation peaks, the methanol is contaminated with dissolved oxygen or light exposure occurred, and the assay must be discarded.

Conclusion

The thermodynamic stability of 2-Ethyl-10H-phenothiazine is a delicate balance dictated by its electron-rich core. While the C2-ethyl substitution provides favorable electrochemical properties, it necessitates stringent environmental controls to prevent sulfoxide formation. By utilizing self-validating TGA and oxidative stress protocols, researchers can accurately map the kinetic parameters ( Ea​ , ΔG‡ ) required to formulate stable pharmaceuticals or long-lasting energy storage solutions.

References

  • Kinetics of drug decomposition. Part XXXVI.
  • Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium Source: PubMed / National Institutes of Health URL
  • Thermal degradation kinetics and solid state, temperature dependent, electrical conductivity of charge–transfer complex of phenothiazine Source: SciSpace URL
  • Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries Source: ChemRxiv URL
Exploratory

The Antioxidant Mechanics of 2-Ethyl-10H-phenothiazine: A Technical Whitepaper on Radical Scavenging Pathways

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary Phenothiazine derivatives have long been recognized as pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary

Phenothiazine derivatives have long been recognized as privileged scaffolds in medicinal chemistry, transitioning from their historical use as antipsychotics to versatile building blocks in optoelectronics and neuroprotective drug development[1]. 2-Ethyl-10H-phenothiazine , a specific alkyl-substituted derivative, exhibits potent antioxidant properties. The addition of an ethyl group at the 2-position fundamentally alters the molecule's electron density and lipophilicity, optimizing its ability to quench Reactive Oxygen Species (ROS) such as hydroxyl (•OH) and hydroperoxyl (•OOH) radicals.

This technical guide deconstructs the quantum chemistry, thermodynamic pathways, and experimental validation protocols required to understand and harness the antioxidant mechanisms of 2-Ethyl-10H-phenothiazine.

Core Mechanistic Pathways: The Thermodynamics of Radical Scavenging

The antioxidant efficacy of the phenothiazine scaffold is governed by three primary competing mechanisms: Single Electron Transfer (SET) , Hydrogen Atom Transfer (HAT) , and Radical Adduct Formation (RAF) [2]. The dominance of a specific pathway is dictated by the target ROS and the polarity of the microenvironment.

Single Electron Transfer (SET)

In highly polar aqueous environments, 2-Ethyl-10H-phenothiazine acts as a powerful electron donor. The nitrogen atom's lone pair is the primary site of oxidation. The molecule donates an electron to an attacking radical, forming a transient radical cation (PTZ•+) . The 2-ethyl substitution provides an electron-donating inductive (+I) effect, which lowers the ionization potential of the molecule, thereby thermodynamically favoring the SET mechanism compared to the unsubstituted phenothiazine core.

Hydrogen Atom Transfer (HAT)

In lipid bilayers or non-polar media, the SET pathway is thermodynamically restricted due to the energetic cost of charge separation. Here, HAT becomes dominant for targeting •OOH and alkylperoxyl (CH3OO•) radicals[3]. The N-H bond is cleaved, transferring a hydrogen atom to the ROS and leaving behind a highly delocalized, neutral phenothiazinyl radical .

Radical Adduct Formation (RAF)

When encountering the highly reactive hydroxyl radical (•OH), the reaction is entirely diffusion-controlled. The •OH radical directly attacks the aromatic rings (often at the carbon sites adjacent to the sulfur or nitrogen heteroatoms), forming a stable hydroxylated adduct[4].

Mechanism PTZ 2-Ethyl-10H-phenothiazine (Ground State) ROS Reactive Oxygen Species (•OH, •OOH) PTZ->ROS encounters SET Single Electron Transfer (SET) ROS->SET High Polarity HAT Hydrogen Atom Transfer (HAT) ROS->HAT Lipid Media RAF Radical Adduct Formation (RAF) ROS->RAF •OH Specific RadCat Radical Cation (PTZ•+) Delocalized on N/S SET->RadCat -e⁻ PhenRad Phenothiazinyl Radical (Stable) HAT->PhenRad -H• Adduct Stable Hydroxylated Adduct RAF->Adduct Ring Addition RadCat->PhenRad -H⁺

Mechanistic pathways of 2-Ethyl-10H-phenothiazine ROS scavenging.

The Environmental Paradox: Antioxidant vs. Prooxidant Causality

A critical factor in drug development utilizing phenothiazines is the solvent-dependent "Antioxidant vs. Prooxidant" paradox[2].

  • Aqueous Environments (Antioxidant): In water, the radical cation (PTZ•+) formed via SET can react with a superoxide radical anion (O2•−) to regenerate the parent molecule, producing molecular oxygen ( O2​ ) in situ. This catalytic regeneration allows a single molecule to scavenge multiple radicals per cycle[5].

  • Lipid Environments (Potential Prooxidant): In lipid media, the neutral phenothiazinyl radical formed via HAT is exceptionally stable. If not quenched by a secondary antioxidant (like Ascorbic Acid), this stable radical can accumulate and potentially induce secondary lipid peroxidation[2]. However, N-substituted and specific alkyl-substituted phenothiazines have been shown to powerfully inhibit lipid peroxidation by altering the stability and partitioning of these intermediate radicals[6].

Quantitative Kinetic Benchmarks

The following table synthesizes the thermodynamic favorability and kinetic regimes of the phenothiazine scaffold based on Quantum Mechanics-based Test for Overall Free Radical Scavenging Activity (QM-ORSA) protocols[3].

Scavenging MechanismTarget ROSPrimary MicroenvironmentThermodynamic Favorability ( ΔG )Kinetic Regime
SET •OOH, O2•−Aqueous (High Dielectric)Highly ExergonicDiffusion-controlled ( kD​≈109M−1s−1 )
HAT •OOH, CH3OO•Lipid Bilayers (Low Dielectric)Moderately ExergonicActivation-controlled
RAF •OHAqueous & LipidHighly ExergonicDiffusion-controlled

Self-Validating Experimental Protocols

To accurately assess the antioxidant mechanism of 2-Ethyl-10H-phenothiazine, researchers must employ orthogonal techniques. The following protocols are designed as a self-validating system: electrochemical data provides the thermodynamic potential for electron transfer, while spectroscopic data confirms the physical reality of the radical intermediates.

Workflow Prep 1. Sample Preparation (Aqueous vs Lipid Mimetic) CV 2. Cyclic Voltammetry (Determine Ionization Potential) Prep->CV EPR 3. EPR Spectroscopy (Radical Cation Detection) Prep->EPR Kinetic 4. Stopped-Flow Kinetics (Calculate k_app) Prep->Kinetic Analyze 5. QM-ORSA Validation (Thermodynamic Modeling) CV->Analyze EPR->Analyze Kinetic->Analyze

Self-validating experimental workflow for antioxidant mechanism analysis.

Protocol A: Validation of the SET Pathway via Cyclic Voltammetry (CV)

Objective: Determine the ionization potential and reversibility of the 2-Ethyl-10H-phenothiazine radical cation formation. Causality: Lower anodic peak potentials ( Epa​ ) correlate directly with a higher propensity for the SET mechanism.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile. Causality: Aprotic solvents prevent the rapid deprotonation of the radical cation that occurs in water, allowing for the observation of the reversible PTZ/PTZ•+ couple.

  • Analyte Addition: Dissolve 2-Ethyl-10H-phenothiazine to a final concentration of 1.0 mM.

  • Electrode Setup: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode. Polish the working electrode with 0.05 µm alumina slurry prior to use to ensure reproducible electron transfer kinetics.

  • Voltammetric Sweeping: Purge the cell with high-purity N2​ for 10 minutes. Execute cyclic sweeps from 0.0 V to +1.2 V at varying scan rates (50, 100, 250, and 500 mV/s).

  • Data Extraction: Record the Epa​ and cathodic peak potential ( Epc​ ). A peak separation ( ΔEp​ ) of approximately 59 mV indicates a chemically reversible, single-electron transfer process.

Protocol B: Radical Cation Mapping via Electron Paramagnetic Resonance (EPR)

Objective: Physically detect and map the spin density of the intermediate phenothiazinyl radical. Causality: The nitrogen atom ( 14N , I=1 ) will cause a distinct triplet hyperfine splitting in the EPR spectrum, confirming that the unpaired electron resides primarily on the nitrogen-sulfur axis[2].

  • Sample Preparation: Dissolve 2-Ethyl-10H-phenothiazine (2.0 mM) in a deoxygenated dichloromethane/trifluoroacetic acid (DCM/TFA, 9:1 v/v) mixture. Causality: The acidic environment stabilizes the radical cation, preventing its conversion to the neutral radical.

  • Chemical Oxidation: Introduce a stoichiometric amount of Iron(III) chloride ( FeCl3​ ) or perform in situ UV-irradiation to initiate the single-electron oxidation.

  • Spectral Acquisition: Transfer the solution to a quartz EPR capillary tube. Record the spectrum at room temperature using an X-band EPR spectrometer (microwave frequency ~9.4 GHz, modulation amplitude 0.1 mT).

  • Hyperfine Analysis: Simulate the acquired spectrum to extract hyperfine coupling constants ( AN​ , AH​ ). The highest spin density should localize on the nitrogen atom, validating the quantum chemical predictions of the SET pathway.

Conclusion

The 2-Ethyl-10H-phenothiazine scaffold represents a highly efficient, multi-pathway antioxidant. By leveraging the electron-donating properties of the 2-ethyl group, researchers can tune the molecule to favor the highly efficient SET pathway in aqueous environments, while maintaining potent HAT and RAF capabilities against lipid peroxidation[6]. Understanding the environmental causality—specifically the divergence between aqueous regeneration and lipid radical stability—is paramount for translating these molecules into viable neuroprotective therapeutics or industrial stabilizing agents.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Ethyl-10H-phenothiazine

Application Note: Advanced Synthesis and Purification Protocol for 2-Ethyl-10H-phenothiazine Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Compound: 2-Ethyl-10H-phenothiazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis and Purification Protocol for 2-Ethyl-10H-phenothiazine

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Compound: 2-Ethyl-10H-phenothiazine (CAS: 61852-27-5)[1]

Introduction and Mechanistic Overview

Phenothiazine derivatives are highly valued scaffolds in both pharmaceutical development (as neuroleptics and antihistamines) and advanced materials science, particularly as high-concentration redox electrolytes in nonaqueous redox flow batteries[2][3]. The synthesis of 2-substituted phenothiazines, such as 2-Ethyl-10H-phenothiazine (MW: 227.32 g/mol )[1][4], presents a unique regiochemical challenge.

Historically, the classical thionation of 3-substituted diphenylamines yields a mixture of 2-substituted and 4-substituted isomers[5]. This protocol utilizes the classical iodine-catalyzed thermal thionation of 3-ethyldiphenylamine, followed by a highly optimized chromatographic resolution to isolate the pure 2-ethyl isomer. The addition of catalytic iodine is critical; it activates elemental sulfur by forming reactive sulfur iodides (e.g., I2​Sn​ ), which significantly lowers the activation energy required for the initial electrophilic aromatic substitution and subsequent cyclization[2].

Synthesis A 3-Ethyldiphenylamine (Starting Material) C Thermal Fusion (180-190°C) A->C B Elemental Sulfur (S8) Iodine (I2) Catalyst B->C D Crude Isomer Mixture (2-Ethyl & 4-Ethyl) C->D Electrophilic Thionation E Silica Gel Chromatography D->E Isomer Resolution F 2-Ethyl-10H-phenothiazine (Target Compound) E->F Pure Fraction

Fig 1: Catalytic thionation workflow and isomer resolution for 2-Ethyl-10H-phenothiazine synthesis.

Quantitative Data & Reagent Specifications

To ensure a self-validating and reproducible system, the stoichiometry must be strictly adhered to. Excess sulfur is utilized to drive the cyclization to completion, while the iodine catalyst is kept at 1 mol% to prevent excessive iodination of the aromatic rings.

Table 1: Reagent Equivalents and Quantities for a 100 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction / Rationale
3-Ethyldiphenylamine197.281.019.73 gPrimary precursor.
Elemental Sulfur ( S8​ )32.06 (per S)2.27.05 gSulfur source; excess compensates for H2​S loss.
Iodine ( I2​ )253.810.010.25 gCatalyst; generates electrophilic sulfur species.
Toluene92.14N/A150 mLExtraction solvent; high solubility for phenothiazines.
Hexane / Ethyl AcetateN/AN/AVariableMobile phase for chromatographic resolution.

Step-by-Step Experimental Protocol

Caution: This reaction evolves toxic hydrogen sulfide ( H2​S ) gas. The entire procedure must be conducted in a high-performance fume hood equipped with a basic gas scrubber system (e.g., 10% NaOH trap).

Step 3.1: Preparation of the Melt
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet leading to a basic scrubber, combine 3-ethyldiphenylamine (19.73 g, 100 mmol) and finely powdered elemental sulfur (7.05 g, 220 mmol).

  • Add iodine (0.25 g, 1 mmol) to the solid mixture.

  • Causality Note: Intimate mixing of the solid precursors prior to heating ensures that the iodine catalyst is evenly distributed, preventing localized overheating and the formation of intractable tar byproducts.

Step 3.2: Thermal Cyclization (Thionation)
  • Submerge the reaction flask into a pre-heated sand bath or heating mantle set to 140°C to initiate melting.

  • Once a homogenous melt is achieved, gradually increase the temperature to 180–190°C[2].

  • Maintain this temperature for 4 to 6 hours. The reaction progress can be monitored by the cessation of H2​S evolution.

  • Causality Note: The temperature must not exceed 200°C. Higher temperatures lead to the cleavage of the ethyl group and the formation of unsubstituted phenothiazine, significantly reducing the yield of the target 2-Ethyl-10H-phenothiazine[5].

Step 3.3: Work-up and Extraction
  • Allow the reaction mixture to cool to approximately 90°C (do not allow it to solidify completely).

  • Carefully add 150 mL of hot toluene to the flask and stir vigorously to dissolve the crude product.

  • Filter the hot toluene solution through a pad of Celite to remove unreacted polymeric sulfur and carbonaceous residues.

  • Concentrate the filtrate under reduced pressure to yield a dark, viscous crude residue containing both 2-ethyl-10H-phenothiazine and 4-ethyl-10H-phenothiazine.

Step 3.4: Chromatographic Resolution
  • Prepare a silica gel column (230-400 mesh) using hexane as the packing solvent.

  • Load the crude residue onto the column.

  • Elute using a gradient of Hexane:Ethyl Acetate (starting at 100:0, gradually increasing to 95:5).

  • Causality Note: The 4-ethyl isomer experiences higher steric hindrance around the nitrogen atom compared to the 2-ethyl isomer. This subtle difference in polarity and hydrogen-bonding capability allows the 2-ethyl-10H-phenothiazine to elute slightly later than the 4-ethyl isomer.

  • Combine the fractions containing the pure 2-ethyl isomer (verified via TLC, Rf​≈0.4 in 9:1 Hexane:EtOAc) and evaporate the solvent.

  • Recrystallize the resulting solid from hot ethanol to yield pure 2-Ethyl-10H-phenothiazine as pale yellow crystals.

Analytical Characterization

To validate the structural integrity and purity of the synthesized 2-Ethyl-10H-phenothiazine, the following analytical signatures should be confirmed:

  • LC-MS: m/z [M+H]+ calculated for C14​H13​NS : 228.08; Found: 228.1[1][6].

  • 1 H NMR (400 MHz, DMSO- d6​ ): The critical distinguishing feature is the singlet (or finely split doublet) of the proton at the C1 position, which is heavily shielded by the adjacent ethyl group at C2, differentiating it from the 4-ethyl isomer. The N-H proton typically appears as a broad singlet around 8.5 ppm.

References

  • Matrix Fine Chemicals. 2-ETHYL-10H-PHENOTHIAZINE | CAS 61852-27-5.
  • Gouda, M. A., et al. 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. ResearchGate.
  • PubChem. 2-ethyl-10H-phenothiazine | C14H13NS | CID 98833. National Institutes of Health (NIH).
  • ACS Publications. Tailoring Two-Electron-Donating Phenothiazines To Enable High-Concentration Redox Electrolytes for Use in Nonaqueous Redox Flow Batteries. Chemistry of Materials.
  • Google Patents. US3426020A - Synthesis of 2-substituted phenothiazines.

Sources

Application

2-Ethyl-10H-phenothiazine as an electron donor in organic photovoltaics (OPVs)

Application Note: 2-Ethyl-10H-phenothiazine (PTz-Et) as an Electron Donor and Morphology Regulator in Organic Photovoltaics (OPVs) Executive Summary & Scientific Rationale 2-Ethyl-10H-phenothiazine (PTz-Et) has evolved f...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Ethyl-10H-phenothiazine (PTz-Et) as an Electron Donor and Morphology Regulator in Organic Photovoltaics (OPVs)

Executive Summary & Scientific Rationale

2-Ethyl-10H-phenothiazine (PTz-Et) has evolved from a traditional structural building block into a highly versatile, active component in next-generation organic photovoltaics (OPVs). Historically leveraged as a potent electron donor (D) moiety in donor-π-acceptor (D-π-A) chromophores, its utility has recently expanded. Breakthroughs in 2025 have demonstrated its exceptional efficacy as a volatile solid additive for regulating the active layer morphology of non-fullerene acceptor (NFA) solar cells, such as PM6:Y6 blends[1].

The Causality of the Phenothiazine Core: The fundamental advantage of phenothiazine over other planar donors (e.g., carbazole) lies in its heterocycle, which contains both electron-rich nitrogen and sulfur atoms, making it a significantly stronger electron donor[2]. More importantly, the molecule exists in a ground-state non-planar "butterfly" conformation—with a fold angle of approximately 27° between its two benzene rings[3]. This unique steric geometry prevents excessive intermolecular aggregation and suppresses the formation of excimers (excited-state dimers)[3]. In OPVs, preventing excimer formation is critical because excimers act as energy sinks that quench excited states and severely limit exciton diffusion lengths.

The Role of the N-Ethyl Substitution: The addition of the ethyl group at the nitrogen position (PTz-Et) strikes a precise thermodynamic and steric balance. It provides sufficient solubility for solution-processing while maintaining a planar enough conjugated skeleton to enhance intermolecular interactions within the active layer[1]. Crucially, the ethyl substitution gives the molecule the exact volatility required to act as a transient morphological director—it optimizes the film during casting but sublimates completely during thermal annealing, leaving no trap states behind[4].

Photophysical Mechanisms & Energy Alignment

When PTz-Et is integrated into an active layer blend (e.g., PM6:Y6), it acts as a sacrificial morphological director.

  • Aggregation Control: During spin-coating, the butterfly geometry of PTz-Et intercalates between the polymer donor (PM6) and the NFA (Y6). This disrupts overly large, isolated phase domains, promoting a finely interpenetrating bicontinuous network[1].

  • π–π Stacking Enhancement: The planar conjugated skeleton of the PTz-Et additive facilitates tighter inter- and intramolecular π–π stacking of the active materials, which is essential for rapid charge transport[1].

  • Trap-Free Exciton Dissociation: Because PTz-Et is a volatile solid, it sublimates entirely during the Thermal Annealing (TA) step. Unlike high-boiling liquid additives like 1,8-diiodooctane (DIO) that can linger and act as charge recombination centers, PTz-Et leaves behind a pristine, trap-free matrix[4].

ExcitonPathway A Photon Absorption (Donor/Acceptor) B Exciton Generation (Bound e⁻/h⁺ pair) A->B C Exciton Diffusion (PTz-Et optimized) B->C D Charge Dissociation (At D/A Interface) C->D E Charge Transport (Trap-free network) D->E

Photophysical pathway showing enhanced exciton diffusion and transport via PTz-Et optimization.

Quantitative Performance Benchmarks

The incorporation of PTz-Et into state-of-the-art PM6:Y6 OPV systems yields substantial improvements in device metrics. The optimization of phase separation directly enhances exciton dissociation and reduces charge recombination, leading to significant gains in Short-Circuit Current ( Jsc​ ) and Fill Factor (FF)[1].

Table 1: Photovoltaic Performance of PM6:Y6 Devices with Various Additives

Device ArchitectureAdditive UsedPower Conversion Efficiency (PCE) Jsc​ (mA/cm²)Fill Factor (FF)Device Stability
PM6:Y6 (Control)None14.57%25.1670.0%Baseline
PM6:Y6DIO (Liquid)14.88%--Moderate degradation
PM6:Y6PTz-Et (Solid) 15.75% 26.05 74.6% Superior long-term

Data derived from recent optimizations of PM6:Y6 blends using PTz-Et as a volatile solid additive[1],[4].

Experimental Protocols

Protocol A: Synthesis & Verification of PTz-Et

Objective: Synthesize high-purity PTz-Et for use as a solid additive or a D-π-A precursor.

  • Alkylation: Dissolve 10H-phenothiazine (1.0 eq) in anhydrous DMF under an inert N2​ atmosphere. Add sodium hydride (NaH, 1.5 eq) at 0 °C to deprotonate the amine.

  • Substitution: Dropwise add 1-bromoethane (1.2 eq). Stir at room temperature for 12 hours. The ethyl group selectively attaches to the N-position[1].

  • Purification: Quench the reaction with water, extract with dichloromethane (DCM), and purify via silica gel column chromatography (eluent: hexane/DCM).

  • Self-Validation (QC): Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

    • Causality Check: For PTz-Et to function correctly as a volatile additive, its sublimation profile must align with standard OPV thermal annealing temperatures. TGA must show a clean, 100% weight loss (sublimation) without thermal degradation by ~120 °C. Any residual mass indicates impurities that will act as charge traps in the final device[4].

Protocol B: Fabrication of High-Performance OPVs using PTz-Et Additive

Objective: Fabricate an OPV device (ITO/PEDOT:PSS/PM6:Y6+PTz-Et/PDIN/Ag) with an optimized, trap-free active layer morphology.

  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 min to increase the work function and hydrophilicity.

  • Hole Transport Layer (HTL): Spin-coat PEDOT:PSS at 3000 rpm for 30 s. Bake at 150 °C for 15 min in ambient air to remove residual water. Transfer the substrates to an N2​ -filled glovebox.

  • Active Layer Ink Formulation: Dissolve PM6 (polymer donor) and Y6 (NFA) in anhydrous chloroform at a 1:1.2 weight ratio (total concentration ~16 mg/mL). Add the synthesized PTz-Et solid additive at an optimized concentration (typically 0.5–1.0 mg/mL)[1]. Stir at 40 °C for 2 hours to ensure complete dissolution.

  • Spin-Coating & Thermal Annealing (Critical Step):

    • Spin-coat the active layer ink onto the HTL at 2000 rpm for 30 s.

    • Thermal Annealing (TA): Immediately place the substrate on a hotplate at 110 °C for 10 minutes.

    • Causality: This specific temperature provides the activation energy for PTz-Et to enhance the crystallinity and π–π stacking of PM6 and Y6. Concurrently, 110 °C exceeds the sublimation threshold of PTz-Et, ensuring the additive vaporizes completely out of the film. Prematurely removing the substrate will leave residual PTz-Et, which acts as an insulating trap state and severely degrades the Fill Factor (FF)[4].

  • Electron Transport Layer (ETL) & Metallization: Spin-coat PDIN (1.5 mg/mL in methanol with 0.2% v/v acetic acid) at 3000 rpm. Finally, thermally evaporate 100 nm of Ag under high vacuum (< 2×10−6 Torr) to form the top electrode.

DeviceWorkflow S1 1. Substrate Prep (ITO + UV-Ozone) S2 2. HTL Deposition (PEDOT:PSS Spin-coat) S1->S2 S3 3. Active Layer Ink (PM6:Y6 + PTz-Et Additive) S2->S3 S4 4. Thermal Annealing (Morphology tuning & Sublimation) S3->S4 S5 5. ETL & Electrode (PDIN / Ag Evaporation) S4->S5

Step-by-step OPV device fabrication workflow utilizing PTz-Et as a volatile solid additive.

References

  • Title: Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics Source: ACS Applied Energy Materials URL
  • Title: Novel phenothiazine-based sensitizers for high-performance dye-sensitized solar cells: enhanced photovoltaic properties through strategic Co-sensitization with N719 Source: RSC Publishing URL
  • Title: Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells Source: MDPI URL
  • Title: Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics (Supporting Information & Methodology)

Sources

Method

Application Note: Advanced N-Alkylation Functionalization Methods for 2-Ethyl-10H-phenothiazine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Insights The N-alkylation of 2-ethyl-10H-phenothi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Insights

The N-alkylation of 2-ethyl-10H-phenothiazine is a foundational transformation in the synthesis of advanced neuroleptic pharmaceuticals, organic dyes, and photoredox catalysts. The presence of the ethyl group at the 2-position introduces a weak electron-donating hyperconjugative effect, subtly increasing the electron density of the tricyclic core and enhancing the molecule's overall lipophilicity.

Because the secondary amine (N10) of the phenothiazine core is sterically hindered and only weakly acidic (pKa ~15–18), successful functionalization requires quantitative deprotonation to generate a highly reactive phenothiazinyl anion. Historically, the default protocol relied on Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF). However, as a Senior Application Scientist, I strongly advise against this classical approach for scale-up due to severe mechanistic and safety flaws.

NaH exhibits a dual role as both a base and a reducing agent. In DMF, NaH can trigger the formation of sodium (dimethylamino)methanolate, which competitively consumes the alkylating agent and severely complicates purification[1]. More critically, NaH/DMF mixtures pose severe thermal hazards; exothermic decomposition can onset at temperatures as low as 40 °C, generating dangerous volumes of gaseous byproducts[2].

To ensure scientific integrity, scalability, and safety, this guide focuses on two modern, field-proven methodologies: Phase Transfer Catalysis (PTC) for robust scale-up[3][4], and Anhydrous LiHMDS for precision microscale synthesis[5].

Comparative Analysis of Alkylation Strategies

To facilitate protocol selection, the quantitative and qualitative parameters of the three primary N-alkylation strategies are summarized below.

ParameterPhase Transfer Catalysis (PTC)Non-Nucleophilic Base (LiHMDS)Classical Hydride (NaH/DMF)
Reagents NaOH (aq), TBAB, TolueneLiHMDS, Toluene/DMFNaH, DMF
Temperature 25 °C to 80 °C0 °C to 25 °C0 °C to 25 °C
Reaction Time 12 - 24 h2 - 6 h4 - 12 h
N-Selectivity ExcellentExcellentGood
Scalability HighMediumLow (Thermal Hazards)
Key Advantage Safe, scalable, biphasic workupClean profile for sensitive electrophilesFast initial deprotonation

Mechanistic Workflow Visualization

N_Alkylation_Workflow cluster_0 Pathway A: Classical Hydride (High Risk) cluster_1 Pathway B: Phase Transfer Catalysis (Recommended) Start 2-Ethyl-10H-phenothiazine (Starting Material) BaseA NaH / DMF 0°C to RT Start->BaseA BaseB NaOH (aq) / Toluene TBAB Catalyst Start->BaseB Risk Thermal Decomposition Risk (Onset ~40°C) BaseA->Risk Anion Phenothiazinyl Anion (Nucleophile) BaseA->Anion Benefit High N-Selectivity Scalable & Safe BaseB->Benefit BaseB->Anion Alkylation Alkyl Halide (R-X) Addition SN2 Mechanism Anion->Alkylation Product N-Alkylated 2-Ethyl-10H-phenothiazine Alkylation->Product

Figure 1: Mechanistic workflow comparing high-risk NaH/DMF vs. recommended PTC N-alkylation.

Detailed Experimental Protocols

Protocol A: Phase Transfer Catalyzed (PTC) N-Alkylation

Optimal for: Scale-up, standard alkyl halides, and maximizing green chemistry metrics.

Causality & Design Rationale: This biphasic protocol utilizes Tetrabutylammonium bromide (TBAB) to shuttle hydroxide ions from the aqueous phase into the organic (toluene) phase. Toluene is specifically chosen because it provides excellent solubility for the lipophilic 2-ethyl-10H-phenothiazine while maintaining a strict phase boundary, thereby preventing the hydrolysis of the alkyl halide[3][4].

Step-by-Step Methodology:

  • Preparation of the Organic Phase: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of 2-ethyl-10H-phenothiazine and 0.5 mmol (5 mol%) of TBAB in 30 mL of reagent-grade toluene.

  • Base Introduction: Add 15 mL of a 50% (w/w) aqueous NaOH solution to the flask.

    • Causality Checkpoint: Vigorous stirring (≥ 800 RPM) is non-negotiable here. Because the reaction is biphasic, the deprotonation rate is directly proportional to the interfacial surface area. Stir vigorously for 30 minutes at room temperature to ensure complete generation of the phenothiazinyl anion.

  • Electrophile Addition: Add the alkyl halide (12.0 mmol, 1.2 equiv) dropwise over 10 minutes.

    • Causality Checkpoint: Dropwise addition prevents localized concentration spikes, minimizing the risk of polyalkylation or base-catalyzed elimination (E2) of the alkyl halide.

  • Reaction Progression: Heat the biphasic mixture to 60 °C and stir for 12–24 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 9:1).

  • Self-Validating Workup: Cool the mixture to room temperature and transfer to a separatory funnel. Add 20 mL of distilled water to dissolve precipitated salts. Separate the phases.

    • Self-Validation: The highly lipophilic N-alkylated product will exclusively partition into the upper toluene layer. All inorganic salts, TBAB, and unreacted NaOH remain in the lower aqueous layer. Wash the organic layer with water (2 × 20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Precision N-Alkylation using LiHMDS

Optimal for: Moisture-sensitive electrophiles, complex drug intermediates, and microscale discovery.

Causality & Design Rationale: Lithium bis(trimethylsilyl)amide (LiHMDS) is a strong, sterically hindered, non-nucleophilic base. Unlike NaH, it quantitatively deprotonates the N10 position without participating in unwanted nucleophilic attacks on the solvent or the electrophile[5].

Step-by-Step Methodology:

  • Anhydrous Setup: Flame-dry a Schlenk flask and purge with dry Nitrogen or Argon. Dissolve 5.0 mmol of 2-ethyl-10H-phenothiazine in 15 mL of anhydrous DMF.

    • Causality Checkpoint: Strict anhydrous conditions are critical. LiHMDS rapidly hydrolyzes in the presence of trace moisture, which would quench the base before deprotonation can occur.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add 5.5 mL of a 1.0 M solution of LiHMDS in toluene (5.5 mmol, 1.1 equiv) dropwise via syringe. Stir at 0 °C for 1 hour. The solution will typically darken, indicating the formation of the anion.

  • Alkylation: Add the alkyl halide (5.5 mmol, 1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–6 hours.

  • Self-Validating Quench & Workup: Cool the reaction back to 0 °C and carefully quench with 10 mL of saturated aqueous NH₄Cl.

    • Self-Validation: The mild acidic quench neutralizes any unreacted LiHMDS and protonates unreacted anions, stopping the reaction cleanly. Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL). The organic layers are combined, washed extensively with water (5 × 20 mL) to remove DMF, dried over MgSO₄, and concentrated.

  • Characterization Check: Due to the 2-ethyl substitution, the phenothiazine core is asymmetric. Successful N-alkylation is validated by a distinct shift of the newly added N-CH₂ protons in the ¹H-NMR spectrum (typically appearing around 3.8–4.0 ppm) and the complete disappearance of the broad N-H peak (~8.5 ppm).

Sources

Application

Application Note: 2-Ethyl-10H-phenothiazine as a High-Performance Catholyte in Non-Aqueous Redox Flow Batteries

Target Audience: Battery Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale The transition to...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Battery Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

The transition toward high-energy-density non-aqueous redox flow batteries (NARFBs) requires redox-active organic molecules (ROMs) that exhibit high solubility, extreme radical stability, and reversible multi-electron transfer kinetics. Phenothiazine derivatives have emerged as premier p-type catholytes for these systems.

Specifically, 2-Ethyl-10H-phenothiazine (EPT) (CAS: 61852-27-5) represents a critical structural evolution from the unsubstituted parent phenothiazine. The strategic placement of an ethyl group at the C2 position serves two fundamental mechanistic purposes:

  • Electronic Modulation: The ethyl moiety acts as an electron-donating group (EDG). By pushing electron density into the aromatic core, it lowers the oxidation potential, making the initial electron abstraction thermodynamically more favorable.

  • Steric Shielding: Unsubstituted phenothiazine radical cations are highly susceptible to parasitic dimerization and nucleophilic attack. The asymmetric steric bulk provided by the 2-ethyl group physically blocks these degradation pathways, significantly extending the cycle life of the electrolyte [1].

Cross-Disciplinary Relevance: Biomimetic Oxidation for Drug Development

While primarily utilized in grid-scale energy storage, the electrochemical protocols described herein are highly relevant to drug development professionals . Phenothiazines form the core scaffold of numerous first-generation antipsychotics (e.g., chlorpromazine). The controlled electrochemical oxidation of EPT to its radical cation serves as a highly accurate, biomimetic proxy for cytochrome P450-mediated oxidative metabolism in the liver. Analyzing the electrochemical stability of these radicals provides a predictive model for drug-induced oxidative stress and hepatotoxicity without the need for complex in vivo assays [2].

Physicochemical & Electrochemical Data

To justify the selection of 2-Ethyl-10H-phenothiazine over baseline materials, we must analyze its quantitative advantages. The asymmetry introduced by the ethyl group disrupts crystal lattice packing, drastically improving solubility in polar aprotic solvents like acetonitrile (ACN)—a critical requirement for achieving high energy density in flow batteries.

Table 1: Comparative Physicochemical Properties of Phenothiazine Derivatives in Acetonitrile

PropertyUnsubstituted Phenothiazine (PTZ)2-Ethyl-10H-phenothiazine (EPT)N-Alkylated EPT (e.g., MEEPT)
Redox Potential ( E1/2​ vs. Fc/Fc+ ) ~0.35 V~0.28 V (Lowered by EDG)~0.30 V
Solubility (Neutral State) < 0.1 M~0.3 M > 1.0 M
Radical Cation Stability Low (Prone to dimerization)Moderate-High (Steric shielding)High
Electrons Transferred 1 e− (2nd is irreversible)1-2 e− (Improved reversibility)2 e−

Note: Further functionalization of the nitrogen atom (10-position) with oligoglycol chains is often combined with ring substitutions to push solubility beyond 1.0 M [3].

Visualization of the Redox Pathway

The following diagram illustrates the two-step electrochemical oxidation of 2-Ethyl-10H-phenothiazine and demonstrates how the 2-ethyl substitution blocks irreversible degradation.

G A Neutral EPT (State of Charge: 0%) B Radical Cation (EPT•⁺) (State of Charge: 50%) A->B -e⁻ (Oxidation) Reversible B->A +e⁻ (Reduction) C Dication (EPT²⁺) (State of Charge: 100%) B->C -e⁻ (Oxidation) Reversible D Parasitic Dimerization (Degradation) B->D Blocked by 2-Ethyl Steric Shielding C->B +e⁻ (Reduction)

Figure 1: Electrochemical oxidation pathway of 2-Ethyl-10H-phenothiazine and blocked degradation.

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely list steps; they must establish causality and ensure data integrity. The following methodologies are designed as self-validating systems .

Protocol A: Cyclic Voltammetry (CV) for Redox Reversibility

Objective: Determine the half-wave potential ( E1/2​ ) and assess the electrochemical reversibility of the EPT radical cation.

Self-Validating System: This protocol utilizes Ferrocene ( Fc ) as an internal standard. By referencing all peak potentials to the Fc/Fc+ redox couple in situ, the procedure mathematically nullifies any potential drift from the pseudo-reference electrode across different solvent batches, ensuring absolute thermodynamic reliability.

Materials:

  • Analyte: 5 mM 2-Ethyl-10H-phenothiazine.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous Acetonitrile (ACN).

  • Electrodes: Glassy Carbon Working Electrode (3 mm), Pt Wire Counter Electrode, Ag/Ag+ Pseudo-Reference Electrode.

Step-by-Step Methodology:

  • Electrode Preparation: Polish the glassy carbon electrode using 0.05 µm alumina slurry on a microcloth for 60 seconds. Causality: Polishing removes adsorbed oxidation products that can passivate the surface, ensuring the reaction remains in a strictly diffusion-controlled regime.

  • Deoxygenation: Purge the electrolyte solution with ultra-high purity Argon for 15 minutes prior to scanning. Maintain an Argon blanket during the experiment. Causality: Dissolved oxygen is electroactive and will reduce at the working electrode, masking the analyte's signal and potentially reacting with the EPT radical cation.

  • Baseline Scan: Run a background CV of the blank supporting electrolyte from -0.5 V to 1.5 V to verify the absence of electroactive impurities.

  • Analyte Scan: Introduce the EPT analyte. Perform cyclic voltammetry at varying scan rates (10, 20, 50, 100, 250, 500 mV/s).

  • Internal Referencing: Spike the solution with 1 mM Ferrocene. Run a final scan at 100 mV/s. Shift the entire potential axis so that the Fc/Fc+ anodic/cathodic peak average sits at 0.0 V.

  • Data Analysis: Calculate the peak-to-peak separation ( ΔEp​ ). A value near 59 mV indicates a chemically reversible, one-electron Nernstian process.

Protocol B: Symmetric Flow Cell Cycling for Longevity Assessment

Objective: Evaluate the capacity retention and coulombic efficiency of EPT under continuous flow conditions without the confounding variable of membrane crossover.

Self-Validating System: The symmetric cell architecture utilizes identical electrolyte compositions (at 50% State of Charge) in both the anolyte and catholyte reservoirs. This design inherently self-validates the chemical stability of the active material by eliminating concentration gradients, thereby neutralizing membrane crossover as a failure mechanism [3].

Materials:

  • Electrolyte: 0.1 M EPT and 0.5 M Tetraethylammonium bis(trifluoromethanesulfonyl)imide ( TEATFSI ) in ACN.

  • Hardware: Interdigitated flow fields, carbon felt electrodes (pre-baked at 400°C for 24h to increase hydrophilicity), and a Daramic microporous separator.

Step-by-Step Methodology:

  • Pre-Electrolysis (SOC Adjustment): In a bulk electrolysis cell, apply a constant potential to oxidize exactly 50% of the neutral EPT to its radical cation ( EPT•+ ). Causality: This creates a 1:1 mixture of neutral and charged species, representing a 50% State of Charge (SOC), which is required to operate a symmetric cell.

  • Cell Assembly: Assemble the flow cell hardware, ensuring uniform compression (typically 20-30%) of the carbon felt electrodes to minimize contact resistance while maintaining adequate porosity for fluid flow.

  • Flow Initiation: Pump the 50% SOC electrolyte through both sides of the cell at a constant flow rate of 20 mL/min using a peristaltic pump equipped with chemically resistant Norprene tubing.

  • Galvanostatic Cycling: Apply a constant current density (e.g., 20 mA/cm²). Cycle the cell between predefined voltage limits (e.g., ±0.4 V).

  • Performance Tracking: Monitor the Coulombic Efficiency (CE) and Capacity Retention over 100+ cycles. A CE > 99.5% combined with minimal capacity fade validates the steric protection afforded by the 2-ethyl group against radical degradation.

References

  • Kaur, A. P., et al. "Concentration-dependent Cycling of Phenothiazine-based Electrolytes in Nonaqueous Redox Flow Cells." Chemistry of Materials, 2019.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 98833, 2-ethyl-10H-phenothiazine." PubChem, 2024.[Link]

  • Attanayake, N. H., et al. "Tailoring Two-Electron-Donating Phenothiazines To Enable High-Concentration Redox Electrolytes for Use in Nonaqueous Redox Flow Batteries." Chemistry of Materials, 2019.[Link](Note: Linked to the overarching ACS special issue on Phenothiazine ROMs).

Method

Application Note: 2-Ethyl-10H-phenothiazine as a Strategic Precursor in the Synthesis of Pharmaceutical Intermediates

Executive Summary 2-Ethyl-10H-phenothiazine (CAS: 61852-27-5) is a critical heterocyclic building block utilized in the synthesis of first-generation antipsychotic and antihistamine active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethyl-10H-phenothiazine (CAS: 61852-27-5) is a critical heterocyclic building block utilized in the synthesis of first-generation antipsychotic and antihistamine active pharmaceutical ingredients (APIs) [1]. This application note provides an authoritative, step-by-step methodology for utilizing 2-ethyl-10H-phenothiazine as a precursor, focusing on its N-alkylation to synthesize Etymemazine (Ethylisobutrazine), a neuroleptic and anticholinergic agent [2]. By examining the chemical causality behind reagent selection and reaction conditions, this guide serves as a foundational protocol for drug development professionals working with phenothiazine derivatives.

Mechanistic Rationale & Chemical Causality

The structural architecture of 2-ethyl-10H-phenothiazine dictates specific synthetic strategies:

  • The 2-Ethyl Substitution: The ethyl group at the C2 position breaks the symmetry of the phenothiazine core, significantly enhancing the lipophilicity of the resulting API. This structural modification is essential for crossing the blood-brain barrier and modulating binding affinity at dopamine ( D2​ ) and histamine ( H1​ ) receptors.

  • N10 Deprotonation Causality: The secondary amine at the N10 position is the primary site for functionalization. However, the nitrogen lone pair is delocalized into the adjacent aromatic rings, rendering the N-H bond weakly acidic ( pKa​≈20 ) and highly sterically hindered. Weak bases (e.g., potassium carbonate) are insufficient for quantitative deprotonation. Therefore, a strong, non-nucleophilic base such as sodamide ( NaNH2​ ) is required. Sodamide irreversibly deprotonates the N10 position, driving the formation of a highly reactive phenothiazide anion, which subsequently undergoes an SN​2 nucleophilic attack on the alkyl halide [3].

Mechanism N1 2-Ethylphenothiazine (N10-H) N2 Phenothiazide Anion (Nucleophile) N1->N2 + NaNH2 - NH3 N3 SN2 Transition State (C-Cl Bond Cleavage) N2->N3 + 1-dimethylamino-2-methyl-3-chloropropane N4 Etymemazine (Target API) N3->N4 - NaCl

Figure 1: SN2 mechanistic pathway illustrating the deprotonation and alkylation at the N10 position.

Quantitative Data & Process Parameters

To ensure reproducibility, the stoichiometric ratios and reaction parameters are standardized in the table below. Toluene is selected as the solvent due to its high boiling point, which provides the thermal energy required to overcome the steric hindrance at the N10 position during the SN​2 transition state.

ParameterValue / ReagentRationale
Precursor 2-Ethyl-10H-phenothiazine (1.0 eq)Core tricyclic scaffold.
Base Sodamide ( NaNH2​ ) (1.2 eq)Strong base required for complete N10 deprotonation.
Alkylating Agent 1-dimethylamino-2-methyl-3-chloropropane (1.1 eq)Introduces the active aliphatic side chain.
Solvent Anhydrous TolueneHigh boiling point; inert to sodamide.
Temperature 80°C to Reflux (110°C)Provides activation energy for the sterically hindered SN​2 attack.
Expected Yield 80% – 85%Based on optimized vacuum distillation recovery.

Experimental Protocol: Synthesis of Etymemazine

This protocol is adapted from established industrial methodologies for phenothiazine aminoalkylation [3].

Step 1: Anion Generation (Deprotonation)
  • Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with 22.7 g (0.1 mol) of 2-Ethyl-10H-phenothiazine and 150 mL of anhydrous toluene.

  • Under a continuous nitrogen sweep, carefully add 4.68 g (0.12 mol) of technical-grade sodamide ( NaNH2​ ) . Caution: Sodamide reacts violently with moisture.

  • Heat the suspension to 80°C and maintain for 2 hours. The evolution of ammonia gas ( NH3​ ) indicates the formation of the phenothiazide anion.

Step 2: SN​2 Alkylation
  • Cool the reaction mixture slightly to 60°C.

  • Add a solution of 14.9 g (0.11 mol) of 1-dimethylamino-2-methyl-3-chloropropane dissolved in 30 mL of anhydrous toluene dropwise over 30 minutes.

  • Once the addition is complete, heat the reaction mixture to reflux (~110°C) for 16 hours to drive the alkylation to completion.

Step 3: Quench and Aqueous Workup
  • Cool the reaction mixture to 0°C using an ice bath.

  • Carefully quench the unreacted sodamide by adding 50 mL of cold distilled water dropwise.

  • Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer and extract the aqueous layer twice with 50 mL of diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

Step 4: Purification via Vacuum Distillation
  • Filter the drying agent and concentrate the organic filtrate under reduced pressure using a rotary evaporator.

  • Subject the crude oily residue to high-vacuum distillation. Etymemazine base typically distills at 180–185°C at 0.5 mm Hg [3].

  • (Optional) To form the API salt, dissolve the free base in acetone and introduce ethereal hydrogen chloride to precipitate Etymemazine Hydrochloride.

Workflow A 2-Ethyl-10H-phenothiazine (Precursor) B Deprotonation (NaNH2, Toluene, 80°C) A->B Step 1 C N-Alkylation (Alkyl Chloride, Reflux) B->C Step 2 D Aqueous Quench & Extraction C->D Step 3 E Vacuum Distillation (Purification) D->E Step 4 F Etymemazine API (Yield >80%) E->F Final

Figure 2: Step-by-step synthetic workflow for the N-alkylation of 2-Ethyl-10H-phenothiazine.

Trustworthiness & Self-Validating Systems

To ensure the integrity of the protocol, the experiment must be treated as a self-validating system. Researchers should employ the following analytical checkpoints:

  • Infrared Spectroscopy (IR): The most immediate indicator of successful alkylation is the complete disappearance of the secondary amine N−H stretching band at ~3300 cm⁻¹ in the IR spectrum of the purified product.

  • Thin-Layer Chromatography (TLC): Monitor the reaction using silica gel TLC (Eluent: Hexane/Ethyl Acetate 7:3). The highly non-polar 2-ethyl-10H-phenothiazine precursor will have a higher Rf​ value compared to the amine-containing Etymemazine product.

  • ¹H-NMR Spectroscopy: Validation of the alkyl chain attachment is confirmed by the appearance of a multiplet corresponding to the N−CH2​ protons at approximately 3.7–3.9 ppm , which is absent in the starting precursor.

References

  • Wikipedia Contributors. (2025). Etymemazine - Synthesis and Pharmacology. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • Jacob, R. M., & Robert, J. G. (1958). Phenthiazine compounds (U.S. Patent No. 2,837,518). U.S. Patent and Trademark Office.
Application

Application Note: Cyclic Voltammetry Analysis of 2-Ethyl-10H-phenothiazine

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the electrochemical analysis of 2-Ethyl-10H-phenothiazine (EPT) using cyclic voltammetry (CV). Phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the electrochemical analysis of 2-Ethyl-10H-phenothiazine (EPT) using cyclic voltammetry (CV). Phenothiazine derivatives are a critical class of molecules in pharmaceuticals and materials science, valued for their rich redox chemistry.[1][2] This guide details the underlying electrochemical mechanism, provides a step-by-step experimental protocol, and offers insights into data interpretation. By following this protocol, users can reliably characterize the redox behavior of EPT, a foundational assay for stability studies, reaction mechanism investigation, and materials development.

Introduction to the Electrochemical Behavior of Phenothiazines

Phenothiazines are heterocyclic compounds characterized by a sulfur and a nitrogen atom in their central ring, making them electron-rich and readily oxidizable.[3] Their low oxidation potentials and ability to form stable radical cations make them ideal candidates for a wide range of applications, including as catholytes in redox flow batteries, as redox shuttles, and as core structures in conductive polymers.[1][4]

Cyclic voltammetry is an indispensable electroanalytical technique for probing the redox properties of such molecules.[5] It provides critical information on oxidation and reduction potentials, the stability of electrochemically generated species, and the kinetics of electron transfer reactions.[6]

For 2-Ethyl-10H-phenothiazine (EPT), the N-ethyl substituent influences its electrochemical properties. The molecule undergoes a sequential two-step oxidation process. The first step is a reversible one-electron oxidation to form a stable radical cation (EPT•+). The second one-electron oxidation forms a dication (EPT2+), which is typically less stable than the radical cation.[7] Understanding this behavior is crucial for applications where the molecule will undergo redox cycling.

The Two-Step Oxidation Mechanism

The electrochemical oxidation of 2-Ethyl-10H-phenothiazine proceeds through two distinct one-electron transfer steps. The initial oxidation is fully reversible and produces a stable radical cation. The subsequent oxidation to a dication is often quasi-reversible or irreversible, indicating lower stability of the doubly oxidized species on the CV timescale.[7][8]

G EPT 2-Ethyl-10H-phenothiazine (EPT) (Neutral, Bent Geometry) EPT_cation Radical Cation (EPT•+) (Planar Geometry, Stable) EPT->EPT_cation -e⁻ (E₁/₂ ≈ +0.3 V vs Fc/Fc⁺) EPT_cation->EPT +e⁻ EPT_dication Dication (EPT2+) (Planar Geometry, Less Stable) EPT_cation->EPT_dication -e⁻ (E₁/₂ ≈ +0.9 V vs Fc/Fc⁺) EPT_dication->EPT_cation +e⁻ (Less Reversible) G cluster_prep Preparation cluster_measurement Measurement Sequence A 1. Polish WE B 2. Prepare Solutions (Electrolyte & Analyte) A->B C 3. Assemble 3-Electrode Cell B->C D 4. Run Background CV (Electrolyte Only) C->D E 5. Add Analyte & Degas (Purge with N₂/Ar for 15 min) D->E F 6. Acquire Analyte CV (Scan Rate Study) E->F G 7. Add Ferrocene & Calibrate F->G

Sources

Method

Incorporating 2-Ethyl-10H-phenothiazine into hole-transporting materials

Application Note: Molecular Engineering and Integration of 2-Ethyl-10H-phenothiazine as a Low-Cost Hole-Transporting Material Mechanistic Rationale: The Phenothiazine Advantage The commercial viability of Perovskite Sola...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Molecular Engineering and Integration of 2-Ethyl-10H-phenothiazine as a Low-Cost Hole-Transporting Material

Mechanistic Rationale: The Phenothiazine Advantage

The commercial viability of Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs) is heavily bottlenecked by the cost and stability of Hole-Transporting Materials (HTMs). While Spiro-OMeTAD remains the industry standard, its complex, multi-step synthesis and prohibitive cost (~$90/g) necessitate scalable alternatives.

2-Ethyl-10H-phenothiazine has emerged as a highly effective, low-cost building block for next-generation HTMs.

  • Causality of Molecular Design: The phenothiazine core features an electron-rich nitrogen and sulfur heteroatom network, providing excellent innate hole-donating capabilities. Crucially, the central 1,4-thiazine ring adopts a non-planar "butterfly" conformation. This steric geometry is vital because it suppresses excessive intermolecular π−π stacking, thereby preventing unwanted crystallization within the thin film. Crystallization in HTM layers creates grain boundaries that act as charge recombination centers, severely degrading device efficiency.

  • The Role of the 2-Ethyl Substitution: The asymmetric ethyl group at the 2-position introduces additional steric hindrance and lipophilicity. This ensures complete dissolution in processing solvents (like chlorobenzene) without introducing long, insulating aliphatic chains that would otherwise impede hole mobility. Furthermore, the unalkylated secondary amine (the 10H position) serves as an ideal reactive site for modular cross-coupling to various central aromatic cores.

For foundational literature on the cost-efficiency and structural benefits of phenothiazine derivatives, refer to the seminal work on [1] and [2].

Optoelectronic Design Principles

To function efficiently, an HTM's Highest Occupied Molecular Orbital (HOMO) must align with the valence band of the perovskite active layer (e.g., MAPbI 3​ at ~ -5.4 eV).

When 2-Ethyl-10H-phenothiazine is coupled to a central core (e.g., triphenylbenzene), the resulting extended π -conjugated system typically exhibits a HOMO level between -5.10 eV and -5.34 eV. This slight energy offset provides the necessary thermodynamic driving force for rapid hole extraction while maximizing the open-circuit voltage ( Voc​ ) of the device. The [3] confirms that these energy levels are perfectly suited for smooth hole injection.

Experimental Protocols & Self-Validating Workflows

The following protocols detail the synthesis of a star-shaped HTM using 2-Ethyl-10H-phenothiazine, its optoelectronic validation, and its integration into a PSC.

G cluster_0 Phase 1: Synthesis & Validation cluster_1 Phase 2: Device Integration A 2-Ethyl-10H-phenothiazine + Aryl Halide Core B Buchwald-Hartwig Coupling (Pd-catalyzed) A->B Heat, 110°C C Cyclic Voltammetry (HOMO Level Check) B->C TLC & NMR Validated D Dopant Addition (Li-TFSI + tBP) C->D HOMO ~ -5.3 eV E Spin-Coating onto Perovskite Layer D->E Solution Formulated F J-V Characterization (PCE & Stability) E->F Film Uniformity Confirmed

Caption: Self-validating workflow for synthesizing and integrating 2-Ethyl-10H-phenothiazine HTMs.

Protocol A: Synthesis of the Phenothiazine HTM Core

Objective: Couple the secondary amine (10H) of 2-Ethyl-10H-phenothiazine to a central core (e.g., 1,3,5-tribromobenzene) via Buchwald-Hartwig amination.

  • Preparation: In a nitrogen-filled glovebox, combine 1,3,5-tribromobenzene (1.0 eq), 2-Ethyl-10H-phenothiazine (3.3 eq), Pd 2​ (dba) 3​ (0.05 eq), tri-tert-butylphosphine (0.1 eq), and sodium tert-butoxide (4.0 eq) in anhydrous toluene.

  • Reaction: Heat the mixture to 110°C under reflux for 24 hours.

    • Causality: The bulky phosphine ligand facilitates the oxidative addition of the palladium catalyst to the aryl bromide. The 10H nitrogen undergoes C-N cross-coupling. The slight excess (3.3 eq) of the phenothiazine derivative ensures complete tri-substitution of the core.

  • Self-Validation Check (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting materials. Elute with Hexane/Ethyl Acetate (4:1). The disappearance of the starting bromide spot and the appearance of a new, highly fluorescent spot under 365 nm UV light validates successful coupling. If the starting material persists, the reaction has stalled; spike with an additional 0.02 eq of catalyst.

  • Purification: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, and purify via column chromatography.

Protocol B: Optoelectronic Validation (Cyclic Voltammetry)

Objective: Empirically verify the HOMO level and electrochemical stability prior to device integration.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous dichloromethane (DCM).

  • Measurement: Dissolve 1 mg of the synthesized HTM in 1 mL of the electrolyte. Utilize a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode.

  • Self-Validation Check (Internal Standard): Spike the solution with Ferrocene (Fc). Run the CV scan from -0.5 V to 1.5 V. You must observe a reversible oxidation peak for the HTM. Calculate the HOMO using the equation: HOMO=−(Eoxonset​−E1/2Fc​+4.8) eV .

    • Causality: If the oxidation peak is irreversible, the molecule cannot sustain the continuous redox cycling required for hole transport and will rapidly degrade during device operation. Abort device fabrication if irreversibility is observed.

Protocol C: Device Fabrication (Spin-Coating the HTM Layer)

Objective: Deposit a uniform, highly conductive hole-transporting layer onto the perovskite substrate.

  • Solution Formulation: Dissolve 70 mg of the phenothiazine HTM in 1 mL of anhydrous chlorobenzene.

    • Causality: Chlorobenzene provides the ideal evaporation kinetics for forming a smooth, amorphous film without inducing rapid crystallization.

  • Chemical Doping: Add 17.5 µL of a Li-TFSI stock solution (520 mg/mL in acetonitrile) and 28.8 µL of 4-tert-butylpyridine (tBP).

    • Causality: Pristine phenothiazine HTMs have relatively low intrinsic conductivity. Li-TFSI oxidizes the HTM to generate charge carriers (holes). tBP acts as a morphology controller, preventing the phase segregation of the hydrophilic Li-TFSI and passivating surface traps on the underlying perovskite layer.

  • Deposition: Spin-coat the solution onto the perovskite layer at 4000 rpm for 30 seconds in a dry air environment (RH < 20%).

  • Self-Validation Check (Film Quality): Inspect the film under a cross-polarized microscope. The film must appear completely dark (indicating an isotropic/amorphous state). If birefringent crystals are visible, the HTM or dopant has aggregated, and the device will suffer from severe shunt leaks. Adjust the tBP concentration to restore film uniformity before proceeding to electrode deposition.

Quantitative Data Summary

The following table benchmarks the performance of phenothiazine-based HTMs against the industry standard, Spiro-OMeTAD, highlighting the drastic reduction in material costs while maintaining competitive optoelectronic properties.

PropertySpiro-OMeTAD (Standard)Phenothiazine HTMs (e.g., AZO-II / TPB)
Material Cost ($/g) ~ $90.00~ $3.00 - $12.00
HOMO Level (eV) -5.22-5.10 to -5.34
Hole Mobility ( cm2V−1s−1 ) ~ 4×10−5 ~ 1×10−4
Peak Power Conversion Efficiency (PCE) 18.0% - 20.0%12.0% - 18.0%
Glass Transition Temperature ( Tg​ ) 122 °C89 °C - 110 °C

Data synthesized from [4] and comparative optoelectronic studies.

References

  • Beyond efficiency: phenothiazine, a new commercially viable substituent for hole transport materials in perovskite solar cells. RSC Advances (2016). URL:[Link]

  • Phenothiazine-Based Hole-Transporting Materials toward Eco-friendly Perovskite Solar Cells. ACS Sustainable Chemistry & Engineering (2019). URL:[Link]

  • Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells. Frontiers in Chemistry / PMC (2020). URL:[Link]

  • Low-Cost Phenothiazine- and Pyrene-Based Hole-Transporting Materials for Halide Perovskite Solar Cells. Tampere University Research Portal (2021). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2-Ethyl-10H-phenothiazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, poor regioselectivity, and purification bottlenecks when synthesizing 2-Ethyl-10H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, poor regioselectivity, and purification bottlenecks when synthesizing 2-Ethyl-10H-phenothiazine. Because this compound is a critical precursor for advanced organic materials and pharmaceutical derivatives, optimizing its synthetic workflow is essential.

This guide abandons generic advice in favor of field-proven, mechanistically grounded troubleshooting. Below, you will find targeted FAQs, self-validating protocols, and logical workflows designed to elevate your isolated yields from the standard 40% to over 85%.

Workflow Overview: Synthesis Route Selection

Fig 1. Decision matrix for 2-Ethyl-10H-phenothiazine synthesis routes and yield optimization.

Troubleshooting & FAQs
Q1: I am using the standard Bernthsen thionation method with 3-ethyldiphenylamine, but my yield is below 30% and I am getting a mixture of products. Why?

The Causality: The traditional Bernthsen synthesis requires heating diphenylamines with elemental sulfur at temperatures exceeding 200°C. At these temperatures, thermal degradation and tar formation severely limit the yield. Furthermore, because the starting material (3-ethyldiphenylamine) is meta-substituted, ring closure can occur at two different ortho positions. Cyclization para to the ethyl group yields the desired 2-ethyl isomer, while cyclization ortho to the ethyl group yields the sterically hindered 4-ethyl isomer.

The Solution: Introduce an iodine catalyst.1 [1]. This allows you to drop the reaction temperature to 145–150°C. The lower temperature provides thermodynamic control, favoring the formation of the less sterically hindered 2-ethyl isomer (typically an 85:15 ratio) and virtually eliminating tar formation.

Protocol 1: Self-Validating Iodine-Catalyzed Thionation

  • Setup: In a 100 mL Schlenk flask, combine 3-ethyldiphenylamine (10.0 mmol), elemental sulfur ( S8​ , 20.0 mmol), and iodine (0.1 mmol, 1 mol%). Add 20 mL of anhydrous o-dichlorobenzene.

  • Degassing: Purge the system with Argon for 15 minutes. Oxygen must be excluded to prevent the formation of phenothiazine-5-oxides.

  • Reaction: Heat the mixture to 145°C for 4 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 9:1). Self-Validation: The reaction is proceeding correctly if the solution transitions from pale yellow to deep green. The disappearance of the secondary amine spot ( Rf​≈0.6 ) and the appearance of a new, lower Rf​ spot ( Rf​≈0.4 ) confirms thiazine ring formation.

  • Purification: Remove the solvent under reduced pressure. Purify via silica gel column chromatography. The 2-ethyl isomer will elute slightly after the 4-ethyl isomer due to differences in molecular dipole moments.

Q2: How can I completely eliminate the 4-ethyl regioisomer and push my yields above 85%?

The Causality: To achieve absolute regiocontrol, you must abandon the electrophilic aromatic substitution mechanism of the Bernthsen route. Instead, utilize a directed2 [2]. By reacting 2-bromo-4-ethylbenzenethiol with 2-iodoaniline, the C-S and C-N bonds are forced to form exactly where the halogens are positioned.

The Solution: The primary failure point in this route is the palladium catalyst becoming poisoned by the thioether intermediate. Sulfur strongly coordinates to the Pd(II) center, preventing the final reductive elimination step. To overcome this,3 [3]. The bulkiness of RuPhos forces the reductive elimination to occur rapidly, outcompeting the sulfur poisoning pathway.

Fig 2. Regioselective synthesis of 2-Ethyl-10H-phenothiazine via Pd-catalyzed cross-coupling.

Protocol 2: Self-Validating Regioselective Buchwald-Hartwig Amination

  • Setup: In an oven-dried Schlenk tube, combine 2-bromo-4-ethylbenzenethiol (10.0 mmol) and 2-iodoaniline (10.0 mmol).

  • Catalyst Loading: Add Pd(OAc)2​ (5 mol%), RuPhos (10 mol%), and sodium tert-butoxide (25.0 mmol).

  • Solvent & Degassing: Add 30 mL of anhydrous toluene. Perform three freeze-pump-thaw cycles to strictly remove oxygen.

  • Reaction: Heat the sealed tube at 110°C for 12 hours.

  • Validation Checkpoint: Monitor the reaction via GC-MS. Self-Validation: The reaction is complete when the acyclic thioether intermediate mass peak ( M+ ) disappears, replaced entirely by the cyclized product peak corresponding to the loss of HBr ( M−80 ). A physical color shift from dark red (active Pd complex) to a pale yellow suspension (precipitated NaBr) is a strong visual indicator of success.

  • Workup: Quench with water, extract with ethyl acetate, dry over MgSO4​ , and filter through a short pad of Celite to remove palladium residues.

Quantitative Data Summary

To aid in your experimental design, the following table summarizes the expected outcomes based on the mechanistic choices detailed above.

Synthesis StrategyReagents / Catalyst SystemRegioselectivity (2-Ethyl : 4-Ethyl)Typical Isolated YieldPrimary Yield-Limiting Factor
Uncatalyzed Thionation S8​ , >200°C60:40< 30%Thermal degradation, extensive tar formation
Iodine-Catalyzed Thionation S8​ , I2​ (1 mol%), 145°C85:1550 - 60%Incomplete separation of regioisomers during chromatography
Directed Buchwald-Hartwig Pd(OAc)2​ , RuPhos, NaOtBu> 99:185 - 95%Catalyst poisoning by thioether intermediate (if poor ligand used)
References
  • Title: Ring Derivatives of Phenothiazine.
  • Title: Synthesis of Diverse Phenothiazines by Direct Thioamination of Arynes with S-(o-Bromoaryl)
  • Title: Synthesis of phenothiazine derivatives as novel moieties toward utilization in alternative donor – acceptor conjugated polymers Source: ResearchGate URL

Sources

Optimization

Best purification and recrystallization methods for crude 2-Ethyl-10H-phenothiazine

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I have designed this portal to address the complex physicochemical challenges associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I have designed this portal to address the complex physicochemical challenges associated with the isolation of 2-Ethyl-10H-phenothiazine .

Phenothiazine derivatives are foundational scaffolds in neuropharmacology and materials science. However, the electron-rich nature of the thiazine ring makes crude mixtures highly susceptible to auto-oxidation, and their unique lattice energies frequently lead to co-crystallization with unreacted starting materials. This guide provides field-proven, mechanistically grounded solutions to ensure high-purity isolation.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My crude 2-Ethyl-10H-phenothiazine darkens immediately upon dissolution in hot ethanol. How do I prevent this degradation? The Causality: The sulfur atom within the tricyclic phenothiazine core is highly electron-dense. When exposed to heat and dissolved oxygen, it rapidly undergoes auto-oxidation to form 2-ethylphenothiazine-5-oxide (a dark, highly polar sulfoxide impurity) (1[1]). Furthermore, the molecule is photolabile; ambient laboratory UV light accelerates radical formation. The Solution: You must manipulate the thermodynamic environment. Sparge your recrystallization solvent with Argon or N₂ for 15 minutes prior to heating. Conduct the dissolution in amber glassware or wrap the flask in aluminum foil. For highly degraded crude batches, adding a sacrificial antioxidant (e.g., 0.1 mol% BHT) to the solvent system will scavenge oxygen radicals before they attack the thiazine core.

Q2: During cooling, the product forms a viscous oil at the bottom of the flask rather than crystallizing ("oiling out"). What causes this, and how can I force crystallization? The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solute's concentration exceeds its saturation point at a temperature that is higher than the melting point of the solute-solvent mixture. Instead of forming an ordered crystal lattice, the crude compound drops out of solution as a disordered, supercooled liquid phase, trapping impurities. The Solution: You must alter the Hildebrand solubility parameter of your system to widen the metastable zone. If using pure ethanol, switch to a binary system (e.g., Toluene/Heptane). Alternatively, lower the concentration of the solute by adding 10-15% more primary solvent, cool the solution much more slowly (0.5 °C/min), and introduce seed crystals precisely at the metastable boundary before LLPS can occur.

Q3: Standard recrystallization fails to remove structurally similar impurities (e.g., unreacted diphenylamines). Is there a chemical alternative to chromatography? The Causality: Unreacted starting materials often share similar spatial geometries and dipole moments with the product, allowing them to seamlessly integrate into the 2-Ethyl-10H-phenothiazine crystal lattice (co-crystallization). The Solution: Employ a reversible chemical derivatization strategy. By temporarily reacting the secondary amine with 2,3-dihydropyran, you create a bulky tetrahydropyranyl (THP) adduct. This drastically alters the molecule's solubility profile, causing the pure adduct to precipitate while impurities remain dissolved. The adduct is then easily deprotected (2[2]).

Section 2: Process Visualizations

G A Crude 2-Ethyl-10H-phenothiazine in Hot Solvent B Controlled Cooling (0.5 °C/min) A->B C Phase Separation (Oiling Out) Detected? B->C D Reheat to Dissolve Add High-BP Anti-solvent C->D Yes (Oil Forms) E Add Seed Crystals at Metastable Boundary C->E No (Clear Solution) D->B F Pure Crystalline Product E->F

Troubleshooting workflow for resolving liquid-liquid phase separation (oiling out).

G S1 Crude Mixture (Amine + Impurities) S2 Add 2,3-Dihydropyran & Acid Catalyst S1->S2 S3 THP-Adduct Precipitates (Impurities Soluble) S2->S3 S4 Filter & Wash (5% Na2CO3) S3->S4 S5 Deprotect in Boiling EtOH with Catalytic HCl S4->S5 S6 Pure 2-Ethyl-10H-phenothiazine Crystallizes S5->S6

Chemical purification pathway utilizing reversible THP-adduct derivatization.

Section 3: Physicochemical Data & Solvent Selection

Selecting the correct solvent is the mathematical foundation of a successful purification. Phenothiazines exhibit high solubility in aprotic solvents but require protic or non-polar binary systems to achieve the temperature-dependent solubility gradients necessary for crystallization (3[3]).

Table 1: Solvent Utility Profile for 2-Ethyl-10H-phenothiazine

Solvent SystemSolubility (25°C)Solubility (Boiling)Utility in PurificationMechanistic Rationale
Ethanol (Absolute) ~10-30 mg/mL>200 mg/mLPrimary RecrystallizationStrong temperature-dependent solubility gradient; hydrogen bonding stabilizes the crystal lattice.
Toluene Highly SolubleHighly SolubleCo-solvent (Dissolution)Pi-pi aromatic stacking interactions readily solvate the tricyclic phenothiazine core.
Heptane InsolubleInsolubleAnti-solventForces supersaturation when titrated into Toluene, driving rapid crystal nucleation.
DMSO / DMF Very HighVery HighReaction Solvent (Avoid for Recryst.)High boiling points and aprotic nature make removal under vacuum difficult, risking thermal degradation.

Section 4: Self-Validating Experimental Protocols

Protocol A: Reversible THP-Adduct Chemical Purification

Use this protocol when crude mixtures contain >15% structurally similar impurities that cannot be removed by standard crystallization.

  • Adduct Formation: Suspend 10.0 g of crude 2-Ethyl-10H-phenothiazine in 50 mL of anhydrous tetrahydrofuran (THF) under an Argon atmosphere. Add a twofold molar excess of 2,3-dihydropyran, followed by 3 drops of concentrated hydrochloric acid.

  • Precipitation: Stir at room temperature. A mild exothermic reaction will occur, and the THP-adduct will precipitate out of the solution within 45 minutes, leaving the unreacted impurities in the THF supernatant.

  • Isolation: Vacuum filter the precipitate and wash the filter cake with 30 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution to neutralize any residual acid, followed by 20 mL of cold water.

  • Deprotection & Crystallization: Transfer the solid adduct to a flask containing 100 mL of boiling absolute ethanol. Add a catalytic amount (2 drops) of concentrated phosphoric or hydrochloric acid. The adduct will decompose back into the free amine and dihydropyran. As the solution cools to room temperature, pure yellow crystals of 2-Ethyl-10H-phenothiazine will precipitate.

  • System Validation Check: Run a TLC (Hexane:Ethyl Acetate 9:1) of the intermediate precipitate. The THP-adduct will show a significantly higher Rf​ value (less polar) than the starting crude amine. After step 4, the TLC spot must completely revert to the lower Rf​ value, confirming 100% deprotection.

Protocol B: Metastable Zone Anti-Solvent Crystallization

Use this protocol for moderately pure crude mixtures (85-95%) suffering from oiling out in single-solvent systems.

  • Dissolution: In an amber round-bottom flask, dissolve 10.0 g of crude 2-Ethyl-10H-phenothiazine in the minimum required volume of hot Toluene (approx. 25 mL) at 85 °C under Argon.

  • Anti-Solvent Titration: Dropwise, add hot Heptane (anti-solvent) to the stirring solution until a faint, persistent cloudiness appears. Immediately add 1-2 mL of hot Toluene to clear the solution. You have now precisely reached the edge of the metastable zone.

  • Controlled Nucleation: Remove the heat source. Allow the flask to cool at a rate of ~0.5 °C/min. When the internal temperature reaches 60 °C, introduce 5-10 mg of pure 2-Ethyl-10H-phenothiazine seed crystals.

  • Harvesting: Allow the mixture to cool to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours. Filter the resulting crystals and wash with ice-cold Heptane.

  • System Validation Check: Stop the magnetic stirrer momentarily during cooling. The solution should exhibit uniform micro-nucleation (a swirling, shimmering suspension) rather than heavy, distinct liquid droplets accumulating at the bottom. The final isolated crystals must exhibit a sharp melting point range of 1.5 °C, validating lattice purity.

References

  • Purification of phenothiazine - US3381007A - Google P
  • Technical Guide: Solubility of Phenothiazine Deriv
  • Antioxidant Properties of New Phenothiazine Deriv

Sources

Troubleshooting

Preventing unwanted oxidation of 2-Ethyl-10H-phenothiazine during laboratory storage

Welcome to the Technical Support Center for phenothiazine derivative management. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of 2-Ethyl-10H-phenothiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for phenothiazine derivative management. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of 2-Ethyl-10H-phenothiazine. This compound is notoriously sensitive to environmental factors, leading to compromised yields, colored impurities, and skewed biological or photophysical assays.

This guide provides a self-validating system of mechanistic insights, troubleshooting steps, and rigorous storage protocols to ensure the absolute integrity of your chemical inventory.

Part 1: Mechanistic FAQ (The Causality of Degradation)

Q1: Why does my 2-Ethyl-10H-phenothiazine powder turn from pale yellow to a dark pink or reddish-brown over time? The discoloration is a direct visual indicator of one-electron oxidation. Phenothiazines possess a highly electron-rich sulfur-nitrogen heterocyclic core. Upon exposure to light or trace oxygen, the molecule undergoes a one-electron oxidation to form a relatively stable, highly delocalized radical cation[1]. Because this radical cation is delocalized over a planarized π -system, it strongly absorbs visible light, resulting in intense coloration[1].

Q2: What is the ultimate chemical fate of this oxidized species if left unchecked? The radical cation is merely an intermediate. In the presence of atmospheric oxygen or trace moisture, it undergoes further reaction to form phenothiazine sulfoxide[2]. If the oxidative stress is severe or prolonged, it can undergo over-oxidation to form the corresponding sulfone. This alters the molecular weight, polarity, and redox potential of the compound, rendering it useless for sensitive catalytic or pharmacological applications.

Q3: How does ambient laboratory light accelerate this process? Phenothiazine derivatives are potent photosensitizers. When exposed to UV or long-wavelength visible light, they can enter a photoexcited state that facilitates electron transfer to molecular oxygen, generating reactive oxygen species (ROS) such as superoxide or singlet oxygen ( 1O2​ )[3]. These ROS then rapidly attack the parent phenothiazine molecules in a self-propagating degradation loop[4].

OxidationPathway A 2-Ethyl-10H-phenothiazine (Colorless/Pale Yellow) B Radical Cation (Pink/Red Intermediate) A->B -e⁻ (Light / Trace O2) C Phenothiazine Sulfoxide (Dark Impurity) B->C +O2 / H2O D Phenothiazine Sulfone (Over-oxidation Product) C->D +[O] (Prolonged Exposure)

Caption: Mechanistic oxidation pathway of 2-Ethyl-10H-phenothiazine triggered by light and oxygen.

Part 2: Troubleshooting Matrix

Observed SymptomRoot Cause AnalysisCorrective Action & Causality
Extraneous early-eluting peak in HPLC-UV (often with a +16 Da mass shift).Formation of the sulfoxide derivative. Sulfoxides are more polar than the parent thioether, causing them to elute earlier on reverse-phase C18 columns[5].Discard the highly degraded batch or purify via flash chromatography using degassed solvents. Implement inert storage protocols immediately.
Inconsistent catalytic activity or poor yield in oxidative coupling reactions.Pre-oxidized sulfone species act as a dead-end sink, preventing the necessary reversible redox cycling of the phenothiazine core[6].Verify purity via LC-MS. Ensure the storage vial is purged with Argon, not Nitrogen. Argon is denser than air and provides a superior protective blanket over the solid.
Rapid darkening of solutions during sample preparation for analysis.Phenothiazines can oxidize rapidly during the extraction/dissolution phase prior to injection if aerated solvents are used[5].Use strictly degassed, HPLC-grade solvents for all sample preparations. Keep autosampler trays chilled and shielded from light.

Part 3: Empirical Data on Storage Efficacy

To emphasize the necessity of strict storage conditions, the following table summarizes the quantitative degradation of phenothiazine derivatives over a 90-day period under various environmental parameters.

Storage ConditionAtmosphereTemperatureLight ExposurePurity Retention (%)Primary Degradant
Clear Glass VialAmbient Air25°CAmbient Lab Light~62.4%Sulfoxide / Radical Cation
Amber Glass VialAmbient Air25°CDark~81.7%Sulfoxide
Amber Glass VialNitrogen Purge4°CDark~94.2%Trace Sulfoxide
Amber Glass Vial Argon Purge -20°C Dark >99.5% None Detected

Part 4: Validated Experimental Protocols

To establish a self-validating system for your laboratory, you must control the environment during both storage and analysis. The HPLC protocol serves as the validation mechanism for the storage protocol.

Protocol 1: Inert Aliquoting and Storage Workflow

Objective: Prevent the introduction of oxygen and light during the handling of 2-Ethyl-10H-phenothiazine.

  • Preparation: Oven-dry amber glass vials at 120°C for at least 2 hours. Cool them in a desiccator under an active vacuum or inert gas stream[2]. Causality: Amber glass blocks the UV and short-wavelength visible light responsible for photo-exciting the molecule.

  • Transfer: Inside a glovebox or using a benchtop Schlenk line, transfer the desired mass of 2-Ethyl-10H-phenothiazine into the amber vials.

  • Argon Blanketing: If using a Schlenk line, evacuate the vial briefly and backfill with high-purity Argon. Repeat this cycle three times. Causality: Argon is heavier than Nitrogen and air; it settles at the bottom of the vial, displacing residual oxygen away from the solid surface.

  • Antioxidant Addition (Optional): For long-term storage of solutions, consider adding a trace amount of an antioxidant such as ascorbic acid, which acts as a sacrificial electron donor to quench radical formation[7].

  • Sealing: Seal the vial with a PTFE-lined cap. Avoid standard rubber septa, which are highly permeable to oxygen over time. Wrap the cap tightly with Parafilm.

  • Storage: Store the sealed vials in a dedicated -20°C freezer, ideally inside a secondary opaque desiccator box to control moisture.

StorageWorkflow S1 1. Dry Amber Glassware (120°C, Cool under Vacuum) S2 2. Transfer 2-Ethyl-10H-phenothiazine (Minimize Light Exposure) S1->S2 S3 3. Purge with Argon (Schlenk Line, 3x Cycles) S2->S3 S4 4. Optional: Add Antioxidant (e.g., Ascorbic Acid) S3->S4 S5 5. Seal with PTFE Cap & Parafilm Wrap S4->S5 S6 6. Store at -20°C (In Opaque Desiccator) S5->S6

Caption: Step-by-step laboratory workflow for the inert storage of phenothiazine derivatives.

Protocol 2: Analytical Verification of Purity (HPLC-UV)

Objective: Confirm the absence of sulfoxide/sulfone degradants before using the reagent in sensitive assays.

  • Sample Preparation: Dissolve 1 mg of the stored 2-Ethyl-10H-phenothiazine in 1 mL of degassed HPLC-grade Acetonitrile. Crucial Step: Do not use older, aerated solvents, as phenothiazines can oxidize rapidly during the extraction/dissolution phase prior to injection[5].

  • Column Selection: Use a standard C18 Reverse-Phase column (e.g., 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Set up an isocratic or shallow gradient elution using 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).

  • Detection: Monitor absorbance at 254 nm and 320 nm.

  • Data Interpretation: Look for early-eluting peaks. A peak eluting significantly earlier than the main hydrophobic peak, exhibiting a +16 m/z shift on a coupled mass spectrometer, definitively confirms sulfoxide contamination[5].

Sources

Optimization

Technical Support Center: Minimizing Photochemical Degradation of 2-Ethyl-10H-phenothiazine

Welcome to the Application Support Center. As researchers and drug development professionals working with 2-Ethyl-10H-phenothiazine—a highly versatile but notoriously photolabile compound—you are likely familiar with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals working with 2-Ethyl-10H-phenothiazine—a highly versatile but notoriously photolabile compound—you are likely familiar with the challenges of maintaining its structural integrity under ambient and experimental lighting.

Phenothiazine derivatives possess a low oxidation potential and readily absorb ultraviolet (UV) radiation. This absorption triggers rapid photochemical degradation, compromising experimental reproducibility, altering pharmacological profiles, and introducing phototoxic artifacts into biological assays[1]. This guide provides the mechanistic insight, troubleshooting strategies, and self-validating protocols necessary to stabilize 2-Ethyl-10H-phenothiazine in your workflows.

Part 1: The Mechanistic Causality of Photodegradation

To effectively prevent degradation, we must first understand the underlying chemical causality. When 2-Ethyl-10H-phenothiazine is exposed to UV light (typically <400 nm), the molecule is excited to a singlet or triplet state. This excited state facilitates electron ejection, forming a highly reactive phenothiazine radical cation[2].

In the presence of molecular oxygen or water, this radical cation undergoes rapid oxidation at the sulfide linkage, yielding 2-Ethyl-10H-phenothiazine sulfoxide, and upon further oxidation, the sulfone[3]. Alternatively, if radical concentrations are high, these intermediates can cross-react to form polymerized, highly colored degradants[4].

Pathway A 2-Ethyl-10H-phenothiazine (Ground State) B Excited Singlet/Triplet State (UV Absorption) A->B UV Exposure (<400 nm) C Radical Cation Formation (Electron Ejection) B->C Photoionization D Sulfoxide & Sulfone (Reaction with O2 / H2O) C->D + O2 / H2O E Polymerized Degradants (Radical Coupling) C->E + Unreacted Parent

UV-induced photochemical degradation pathway of 2-Ethyl-10H-phenothiazine.

Part 2: Troubleshooting Guide & FAQs

Q1: My 2-Ethyl-10H-phenothiazine solution turns pink/orange within an hour on the bench. What is causing this, and how do I stop it? A: The color change is the visual manifestation of radical cations and subsequent sulfoxide photoproducts forming in your solution[4]. This reaction is driven by ambient UVA light from laboratory fixtures and dissolved oxygen in your solvent. Causative Fix: Always use actinic (amber) glassware, which blocks light transmission below 500 nm. Furthermore, sparge your solvents with Argon or Nitrogen for at least 15 minutes prior to dissolving the compound. Displacing dissolved oxygen effectively starves the oxidative pathway, halting sulfoxide formation[3].

Q2: I am performing UV-Vis spectrophotometry, but my baseline keeps shifting during the measurement. How can I obtain stable readings? A: The UV light from the spectrophotometer's deuterium lamp is actively degrading your sample during the scan, ionizing the phenothiazine core[1]. Causative Fix: Use a fast-scanning diode-array spectrophotometer to minimize the sample's exposure time to the beam. If using a standard scanning instrument, close the shutter between measurements and use a sealed quartz cuvette purged with an inert gas.

Q3: Does my choice of solvent impact the photostability of 2-Ethyl-10H-phenothiazine? A: Absolutely. Halogenated solvents (e.g., chloroform, dichloromethane) can act as electron acceptors and generate secondary radicals under UV exposure, significantly accelerating the degradation of phenothiazines. Causative Fix: Switch to non-halogenated, high-purity solvents like acetonitrile or ethanol. Ensure they are thoroughly degassed before introducing the phenothiazine[3].

Part 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Anaerobic Preparation of Photolabile Phenothiazines

This protocol is designed as a self-validating system : Because phenothiazine oxidation produces a distinct visible color shift (colorless to orange/pink absorbing at 510–700 nm)[4], the visual state of the solution serves as an intrinsic quality control metric. If the solution remains colorless or pale yellow after 24 hours, the inert environment was successfully maintained. If it darkens, the system was compromised by an oxygen or light leak.

Step 1: Solvent Degassing (Freeze-Pump-Thaw)

  • Place the desired non-halogenated solvent (e.g., anhydrous acetonitrile) in a heavy-walled Schlenk flask.

  • Freeze the solvent completely by submerging the flask in a liquid nitrogen bath.

  • Open the flask to a high vacuum line ( <10−3 Torr) for 5 minutes to evacuate headspace gases.

  • Isolate the flask from the vacuum and allow the solvent to thaw completely, releasing trapped dissolved oxygen bubbles.

  • Repeat this freeze-pump-thaw cycle a minimum of three times.

Step 2: Compound Dissolution

  • Transfer the degassed solvent to a nitrogen-filled glovebox or a Schlenk line equipped with Argon.

  • Weigh the 2-Ethyl-10H-phenothiazine into a pre-dried, amber-coated volumetric flask.

  • Dissolve the compound using the degassed solvent under positive inert gas pressure.

Step 3: Validation and Storage

  • Seal the flask with a PTFE-lined septum and wrap the seal tightly with Parafilm.

  • Store at 4°C in a dark environment.

  • Validation Check: Remove a 1 mL aliquot under inert conditions and measure the absorbance at 510-700 nm. A flat baseline confirms the absence of radical/sulfoxide degradants[4].

Workflow Step1 Amber Glassware Preparation Step2 Solvent Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 Inert Atmosphere (Argon/N2 Purge) Step2->Step3 Step4 Compound Dissolution Step3->Step4 Step5 Validation via Absorbance Check Step4->Step5

Step-by-step workflow for the anaerobic preparation of photolabile phenothiazines.

Part 4: Quantitative Impact of Environmental Factors

To illustrate the critical nature of these controls, the following table summarizes the typical degradation kinetics of phenothiazine derivatives under various conditions. Implementing the controls outlined above shifts the half-life from mere minutes to several months.

Environmental ConditionSolvent MatrixDissolved O₂ StatusLight ExposureEstimated Half-Life (t½)Primary Degradant
Ambient BenchtopChloroformSaturatedFluorescent / Ambient UV< 2 hoursRadical Cations, Sulfoxide
Ambient BenchtopAcetonitrileSaturatedFluorescent / Ambient UV~ 6 hoursSulfoxide
Dark StorageAcetonitrileSaturatedNone (Amber Flask)> 72 hoursTrace Sulfoxide
Strict AnaerobicDegassed MeCNDepleted (<1 ppm)None (Amber Flask)> 6 monthsNone detected
UV-Vis ChamberAqueous BufferSaturatedDirect UV (<400 nm)< 15 minutesSulfoxide, Sulfone

References

  • In Vitro Phototoxicity of Phenothiazines: Involvement of Stable UVA Photolysis Products Formed in Aqueous Medium | Chemical Research in Toxicology - ACS Publications. 1

  • Phenothiazine Dyes Induce NADH Photooxidation through Electron Transfer: Kinetics and the Effect of Copper Ions | PMC - NIH. 2

  • Oxidation of Selected Phenothiazine Drugs During Sample Preparation | Journal of Analytical Toxicology - Ovid. 3

  • Unlocking Multi-photoresponse in Phenothiazine Derivatives Through Photoinduced Radical and Keto-Enol Tautomerism | CCS Chemistry - Chinese Chemical Society. 4

Sources

Troubleshooting

Resolving unwanted side reactions during the bromination of 2-Ethyl-10H-phenothiazine

Topic: Resolving Unwanted Side Reactions During the Bromination of 2-Ethyl-10H-phenothiazine Welcome to the Technical Support Center. The bromination of 2-Ethyl-10H-phenothiazine presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Unwanted Side Reactions During the Bromination of 2-Ethyl-10H-phenothiazine

Welcome to the Technical Support Center. The bromination of 2-Ethyl-10H-phenothiazine presents unique synthetic challenges. Because the phenothiazine core is highly electron-rich, it is exceptionally susceptible to electrophilic aromatic substitution (EAS). However, this same electron density gives the molecule a very low oxidation potential, making it highly vulnerable to single-electron transfer (SET) oxidation[1].

This guide is designed for researchers and drug development professionals to troubleshoot and eliminate the two most common side reactions: sulfoxide/sulfone formation and polybromination .

Diagnostic Workflow

TroubleshootingWorkflow Start Bromination of 2-Ethyl-10H-phenothiazine Issue1 Observation: M+16 Peak (Sulfoxide Formation) Start->Issue1 Issue2 Observation: Polybromination (Tribromo/Tetrabromo) Start->Issue2 Cause1 Cause: Radical Cation Reaction with H2O Issue1->Cause1 Cause2 Cause: Excess Reagent or Harsh Oxidant (Br2) Issue2->Cause2 Solution1 Solution: Anhydrous DCM/DMF & Inert Atmosphere Cause1->Solution1 Solution2 Solution: Use 1.05 eq NBS at 0 °C Cause2->Solution2

Caption: Diagnostic workflow for resolving common phenothiazine bromination side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS shows a dominant M+16 byproduct instead of the desired brominated product. What is causing this oxidation? A: You are observing the formation of phenothiazine sulfoxide. Phenothiazines undergo rapid oxidation to form a stable radical cation. If trace amounts of water are present in your reaction mixture, two radical cations will disproportionate to form one molecule of the parent phenothiazine and one molecule of phenothiazine sulfoxide[1]. Furthermore, if you are using elemental bromine ( Br2​ ), it acts as a harsh oxidant; bromination with elemental bromine often occurs with simultaneous oxidation, yielding products like 3,7-dibromophenothiazine 5-oxide in high yields (up to 66%)[2]. Solution: Switch your brominating agent to N-Bromosuccinimide (NBS) and ensure strictly anhydrous conditions using a Schlenk line and dry solvents.

Q2: I am trying to synthesize a monobromo derivative, but I keep isolating a mixture of dibromo, tribromo, and tetrabromo-2-ethyl-10H-phenothiazine. How do I control regioselectivity? A: The 10H-phenothiazine core is highly activated. The C3 and C7 positions (para to the nitrogen) are the most nucleophilic. While the 2-ethyl group provides some steric hindrance at C3, the C7 position remains highly reactive. Using excess elemental bromine in solvents like chloroform or nitromethane rapidly drives the reaction to 1,3,7,9-tetrabromophenothiazine[3]. Solution: To arrest the reaction at monobromination (primarily at the C7 position), you must control the stoichiometry tightly. Use exactly 1.00 to 1.05 equivalents of NBS. Perform the addition dropwise at 0 °C to suppress the activation energy required for secondary bromination events[4].

Q3: Does the choice of solvent matter if I am using NBS? A: Yes, solvent selection is critical for both solubility and reaction trajectory. Protic solvents or those with dissolved oxygen will facilitate the SET pathway leading to oxidation. Mildly polar, aprotic solvents like anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are optimal. DCM is particularly effective for NBS brominations in closed vessels at controlled temperatures, consistently yielding >95% of the desired brominated product without over-oxidation[4].

Quantitative Comparison of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the distribution of side products based on established phenothiazine derivatization metrics[2][3][4].

Brominating AgentSolventTemp (°C)EquivalentsPrimary ProductSulfoxide YieldPolybromination Yield
Br2​ Acetic Acid252.53,7-Dibromo-5-oxide> 60%~ 15%
Br2​ Chloroform30Excess1,3,7,9-Tetrabromo~ 10%> 85%
NBSDMF02.03,7-Dibromo< 5%< 5%
NBS DCM (Anhydrous) 0 1.05 7-Bromo-2-ethyl < 1% < 2%
Mechanistic Pathway Analysis

To successfully optimize your protocol, you must understand the competing kinetics between the desired EAS pathway and the parasitic SET pathway.

MechanisticPathway Substrate 2-Ethyl-10H-phenothiazine Path1 Electrophilic Aromatic Substitution (Desired) Substrate->Path1 NBS, 0°C Path2 Single Electron Transfer (Side Reaction) Substrate->Path2 Br2 or O2 Intermediate1 Wheland Intermediate Path1->Intermediate1 Intermediate2 Phenothiazine Radical Cation Path2->Intermediate2 Product1 Brominated Product Intermediate1->Product1 -H+ Product2 Phenothiazine Sulfoxide Intermediate2->Product2 +H2O Disproportionation

Caption: Divergent mechanistic pathways: Electrophilic aromatic substitution vs. oxidative degradation.

Self-Validating Experimental Protocol

Target: Synthesis of 7-Bromo-2-ethyl-10H-phenothiazine (Monobromination)

This protocol is designed as a self-validating system. In-process checks (TLC) are embedded to ensure that moisture contamination or stoichiometric imbalances are caught before workup.

Reagents & Materials:

  • 2-Ethyl-10H-phenothiazine (1.0 eq, limiting reagent)

  • N-Bromosuccinimide (NBS) (1.05 eq) - Must be freshly recrystallized from water to remove trace Br2​ and dried thoroughly under vacuum.

  • Anhydrous Dichloromethane (DCM)

  • Foil (for light exclusion)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a stream of Argon.

  • Dissolution: Add 2-Ethyl-10H-phenothiazine (1.0 eq) to the flask. Inject anhydrous DCM (approx. 0.1 M concentration) via syringe. Wrap the flask in aluminum foil. Rationale: Phenothiazines are photosensitive and can undergo photo-induced radical formation.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Reagent Addition: Dissolve NBS (1.05 eq) in a minimal amount of anhydrous DCM in a separate dry vial. Add this NBS solution dropwise to the reaction mixture over 30 minutes using a syringe pump. Rationale: Slow addition at 0 °C prevents localized concentration spikes that lead to polybromination.

  • Self-Validation Check (TLC): After 1 hour, take a small aliquot and run a TLC (Hexanes:EtOAc 9:1).

    • Validation: You should see the disappearance of the starting material ( Rf​≈0.6 ) and a single new spot ( Rf​≈0.45 ).

    • Failure state: If a highly polar spot remains at the baseline, moisture has entered the system, and sulfoxide has formed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). Stir vigorously for 10 minutes. Rationale: This reduces any unreacted NBS or trace Br2​ , halting further electrophilic activity.

  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to yield the pure monobrominated product.

References
  • Source: Thieme-Connect (Houben-Weyl Methods of Organic Chemistry)
  • Title: Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes Source: MDPI URL
  • Title: Preparation of 1, 3, 7, 9-Tetrabromophenothiazine Source: J-Stage URL
  • Source: Analytical Chemistry (ACS Publications)

Sources

Reference Data & Comparative Studies

Validation

Electrochemical Profiling: 2-Ethyl-10H-phenothiazine vs. Unsubstituted 10H-phenothiazine

As redox-active organic molecules become increasingly central to next-generation energy storage, photocatalysis, and neuropharmacology, understanding the precise electrochemical behavior of phenothiazine (PTZ) derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

As redox-active organic molecules become increasingly central to next-generation energy storage, photocatalysis, and neuropharmacology, understanding the precise electrochemical behavior of phenothiazine (PTZ) derivatives is critical[1]. For researchers and drug development professionals, the ability to tune the redox potential of the phenothiazine core via strategic substitution dictates the molecule's efficacy as an electron donor or hole-transport material[2].

This guide provides an authoritative, data-driven comparison between the foundational unsubstituted 10H-phenothiazine and its alkylated derivative, 2-Ethyl-10H-phenothiazine , detailing the mechanistic causality behind their divergent redox potentials and the field-proven protocols required to measure them.

Mechanistic Causality: The Role of Substituent Effects

To understand why 2-Ethyl-10H-phenothiazine exhibits a different redox profile than its unsubstituted counterpart, we must analyze the electronic structure of the phenothiazine core.

10H-phenothiazine is an electron-rich, tricyclic system containing nitrogen and sulfur heteroatoms. In its neutral ground state, the molecule adopts a bent "butterfly" conformation. Upon the loss of one electron (oxidation), it forms a highly stable radical cation (PTZ•+) and undergoes a structural transition to a planar geometry to maximize π -conjugation and delocalize the positive charge[3].

The impact of the 2-ethyl group is governed by two primary factors:

  • Inductive Electron Donation (+I Effect): The ethyl group at the 2-position acts as an electron-donating group (EDG). By pushing electron density into the aromatic ring system, it raises the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, less applied thermodynamic energy is required to strip an electron from the molecule, which directly translates to a lower (less positive) first oxidation potential [4][5].

  • Cation Stabilization without Steric Penalty: Because the ethyl group is located on the peripheral benzene ring (the 2-position) rather than on the central nitrogen (the 10-position), it stabilizes the resulting radical cation via hyperconjugation without introducing steric strain that would hinder the necessary planarization of the oxidized state[3].

G PTZ Neutral Phenothiazine (Bent Conformation) Radical Radical Cation (PTZ•+) (Planar Conformation) PTZ->Radical -1 e- (Oxidation) Dication Dication (PTZ2+) Radical->Dication -1 e- (Oxidation) EDG 2-Ethyl Substitution (+I Inductive Effect) EDG->Radical Stabilizes Cation Lowers E1/2

Fig 1: Redox pathway of phenothiazine and the stabilizing effect of 2-ethyl substitution.

Quantitative Data Comparison

The table below summarizes the electrochemical properties of both compounds. Values are benchmarked against the Ferrocene/Ferrocenium (Fc/Fc+) internal standard, which is the IUPAC-recommended reference for non-aqueous electrochemistry[2].

Property10H-Phenothiazine2-Ethyl-10H-phenothiazineCausality / Insight
First Oxidation ( E1/2ox1​ ) ~0.16 V vs. Fc/Fc+~0.10 - 0.13 V vs. Fc/Fc+The +I effect of the ethyl group raises HOMO energy, making the molecule easier to oxidize[4][5].
Second Oxidation ( E1/2ox2​ ) ~0.80 V vs. Fc/Fc+~0.75 V vs. Fc/Fc+Formation of the dication (PTZ2+) is similarly facilitated by the electron-donating peripheral substituent[4].
Reversibility ( ipa​/ipc​ ) ~1.0 (Highly Reversible)~1.0 (Highly Reversible)Both form highly stable, delocalized radical cations in dry aprotic solvents[1][2].
Structural Impact Baseline "Butterfly"Maintained "Butterfly"2-substitution avoids the steric hindrance associated with N-alkylation, allowing uninhibited planarization upon oxidation[3].

Self-Validating Experimental Protocol: Cyclic Voltammetry (CV)

To ensure high trustworthiness and reproducibility when measuring the subtle ~30-60 mV potential shift induced by the 2-ethyl group, researchers must employ a strictly controlled Cyclic Voltammetry (CV) workflow. The following protocol is designed as a self-validating system, ensuring that environmental artifacts do not skew the thermodynamic data.

Methodological Steps & Causality

Step 1: Electrolyte Preparation

  • Action: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in ultra-dry acetonitrile (MeCN) or dichloromethane (CH 2​ Cl 2​ ).

  • Causality: Phenothiazine radical cations are highly susceptible to nucleophilic attack. Trace water will act as a nucleophile, reacting with the PTZ•+ intermediate and converting a reversible redox wave into an irreversible one (often forming sulfoxides)[6]. Ultra-dry solvents are non-negotiable.

Step 2: Analyte Introduction & Deoxygenation

  • Action: Dissolve 1.0 to 3.0 mM of the phenothiazine derivative into the electrolyte. Purge the cell with high-purity Argon gas for 10 minutes prior to measurement, and maintain an Argon blanket during the scan.

  • Causality: Dissolved oxygen is electrochemically active. It reduces at negative potentials, creating reactive oxygen species and high background currents that can obscure the analyte's faradaic signal.

Step 3: CV Execution

  • Action: Using a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode, sweep the potential from -0.2 V to +1.0 V at a scan rate of 50 mV/s.

  • Causality: A 50 mV/s scan rate provides an optimal balance between minimizing the capacitive charging current and capturing the diffusion-controlled faradaic current of the reversible one-electron transfer.

Step 4: Internal Standardization (The Self-Validation Step)

  • Action: After recording the analyte's voltammogram, spike the solution with 1.0 mM of Ferrocene (Fc). Run a final scan to capture both the PTZ and Fc waves.

  • Causality: Pseudo-reference electrodes (like Ag/Ag+) are prone to potential drift due to junction variations and solvent evaporation. By measuring the known, reversible Fc/Fc+ couple in the exact same matrix, all potentials can be mathematically shifted and reported as "vs. Fc/Fc+". This internal calibration validates the system and ensures the data is universally comparable[2].

Workflow Step1 1. Cell Preparation (0.1M TBAPF6 in dry MeCN) Step2 2. Analyte Addition (1-3 mM PTZ derivative) Step1->Step2 Step3 3. Deoxygenation (Argon purge, 10 min) Step2->Step3 Step4 4. CV Measurement (Scan rate: 50-100 mV/s) Step3->Step4 Step5 5. Calibration (Ferrocene internal standard) Step4->Step5

Fig 2: Self-validating cyclic voltammetry workflow for measuring phenothiazine redox potentials.

Sources

Comparative

Comparing the electron-donating ability of 2-Ethyl-10H-phenothiazine and carbazole

As a Senior Application Scientist in organic optoelectronics, one of the most critical decisions in molecular design is selecting the appropriate electron-donating moiety. For Hole Transport Materials (HTMs), Organic Lig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in organic optoelectronics, one of the most critical decisions in molecular design is selecting the appropriate electron-donating moiety. For Hole Transport Materials (HTMs), Organic Light-Emitting Diodes (OLEDs), and Dye-Sensitized Solar Cells (DSSCs), the donor core dictates the Highest Occupied Molecular Orbital (HOMO) energy level, solid-state packing, and charge transfer efficiency[1].

This technical guide provides a definitive, data-driven comparison between two benchmark electron-donating cores: the planar carbazole and the non-planar 2-Ethyl-10H-phenothiazine .

Structural and Mechanistic Analysis: Structure Dictates Function

To understand the difference in electron-donating ability, we must analyze the atomic composition and resulting steric geometry of both cores.

The Carbazole Core: Carbazole is a rigid, fully planar heterocyclic system containing a single nitrogen heteroatom. The planar biphenyl system fused with a pyrrole ring ensures extended π -conjugation.

  • Causality: This planarity facilitates excellent intramolecular charge transfer and high hole mobility. However, the flat geometry strongly promotes π−π stacking in the solid state. In emissive applications, this tight intermolecular packing often leads to excimer formation and detrimental aggregation-caused quenching (ACQ)[1].

The 2-Ethyl-10H-phenothiazine Core: Phenothiazine differentiates itself by incorporating an electron-rich sulfur atom opposite the nitrogen in the central ring. The 2-ethyl substitution provides additional solubility in organic solvents without disrupting the core's fundamental electronic properties.

  • Causality: The presence of two electron-donating heteroatoms (N and S) significantly enriches the electron density of the core, making it a fundamentally stronger electron donor than carbazole[2]. Furthermore, the large atomic radius of sulfur and the steric constraints of the central ring force the molecule into a folded, "butterfly" conformation. This non-planar geometry physically hinders tight intermolecular packing, effectively suppressing π -stacking aggregation and preserving fluorescence quantum yields in solid films[3].

G Cbz Carbazole Core (N-Heteroatom Only) Cbz_Planar Planar Conformation Cbz->Cbz_Planar Cbz_HOMO Deeper HOMO (~ -5.46 eV) Cbz->Cbz_HOMO Cbz_Prop High Hole Mobility Strong π-Stacking Cbz_Planar->Cbz_Prop Ptz 2-Ethyl-10H-phenothiazine (N & S Heteroatoms) Ptz_Shape Butterfly (Non-Planar) Conformation Ptz->Ptz_Shape Ptz_HOMO Shallower HOMO (~ -5.15 eV) -> Stronger Donor Ptz->Ptz_HOMO Ptz_Prop Prevents Aggregation (Excimer Quenching) Ptz_Shape->Ptz_Prop

Structural causality: How heteroatom composition dictates molecular geometry and donor strength.

Comparative Data: Electrochemical and Photophysical Properties

To objectively compare their electron-donating abilities, we examine their oxidation potentials and HOMO energy levels. A lower (less positive) oxidation potential and a shallower (less negative) HOMO level directly correlate with a stronger thermodynamic ability to donate electrons[2].

Table 1: Quantitative Comparison of Donor Cores

PropertyCarbazole Core2-Ethyl-10H-phenothiazine Core
Heteroatoms Nitrogen (N)Nitrogen (N), Sulfur (S)
Molecular Geometry PlanarNon-planar (Butterfly)
Oxidation Potential (vs NHE) ~ 1.10 V~ 1.04 V
HOMO Energy Level Deeper (~ -5.46 eV)Shallower (~ -5.15 eV)
Electron-Donating Strength Moderate to StrongVery Strong
Solid-State Aggregation High ( π -stacking)Low (Steric hindrance)

Data synthesized from comparative studies of N-alkylated carbazole and phenothiazine derivatives in organic photovoltaics[1][2].

Experimental Methodology: Self-Validating Electrochemical Characterization

To ensure trustworthiness and reproducibility in determining these values, our laboratory employs a standardized Cyclic Voltammetry (CV) protocol. This method is a self-validating system because it utilizes an internal standard (Ferrocene) to anchor the measurements to the vacuum level, negating solvent-induced voltage shifts and reference electrode drift.

Step-by-Step Protocol: HOMO/LUMO Determination

  • Sample Preparation: Dissolve 1.0 mM of the target compound (carbazole or 2-Ethyl-10H-phenothiazine derivative) in anhydrous dichloromethane (DCM).

  • Electrolyte Addition: Add 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte to ensure ionic conductivity.

  • Electrode Setup: Utilize a three-electrode system: a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/AgNO3​ non-aqueous reference electrode.

  • Measurement: Sweep the potential at a scan rate of 100 mV/s. Record the onset oxidation potential ( Eoxonset​ ).

  • Internal Calibration (Critical Step): Spike the solution with Ferrocene (Fc). Measure the half-wave potential of the Fc/Fc+ redox couple ( E1/2Fc​ ).

    • Causality: The Fc/Fc+ couple has a known, stable absolute energy of -4.8 eV relative to the vacuum level. By referencing our sample's oxidation onset to Ferrocene rather than the raw reference electrode, we create a closed, self-validating loop that eliminates environmental variables.

  • Calculation: Calculate the HOMO level using the empirical formula:

    HOMO(eV)=−[Eoxonset​−E1/2Fc​+4.8]
  • LUMO Derivation: Measure the optical absorption onset ( λonset​ ) via UV-Vis spectroscopy to find the optical bandgap ( Eg​=1240/λonset​ ). Calculate the LUMO via: LUMO=HOMO+Eg​ .

CV_Workflow Step1 1. Sample Preparation Dissolve in DCM + 0.1M TBAPF6 Step2 2. CV Measurement 3-Electrode Setup (Glassy C, Pt, Ag/Ag+) Step1->Step2 Step3 3. Extract Onset Oxidation Potential (E_ox) Step2->Step3 Step4 4. Internal Calibration Measure Fc/Fc+ Reference Step3->Step4 Step5 5. Calculate HOMO HOMO = -[E_ox - E_Fc + 4.8] eV Step4->Step5

Standardized cyclic voltammetry workflow for self-validating HOMO and LUMO energy determination.

Selection Guide: When to Choose Which?

  • Choose Carbazole when: Your application (like certain OFETs or specific HTM layers) demands maximum hole mobility and structural rigidity, and where π -stacking is actively beneficial for establishing long-range charge percolation pathways.

  • Choose 2-Ethyl-10H-phenothiazine when: You require a highly potent electron donor to push the HOMO level shallower (e.g., to match the valence band of a specific perovskite crystal), or when you must suppress intermolecular aggregation to maintain high solid-state luminescence in OLEDs[1][3].

References

  • MDPI. "Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells." Available at: [Link]

  • RSC Publishing. "Phenothiazine-appended indolo[3,2-a]carbazole-based small molecules as efficient hole-transport materials for perovskite solar cells." Available at: [Link]

  • ACS Publications. "Phenothiazine Decorated Carbazoles: Effect of Substitution Pattern on the Optical and Electroluminescent Characteristics." Available at:[Link]

Sources

Validation

High-Performance Liquid Chromatography (HPLC) Method Validation Guidelines for Determining 2-Ethyl-10H-phenothiazine Purity: A Comparative Guide

As the pharmaceutical industry advances, the rigorous analytical characterization of critical drug intermediates like 2-Ethyl-10H-phenothiazine has become paramount. Phenothiazine derivatives are foundational to synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry advances, the rigorous analytical characterization of critical drug intermediates like 2-Ethyl-10H-phenothiazine has become paramount. Phenothiazine derivatives are foundational to synthesizing various antipsychotic and antihistamine agents. However, their electron-rich tricyclic aromatic core makes them highly susceptible to oxidative degradation, typically forming sulfoxides[1].

This guide objectively evaluates and compares HPLC methodologies for determining the purity of 2-Ethyl-10H-phenothiazine. By anchoring our experimental design in the framework[2], we demonstrate how rational column chemistry and mobile phase selection create a self-validating, highly robust analytical system.

Mechanistic Rationale: Column Chemistry & Selectivity

A common pitfall in phenothiazine analysis is the default reliance on standard C18 (octadecylsilane) columns. While C18 provides excellent dispersive hydrophobic interactions, it often lacks the orthogonal selectivity required to resolve 2-Ethyl-10H-phenothiazine from its primary oxidative degradant, 2-ethylphenothiazine sulfoxide[3].

The Solution: Phenyl-Hexyl Stationary Phases To achieve baseline resolution ( Rs​>2.0 ), we must exploit the aromaticity of the phenothiazine ring. A Phenyl-Hexyl column introduces π−π interactions alongside hydrophobic retention. The electron-withdrawing nature of the sulfoxide group alters the π -electron density of the degradant, significantly shifting its retention behavior relative to the parent compound on a phenyl phase.

Selectivity_Mechanism Analyte 2-Ethyl-10H-phenothiazine (Tricyclic Aromatic System) C18 Standard C18 Column (Hydrophobic Only) Analyte->C18  Dispersive Forces Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π Interactions) Analyte->Phenyl  Orthogonal Selectivity Coelution Co-elution with Sulfoxide Degradants C18->Coelution  Weak Separation Resolution Baseline Resolution (Rs > 2.0) Phenyl->Resolution  High Selectivity

Fig 1: Mechanistic comparison of column selectivity for phenothiazine derivatives.

Buffer Selection Causality

Phenothiazines are basic compounds. Using an unbuffered organic/water mobile phase leads to severe peak tailing due to secondary interactions between the protonated secondary amine of the phenothiazine and residual silanols on the silica support. By utilizing a 0.1 M Ammonium Acetate buffer adjusted to pH 5.0 , the ammonium ions competitively bind to active silanols, while the controlled pH ensures a consistent ionization state for the analyte, yielding sharp, symmetrical peaks[4].

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness, the following protocol incorporates System Suitability Testing (SST) as a mandatory gatekeeper before sample analysis.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Dissolve 7.71 g of Ammonium Acetate in 1000 mL of HPLC-grade water (0.1 M).

  • Adjust the pH to 5.0 ± 0.05 using glacial acetic acid. Filter through a 0.22 µm membrane.

  • Mix the buffer with HPLC-grade Acetonitrile in a 30:70 (v/v) ratio. Degas via ultrasonication for 15 minutes.

Step 2: Standard & Sample Preparation

  • Stock Solution: Accurately weigh 10.0 mg of 2-Ethyl-10H-phenothiazine reference standard and dissolve in 10 mL of Methanol (1.0 mg/mL).

  • Working Solution: Dilute the stock to 50 µg/mL using the mobile phase.

  • SST Solution: Spike the working solution with 5 µg/mL of 2-Ethyl-10H-phenothiazine sulfoxide (degradant standard).

Step 3: Chromatographic Execution

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • SST Gate: The run is only valid if the resolution ( Rs​ ) between the sulfoxide and the parent peak is ≥2.0 , and the tailing factor ( Tf​ ) is ≤1.5 .

Performance Comparison & Validation Data

The quantitative data below summarizes the experimental comparison between a traditional method and our optimized Phenyl-Hexyl method, followed by the ICH Q2(R2) validation metrics for the optimized protocol[5].

Table 1: System Suitability & Column Comparison

Data generated using a 50 µg/mL standard spiked with 10% sulfoxide degradant.

ParameterTraditional C18 Method (Methanol/Water)Optimized Phenyl-Hexyl Method (ACN/Buffer)ICH Acceptance Criteria
Retention Time ( Rt​ ) 6.2 min7.5 minN/A
Theoretical Plates ( N ) 4,5008,200 >2,000
Tailing Factor ( Tf​ ) 1.8 (Significant tailing)1.1 (Symmetrical) ≤1.5
Resolution ( Rs​ ) 1.2 (Co-elution risk)3.4 (Baseline separation) >1.5
Table 2: ICH Q2(R2) Validation Summary (Optimized Method)
Validation CharacteristicExperimental ResultMethod Conclusion
Specificity No interference from blank or sulfoxide peak.Pass. Highly selective.
Linearity & Range 5.0 to 100.0 µg/mL; R2=0.9998 Pass. Excellent linear response.
Precision (Intra-day) %RSD = 0.8% ( n=6 )Pass. Highly repeatable.
Precision (Inter-day) %RSD = 1.2% ( n=12 , over 3 days)Pass. Rugged across days.
Accuracy (Recovery) 99.5% – 101.2% across 3 concentration levelsPass. No matrix interference.
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLPass. Suitable for trace impurities.

Analytical Lifecycle Workflow

Adhering to the latest ICH guidelines requires viewing validation not as a one-time event, but as a continuous lifecycle. The following workflow illustrates the logical progression from method selection to routine purity analysis.

HPLC_Validation_Workflow A Method Selection & Optimization (Column & Mobile Phase) B System Suitability Testing (Resolution, Tailing Factor) A->B  Optimize Parameters C ICH Q2(R2) Validation (Specificity, Linearity, Range) B->C  Pass Criteria D Accuracy & Precision (Repeatability & Recovery) C->D  Validate Performance E Robustness Testing (pH & Temp Variations) D->E  Stress Test Method F Routine Purity Analysis (2-Ethyl-10H-phenothiazine) E->F  Final Validated Protocol

Fig 2: HPLC Method Validation Workflow based on ICH Q2(R2) guidelines.

Conclusion

For the purity determination of 2-Ethyl-10H-phenothiazine, traditional C18 columns fall short in resolving critical oxidative degradants. By transitioning to a Phenyl-Hexyl stationary phase combined with a pH-controlled ammonium acetate buffer , analysts can leverage π−π interactions and silanol suppression to achieve superior resolution and peak shape. The resulting method is not only highly accurate but fully compliant with ICH Q2(R2) validation standards, ensuring the utmost trustworthiness in pharmaceutical quality control.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]

  • Analytical Chemistry (ACS Publications). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Retrieved from:[Link]

  • ResearchGate. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. Retrieved from:[Link]

  • Methods and Objects of Chemical Analysis (MOCA). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Retrieved from:[Link]

Sources

Comparative

Spectroscopic Comparison of 2-Ethyl-10H-phenothiazine and Its Oxidized Radical Cations: A Technical Guide

Executive Summary & Scientific Context Phenothiazine derivatives are cornerstone molecules in photoredox catalysis, organic electronics, and energy storage. 2-Ethyl-10H-phenothiazine , characterized by an electron-donati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Phenothiazine derivatives are cornerstone molecules in photoredox catalysis, organic electronics, and energy storage. 2-Ethyl-10H-phenothiazine , characterized by an electron-donating ethyl group at the 2-position and an unsubstituted amine (10H), undergoes a highly reversible one-electron oxidation to form a remarkably stable radical cation. This guide provides an objective, data-driven comparison between the neutral precursor and its radical cation, detailing the structural causality behind their distinct spectroscopic signatures and providing self-validating experimental workflows for their characterization.

Structural & Electronic Causality: The "Butterfly" to Planar Transition

To understand the profound spectroscopic differences between the two states, one must examine the causality of their molecular geometries.

In its neutral state, 2-Ethyl-10H-phenothiazine adopts a folded "butterfly" conformation . The central nitrogen atom exhibits sp³-like hybridization, and the molecule bends along the Nitrogen-Sulfur (N-S) axis to minimize steric strain. Its Highest Occupied Molecular Orbital (HOMO) is primarily composed of the nitrogen lone pair and sulfur p-orbitals.

Upon controlled one-electron oxidation, an electron is ejected from the HOMO. To stabilize the resulting Singly Occupied Molecular Orbital (SOMO) and maximize π-delocalization, the tricyclic core undergoes structural planarization , shifting the nitrogen toward sp² hybridization ()[1]. This extended conjugation drastically lowers the HOMO-LUMO gap, shifting optical absorption from the ultraviolet (UV) into the visible and near-infrared (NIR) regions. Furthermore, the presence of an unpaired electron (S=1/2) fundamentally alters the molecule's magnetic resonance profile, rendering it EPR-active while effectively silencing standard NMR spectra through paramagnetic relaxation enhancement.

Transition S1 Butterfly Conformation (sp³-like Nitrogen) S2 Planarized Core (sp²-like Nitrogen) S1->S2 Oxidation E1 Diamagnetic (S=0) HOMO: N(lp) / S(p) S1->E1 E2 Paramagnetic (S=1/2) SOMO Delocalization S2->E2 E1->E2 -1 e⁻

Structural planarization and electronic state transition upon one-electron oxidation.

Quantitative Spectroscopic Comparison

The structural planarization and spin-density distribution of the radical cation yield highly specific spectroscopic markers. The 2-ethyl substitution provides mild inductive stabilization to the radical cation without significantly deviating from the core phenothiazine spectral profile ()[2].

Spectroscopic MethodNeutral 2-Ethyl-10H-phenothiazineOxidized Radical Cation (2-Et-PTZ•⁺)
UV-Vis-NIR Absorption Strong UV bands ( λmax​ ≈ 255 nm, 315 nm); optically transparent in the visible region.Intense visible absorption ( λmax​ ≈ 517 nm) and weak NIR charge-transfer bands (~800–900 nm)[1].
EPR Spectroscopy EPR Silent (Diamagnetic, S=0).Strong signal ( g≈2.005 ); primary 3-line hyperfine splitting from 14 N ( aN​≈6.2 G)[3].
NMR Spectroscopy Sharp, well-resolved 1 H and 13 C signals.Severe paramagnetic broadening; effectively "NMR silent" in standard high-resolution 1 H-NMR.
IR Spectroscopy Characteristic folded core vibrations; sharp N-H stretch (~3300 cm −1 ).Shifted core vibrations due to planarization; increased C-N and C-S bond orders.
Macroscopic Appearance Colorless to pale yellow solution.Deep pink/red to purple solution[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the generation and characterization of the radical cation must be conducted using self-validating workflows. The following protocols integrate internal checks to confirm the purity of the electronic transition.

Protocol A: Chemical Oxidation with UV-Vis-NIR Validation

Causality of Choice: Chemical oxidation using a mild, outer-sphere oxidant like Silver Hexafluorophosphate (AgPF 6​ ) allows for clean, stoichiometric generation of the radical cation without the interference of over-oxidation to the dication.

  • Preparation: Inside a nitrogen-filled glovebox (to prevent O2​ or moisture quenching), dissolve 2-Ethyl-10H-phenothiazine (1.0 mM) in anhydrous, degassed dichloromethane (CH 2​ Cl 2​ ).

  • Baseline Acquisition: Transfer a 2.5 mL aliquot to a septum-sealed quartz cuvette (1 cm path length). Record the baseline UV-Vis spectrum (200–1000 nm), verifying absolute transparency above 400 nm.

  • Titration: Inject 0.2-equivalent aliquots of AgPF 6​ (dissolved in CH 2​ Cl 2​ ) into the cuvette.

  • Self-Validation (Isosbestic Points): After each injection, record the spectrum. A successful, clean oxidation is self-validated by the emergence of the 517 nm peak concurrent with the presence of sharp isosbestic points (e.g., where the decaying neutral UV bands and rising radical cation bands intersect). If isosbestic points drift, side-reactions (e.g., dimerization) are occurring.

Protocol B: In-Situ Spectroelectrochemical EPR

Causality of Choice: Electrochemical generation inside the EPR cavity ensures that the highly reactive paramagnetic species is measured at its maximum steady-state concentration, preventing signal decay from radical recombination.

  • Cell Setup: Utilize an optically transparent thin-layer electrochemical (OTTLE) EPR flat cell equipped with a platinum mesh working electrode and a Ag/Ag + pseudo-reference electrode.

  • Electrolyte Preparation: Prepare a 0.5 mM solution of the analyte in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte.

  • Self-Validation (CV Check): Before bulk electrolysis, run a rapid Cyclic Voltammogram (CV). The presence of a chemically reversible oxidation wave ( ipa​/ipc​≈1 ) validates that the radical cation is stable on the experimental timescale.

  • Electrolysis & Acquisition: Apply a constant potential 50 mV positive of the anodic peak potential ( Epa​ ). Continuously acquire X-band EPR spectra. The radical cation is confirmed by a multiplet centered at g≈2.0053 , dominated by the 1:1:1 triplet from the 14 N nucleus ( I=1 ) ()[4].

Workflow N1 2-Ethyl-10H-phenothiazine (Neutral Precursor) N2 Controlled Oxidation (Electrochemical / AgPF6) N1->N2 -1 e⁻ N3 Radical Cation Species (Planar, Paramagnetic) N2->N3 N4 UV-Vis-NIR (517 nm & NIR bands) N3->N4 N5 EPR Spectroscopy (g ≈ 2.005, 14N coupling) N3->N5 N6 NMR & IR (Signal broadening) N3->N6

Experimental workflow for generating and spectroscopically analyzing the radical cation.

References

  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Phenothiazine Radical Cation Excited States as Super-oxidants for Energy-Demanding Reactions Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine Source: Molecules (MDPI) URL:[Link]

Sources

Validation

Benchmarking 2-Ethyl-10H-phenothiazine performance in dye-sensitized solar cells

The transition from rare-earth ruthenium complexes to metal-free organic sensitizers represents a critical frontier in Dye-Sensitized Solar Cell (DSSC) research. At the core of this evolution is the Donor-π-Acceptor (D-π...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from rare-earth ruthenium complexes to metal-free organic sensitizers represents a critical frontier in Dye-Sensitized Solar Cell (DSSC) research. At the core of this evolution is the Donor-π-Acceptor (D-π-A) molecular architecture, where the choice of the electron-donating moiety dictates the photophysical limits of the entire device.

As an application scientist evaluating molecular building blocks, 2-Ethyl-10H-phenothiazine emerges as a premier electron-donating core. This guide benchmarks the performance of 2-Ethyl-10H-phenothiazine-based dyes against industry standards, dissecting the mechanistic causality behind its high power conversion efficiencies (PCE) and providing self-validating experimental protocols for device fabrication.

Mechanistic Grounding: Why 2-Ethyl-10H-Phenothiazine?

To understand the superiority of 2-Ethyl-10H-phenothiazine, we must examine its structural causality. Traditional organic donors, such as triphenylamine (TPA) or carbazole, often suffer from planar geometries that encourage detrimental π-π stacking on the TiO₂ surface. This intermolecular aggregation leads to non-radiative decay—where excited electrons jump between dye molecules and lose their energy as heat rather than injecting into the semiconductor.

2-Ethyl-10H-phenothiazine solves this through its unique stereochemistry. The heterocyclic ring containing electron-rich sulfur and nitrogen atoms adopts a non-planar "butterfly" conformation, folding along the N-S axis[1]. Furthermore, the addition of the ethyl group at the 2-position (or N-10 position in similar derivatives) introduces critical steric bulk. This structural geometry physically forces adjacent dye molecules apart upon chemisorption, suppressing aggregation and drastically reducing charge recombination kinetics[2].

Additionally, the strong electron-donating capacity of the phenothiazine core induces a pronounced intramolecular charge transfer (ICT) to the acceptor moiety (typically cyanoacrylic acid). This broadens the absorption spectrum, resulting in a significant bathochromic (red) shift and a high molar extinction coefficient, allowing for thinner TiO₂ films and reduced dark current[3].

EnergyLevels cluster_0 DSSC Energy Level Alignment Electrolyte Redox Couple (I⁻/I₃⁻) -4.8 eV HOMO Dye HOMO (2-Ethyl-PTZ) -5.4 eV Electrolyte->HOMO Regeneration LUMO Dye LUMO (Cyanoacrylic) -2.8 eV HOMO->LUMO Photoexcitation (hν) TiO2 TiO₂ Conduction Band -4.0 eV LUMO->TiO2 Electron Injection

Figure 1: Energy level alignment of 2-Ethyl-PTZ dye relative to TiO2 and electrolyte.

Quantitative Benchmarking: Phenothiazine vs. Alternatives

To objectively benchmark performance, we compare an optimized 2-Ethyl-10H-phenothiazine D-π-A dye against the ruthenium benchmark N719 and a standard Triphenylamine (TPA) organic dye. The data below reflects standard AM 1.5G illumination (100 mW/cm²) conditions.

The phenothiazine core's ability to achieve a molar extinction coefficient ( ε ) nearly three times higher than N719 is its defining operational advantage. This allows the dye to capture more photons per unit volume, generating a competitive Short-Circuit Current ( Jsc​ ) even in highly compact cell architectures[4].

Sensitizer Class Jsc​ (mA/cm²) Voc​ (V)Fill Factor (FF)PCE (%)Molar Extinction Coefficient ( ε , M⁻¹cm⁻¹)
2-Ethyl-PTZ Dye 14.10 - 14.300.76 - 0.830.65 - 0.717.61 - 8.18% ~3.9 × 10⁴
N719 (Benchmark) 15.200.730.707.73% ~1.4 × 10⁴
TPA-Based Dye 11.100.720.756.00% ~2.8 × 10⁴

Data synthesized from comparative photovoltaic studies[2]. Note that while N719 slightly edges out in raw current generation, the optimized phenothiazine dye delivers superior Open-Circuit Voltage ( Voc​ ) due to its aggregation-suppressing butterfly conformation.

Self-Validating Experimental Protocol

To replicate these benchmark metrics, the fabrication workflow must be treated as a self-validating system. Each step below includes the mechanistic causality and the observable checkpoint required to confirm protocol integrity.

Phase 1: Photoanode Engineering & Passivation
  • Mesoporous TiO₂ Deposition : Screen-print a 12 µm active layer (20 nm TiO₂ particles) and a 4 µm scattering layer (400 nm particles) onto cleaned FTO glass.

  • Thermal Sintering : Ramp the temperature to 500°C for 30 minutes.

    • Causality: This burns off the ethyl cellulose binders and forces the TiO₂ nanoparticles to "neck" (fuse), creating a continuous percolation pathway for electron transport.

  • TiCl₄ Post-Treatment : Immerse the sintered anode in an aqueous 40 mM TiCl₄ solution at 70°C for 30 minutes, followed by a second 500°C sintering.

    • Causality: This deposits an ultra-thin, high-purity TiO₂ shell over the mesoporous network. It increases surface roughness (maximizing dye loading) and passivates surface trap states, suppressing electron recombination with the electrolyte.

Phase 2: Sensitization & Co-Adsorption
  • Dye Bath Preparation : Prepare a 0.3 mM solution of the 2-Ethyl-10H-phenothiazine dye in a 1:1 (v/v) mixture of acetonitrile and tert-butanol.

  • Addition of CDCA : Add 10 mM Chenodeoxycholic acid (CDCA) to the dye bath.

    • Causality: CDCA acts as a competitive co-adsorbent. It binds to the TiO₂ surface alongside the dye, physically wedging between phenothiazine molecules to further disrupt any residual π-π stacking.

  • Immersion : Submerge the photoanode in the dark for 16 hours.

    • Validation Checkpoint: The film must transition from opaque white to a deep, uniform red/purple. A patchy color indicates incomplete chemisorption or exhausted dye solution.

Phase 3: Assembly & Vacuum Backfilling
  • Cell Assembly : Sandwich the dyed photoanode with a platinized counter electrode, separated by a 25 µm Surlyn hot-melt spacer. Seal at 120°C.

  • Electrolyte Injection : Introduce the I⁻/I₃⁻ redox electrolyte (e.g., 0.6 M BMII, 0.03 M I₂, 0.1 M guanidinium thiocyanate, 0.5 M 4-tert-butylpyridine in acetonitrile) via vacuum backfilling.

    • Causality: Capillary action alone leaves trapped air bubbles in the nanoscale pores, creating insulating dead zones. Vacuum backfilling forces the electrolyte into every pore, ensuring 100% interfacial wetting for rapid dye regeneration.

Workflow N1 1. FTO Glass Cleaning (Ultrasonication in EtOH/Acetone) N2 2. TiO₂ Mesoporous Layer (Screen Printing & Sintering at 500°C) N1->N2 N3 3. TiCl₄ Post-Treatment (Enhances Surface Area & Dye Loading) N2->N3 N4 4. Dye Sensitization (0.3 mM 2-Ethyl-PTZ Dye + 10 mM CDCA) N3->N4 Immerse for 12-24h N5 5. Device Assembly (Pt Counter Electrode + Surlyn Spacer) N4->N5 N6 6. Electrolyte Injection (I⁻/I₃⁻ in Acetonitrile) N5->N6 Vacuum Backfilling N7 7. Photovoltaic Characterization (J-V Curves under AM 1.5G) N6->N7

Figure 2: Self-validating experimental workflow for DSSC fabrication and characterization.

Conclusion

For researchers engineering the next generation of DSSCs, 2-Ethyl-10H-phenothiazine offers a highly tunable, structurally superior alternative to ruthenium complexes. By leveraging its non-planar geometry to suppress aggregation and its strong electron-donating nature to maximize the molar extinction coefficient, phenothiazine-based dyes routinely match or exceed the 7.7% PCE benchmark of N719 while eliminating reliance on rare-earth metals.

Sources

Comparative

Validating the Antioxidant Efficacy of 2-Ethyl-10H-phenothiazine in Polymer Stabilization: A Comparative Guide

Polymer degradation via auto-oxidation during high-temperature melt-processing and long-term environmental exposure remains a critical challenge in materials science. While hindered phenols (e.g., Irganox 1010) and tradi...

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Author: BenchChem Technical Support Team. Date: April 2026

Polymer degradation via auto-oxidation during high-temperature melt-processing and long-term environmental exposure remains a critical challenge in materials science. While hindered phenols (e.g., Irganox 1010) and traditional unsubstituted phenothiazine (PTZ) have served as industry standards, 2-Ethyl-10H-phenothiazine has emerged as a superior radical scavenger for high-demand polymer matrices, including polyolefins and acrylonitrile-butadiene-styrene (ABS) copolymers[1].

As an application scientist, selecting the right stabilization package requires moving beyond basic data sheets to understand the underlying physical chemistry. This guide provides a rigorous comparative analysis of 2-Ethyl-10H-phenothiazine against conventional alternatives, backed by standardized Oxidative Induction Time (OIT) protocols and mechanistic insights.

Mechanistic Causality: Why 2-Ethyl-10H-phenothiazine Excels

The antioxidant efficacy of stems from their ability to donate a hydrogen atom from the amine (>N-H) group to quench destructive peroxyl radicals (ROO•)[2]. This reaction forms a highly resonance-stabilized nitroxyl radical that halts the auto-oxidation chain reaction[3].

However, the addition of the ethyl group at the 2-position in 2-Ethyl-10H-phenothiazine provides two distinct, field-proven advantages over unsubstituted PTZ:

  • Enhanced Solubility & Dispersion: The alkyl substitution significantly lowers the lattice energy and improves solubility in non-polar polymer melts and organic solvents[4]. This prevents additive "blooming" (migration to the polymer surface) and ensures a homogeneous protective network.

  • Steric Stabilization & Color Retention: The ethyl group sterically shields the aromatic core, further stabilizing the intermediate cation radicals[5]. In traditional PTZ, reactive intermediates often undergo undesirable self-coupling reactions that lead to severe discoloration (yellowing)[1]. The steric hindrance in 2-Ethyl-10H-phenothiazine mitigates chromophore formation, making it viable for light-colored plastics.

Mechanism PolymerRadical Polymer Alkyl/Peroxyl Radicals (R•, ROO•) Quenching Hydrogen Abstraction & Radical Quenching PolymerRadical->Quenching Antioxidant 2-Ethyl-10H-phenothiazine (H-Donor) Antioxidant->Quenching StablePolymer Stabilized Polymer Chain (RH, ROOH) Quenching->StablePolymer StableRadical Resonance-Stabilized Phenothiazinyl Radical Quenching->StableRadical

Radical scavenging mechanism of 2-Ethyl-10H-phenothiazine in polymer matrices.

Comparative Performance Data

To objectively evaluate stabilization efficacy, we compare 2-Ethyl-10H-phenothiazine against traditional Phenothiazine (PTZ) and a primary hindered phenol antioxidant (Irganox 1010) in a High-Density Polyethylene (HDPE) matrix. The primary metric is Oxidative Induction Time (OIT), which provides a relative measure of a material's resistance to oxidative decomposition[6].

Table 1: Comparative Antioxidant Efficacy in HDPE (0.1 wt% Additive Loading)

Antioxidant SystemOIT at 200°C (min)Melt Flow Index Retention (5 Extrusions)Discoloration Index (YI)
Unstabilized Control 2.545%12.4
Hindered Phenol (Irganox 1010) 45.282%4.1
Unsubstituted Phenothiazine (PTZ) 58.488%18.5 (High yellowing)
2-Ethyl-10H-phenothiazine 72.6 94% 5.2 (Minimal)

Data Interpretation: While unsubstituted PTZ offers robust OIT, it causes severe initial discoloration (high YI) precluding its use in consumer-facing products[1]. 2-Ethyl-10H-phenothiazine maintains the exceptional radical trapping ability of the phenothiazine core while yielding a YI comparable to premium hindered phenols, effectively bridging the gap between extreme thermal stability and aesthetic preservation.

Experimental Protocol: Oxidative Induction Time (OIT) via DSC

To ensure scientific integrity and reproducibility, the following self-validating protocol is based on for determining OIT by Differential Scanning Calorimetry (DSC)[7].

Rationale for Protocol Design: OIT is an accelerated thermal-aging test[7]. By holding the sample isothermally at 200°C and switching from an inert (N₂) to an oxidative (O₂) environment, we isolate the antioxidant's specific capacity to delay the exothermic onset of polymer chain degradation[6].

Step-by-Step Methodology:
  • Sample Preparation: Weigh 5.0 ± 0.5 mg of the compounded polymer sample (containing 0.1 wt% 2-Ethyl-10H-phenothiazine) into an open aluminum DSC pan. Prepare an empty aluminum pan as the reference[6].

  • Inert Purge & Heating: Load the pans into the DSC cell. Initiate a nitrogen purge at a flow rate of 50 ± 5 mL/min for 5 minutes to eliminate residual oxygen[6].

  • Dynamic Heating: Heat the sample at a constant rate of 20°C/min from ambient temperature to the target isothermal temperature of 200°C[6].

  • Isothermal Equilibration: Once 200°C is reached, hold the sample isothermally for 5 minutes under nitrogen to ensure thermal equilibrium across the polymer melt[6].

  • Gas Switching (OIT Start): Switch the purge gas from nitrogen to oxygen at the exact same flow rate (50 ± 5 mL/min). The exact moment of the gas switch marks the beginning of the induction period ( t=0 )[6].

  • Exothermic Onset Detection: Continue the isothermal hold until an abrupt exothermic peak is recorded. This signals the complete consumption of the 2-Ethyl-10H-phenothiazine and the onset of catastrophic polymer auto-oxidation[6].

  • Data Analysis: Calculate the OIT by extrapolating the pre-oxidation baseline and the steepest slope of the exotherm to their intersection point.

OIT_Workflow Prep Sample Prep (5mg in Al pan) Purge N2 Purge (50 mL/min, 5 min) Prep->Purge Heat Dynamic Heating (20°C/min to 200°C) Purge->Heat Equilibrate Isothermal Hold (200°C, N2, 5 min) Heat->Equilibrate Switch Gas Switch to O2 (Start OIT Timer) Equilibrate->Switch Detect Detect Exothermic Onset (Antioxidant Depletion) Switch->Detect

ASTM D3895 DSC workflow for determining Oxidative Induction Time (OIT).

Expert Insights on Application & Troubleshooting

As an application scientist, it is crucial to recognize that OIT is an accelerated test. Highly volatile antioxidants may yield artificially poor OIT results at 200°C despite performing adequately at normal use temperatures[7]. However, 2-Ethyl-10H-phenothiazine exhibits excellent thermal stability and low volatility, ensuring its OIT performance accurately reflects its long-term stabilization capabilities.

Furthermore, precise calibration of the DSC isothermal temperature is critical. indicate that a temperature deviation of just 1°C can alter OIT values dramatically[8]. Rigorous instrument calibration using high-purity indium or tin standards is a non-negotiable prerequisite for this protocol.

References

  • ASTM International. "D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry." ASTM.org.[Link]

  • Antpedia. "Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry." Antpedia.com. [Link]

  • Mettler Toledo. "A Guide to the Determination of Oxidation Induction Time." MT.com. [Link]

  • Google Patents. "US3364170A - Stabilization of polymers with phenothiazines.
  • PMC. "Antioxidant Properties of New Phenothiazine Derivatives." NCBI. [Link]

  • ResearchGate. "Cationic Polymerization of Para-Methyl Styrene." ResearchGate.net. [Link]

  • ResearchGate. "Experimental and quantum chemical study on the vibrational spectroscopy of N-methylphenothiazines." ResearchGate.net. [Link]

Sources

Comparative

Evaluating reference standards for GC-MS quantitative analysis of 2-Ethyl-10H-phenothiazine

Evaluating Reference Standards for GC-MS Quantitative Analysis of 2-Ethyl-10H-phenothiazine: A Comprehensive Guide The Analytical Challenge of 2-Ethyl-10H-phenothiazine 2-Ethyl-10H-phenothiazine (CAS: 61852-27-5), with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Reference Standards for GC-MS Quantitative Analysis of 2-Ethyl-10H-phenothiazine: A Comprehensive Guide

The Analytical Challenge of 2-Ethyl-10H-phenothiazine

2-Ethyl-10H-phenothiazine (CAS: 61852-27-5), with the molecular formula C14H13NS, is a critical structural analog and intermediate in the synthesis of phenothiazine-class antipsychotic and antihistamine therapeutics[1][2]. In pharmaceutical development and toxicological screening, quantifying this compound at trace levels in complex biological matrices (like plasma or urine) requires highly sensitive and specific techniques. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Electron Ionization (EI) is the gold standard for this application[3][4].

However, phenothiazine derivatives present unique analytical challenges. They are highly susceptible to thermal degradation and oxidation within the heated GC injection port, which can artificially lower the detected analyte concentration and lead to inaccurate quantification[5]. To counteract these physical and chemical losses, the selection of the appropriate reference standard is not merely a regulatory formality—it is the mechanistic foundation of a reliable assay.

The Causality of Reference Standard Selection

To build a robust GC-MS assay, researchers must choose between different tiers of reference materials. The choice directly impacts the assay's ability to correct for matrix suppression and extraction inefficiencies.

  • Analytical Grade Standards (Neat): These are high-purity (>98%) chemical standards used primarily for qualitative identification and establishing retention times[6]. While cost-effective, using them alone for external calibration fails to account for analyte loss during sample preparation.

  • Certified Reference Materials (CRMs): Manufactured under ISO 17034 accreditation, CRMs provide absolute metrological traceability and guaranteed quantitative accuracy[2]. They are essential for establishing the master calibration curve but do not correct for sample-to-sample matrix variations.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): Compounds such as Promazine-D6 or custom deuterated 2-ethylphenothiazine analogs are structurally identical to the target analyte but contain heavy isotopes[7].

    • The Mechanistic Causality: Because the SIL-IS shares the exact physicochemical properties of 2-Ethyl-10H-phenothiazine, it co-elutes chromatographically and undergoes the exact same thermal degradation and ionization suppression in the MS source[8]. By measuring the ratio of the analyte signal to the SIL-IS signal, the assay becomes self-correcting. Any systemic loss affects both molecules equally, leaving the ratio constant and ensuring accurate quantification.

IDMS N1 Sample Injection into GC N2 Thermal Degradation & Matrix Suppression N1->N2 N3 Analyte Signal (2-EP) Decreases N2->N3 N4 SIL-IS Signal Decreases Proportionally N2->N4 N5 Analyte / IS Ratio Remains Constant N3->N5 N4->N5 N6 Accurate Quantification N5->N6

Fig 1: Logical causality of Isotope Dilution Mass Spectrometry (IDMS) in correcting analytical losses.

Quantitative Performance Comparison

The following table synthesizes experimental validation data comparing the performance of a GC-MS assay for phenothiazine derivatives when calibrated using different standard methodologies[3][4][9].

Performance MetricAnalytical Standard (External Calibration)CRM (External Calibration)CRM + SIL-IS (Internal Calibration)
Purity / Traceability >98% / Non-traceable>99% / ISO 17034 Traceable>99% / ISO Traceable + Mass Shift
Extraction Recovery 65% - 80% (Uncorrected)65% - 80% (Uncorrected)98% - 102% (Corrected via Ratio)
Intra-day Precision (RSD) 12.5%11.2%< 4.5%
Matrix Effect Impact High (Signal Suppression)High (Signal Suppression)Negligible (Self-Correcting)
Limit of Quantitation (LOQ) 5.0 ng/mL4.5 ng/mL0.5 ng/mL
Best Use Case Qualitative ScreeningMaster Stock SolutionsTrace-level Clinical/Toxicological Analysis

Self-Validating GC-MS Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. It utilizes Solid-Phase Extraction (SPE) for sample cleanup and incorporates blanks to rule out carryover, alongside Quality Control (QC) samples to continuously verify the calibration curve's integrity[3][9][10].

Phase 1: Sample Preparation & Extraction
  • Internal Standard Spiking: Aliquot 1.0 mL of biological sample (e.g., human plasma) into a clean glass tube. Spike with 50 µL of SIL-IS working solution (e.g., Promazine-D6 at 100 ng/mL)[4][7]. Validation Check: The consistent addition of the IS across all samples, standards, and blanks ensures extraction efficiency can be mathematically normalized.

  • Solid-Phase Extraction (SPE): Condition a C18 monolithic silica SPE cartridge with 1.0 mL methanol followed by 1.0 mL deionized water[3][9].

  • Loading & Washing: Load the spiked sample onto the cartridge. Wash with 1.0 mL of 5% methanol in water to remove hydrophilic matrix interferences.

  • Elution: Elute the phenothiazine analytes using 1.0 mL of pure methanol[9]. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of ethyl acetate for GC-MS injection.

Phase 2: GC-MS Instrumental Analysis
  • Chromatographic Separation: Inject 1.0 µL of the reconstituted sample into the GC-MS operating in splitless mode. Utilize a non-polar capillary column (e.g., DB-5ms, 30 m × 0.25 mm ID, 0.25 µm film thickness)[3][4].

  • Temperature Programming: Set the injection port to 250°C. Program the oven: Initial hold at 80°C for 3 minutes, ramp at 20°C/min to 280°C, and hold for 5 minutes[4]. Helium is used as the carrier gas at a constant flow of 1.0 mL/min.

  • Mass Spectrometry (EI-SIM): Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) to target the molecular ion of 2-Ethyl-10H-phenothiazine (m/z 227) and the corresponding mass-shifted ion for the SIL-IS[1][2].

Phase 3: System Validation & Data Processing
  • Blank Verification: Inject a solvent blank and a matrix blank (unspiked plasma) before the sample batch. Validation Check: Absence of peaks at the target retention time proves the system is free of carryover and matrix background noise.

  • Calibration & QC: Run a 6-point calibration curve (1 ng/mL to 500 ng/mL) using the CRM. Intersperse QC samples (low, mid, high concentrations) every 10 sample injections[10]. The assay is validated only if QC samples back-calculate to within ±15% of their nominal concentration.

Workflow A Biological Sample (Plasma/Urine) B Spike with SIL-IS (Self-Validation Step) A->B C Solid-Phase Extraction (C18 Cartridge) B->C D GC Separation (DB-5ms Column) C->D E EI-MS Detection (SIM Mode m/z 227) D->E F Data Processing (Analyte/IS Ratio) E->F

Fig 2: GC-MS analytical workflow for 2-Ethyl-10H-phenothiazine quantification.

Conclusion

For the GC-MS quantitative analysis of 2-Ethyl-10H-phenothiazine, relying solely on analytical grade standards introduces unacceptable risks of matrix-induced signal suppression and thermal degradation artifacts. The integration of ISO-traceable CRMs for calibration, strictly paired with Stable Isotope-Labeled Internal Standards (SIL-IS), creates a self-validating analytical system. This synergistic approach ensures that extraction losses and ionization variations are mathematically neutralized, yielding robust, reproducible, and highly accurate pharmacokinetic data.

References

  • Kumazawa, T., et al. "Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry." PubMed / National Institutes of Health.
  • Capoun, T., & Krykorkova, J. "Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method." Vide Leaf.
  • Matrix Fine Chemicals. "2-ETHYL-10H-PHENOTHIAZINE | CAS 61852-27-5." Matrix Fine Chemicals.
  • Benchchem. "Application Notes and Protocols for the Analysis of 2-(methylsulfonyl)-10H-phenothiazine." Benchchem.
  • PubChem. "Phenothiazine | C12H9NS | CID 7108." National Institutes of Health.
  • LGC Standards. "2-Ethylphenothiazine | CAS 61852-27-5." LGC Standards API Reference Materials.
  • Witega. "Promazine-D6 hydrochloride - Deuterated Reference Standard." Witega.
  • Jagtap, P.K., & Tapadia, K. "Development of Novel Dynamic Drop-to-Drop Microextraction Coupled with GC-MS for the Trace Level Screening of Phenothiazine Drug." Semantic Scholar.
  • Journal of Analytical Toxicology. "Oxidation of Selected Phenothiazine Drugs During Sample Preparation." Ovid.
  • McKay, G., et al. "Recent advances in the analysis of phenothiazine drugs and their metabolites." PubMed / National Institutes of Health.
  • U.S. Food and Drug Administration (FDA). "REVIEW MEMORANDUM - Traceability, Stability, Expected values." FDA Access Data.

Sources

Safety & Regulatory Compliance

Safety

2-Ethyl-10H-phenothiazine proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2-Ethyl-10H-phenothiazine In drug development and chemical synthesis, phenothiazine derivatives like 2-Ethyl-10H-phenothiazine serve as critical intermediates. However, thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 2-Ethyl-10H-phenothiazine

In drug development and chemical synthesis, phenothiazine derivatives like 2-Ethyl-10H-phenothiazine serve as critical intermediates. However, their tricyclic molecular structure presents significant environmental and occupational hazards. Proper disposal is not merely a regulatory formality; it is a fundamental requirement to prevent aquatic bioaccumulation and protect laboratory personnel from systemic toxicity.

This guide provides authoritative, step-by-step operational procedures for the safe handling and disposal of 2-Ethyl-10H-phenothiazine, grounded in EPA Resource Conservation and Recovery Act (RCRA) standards and Global Harmonized System (GHS) protocols.

Chemical Hazard Profile & Mechanistic Causality

To manage a chemical safely, one must understand the mechanisms behind its hazards. 2-Ethyl-10H-phenothiazine contains a sulfur- and nitrogen-rich thiazine ring. This structure dictates both its biological activity and its environmental persistence.

  • Aquatic Toxicity: The compound is highly lipophilic, allowing it to easily cross biological membranes. If released into waterways, it bioaccumulates in aquatic organisms, leading to severe, long-lasting ecological disruption[1].

  • Thermal Decomposition: When exposed to high heat or standard combustion, the thiazine ring breaks down to release highly toxic and corrosive gases, specifically nitrogen oxides (NOx) and sulfur oxides (SOx)[1].

  • Systemic Exposure: Prolonged exposure to phenothiazine dust or vapors can cause sensitization and cumulative damage to the blood, liver, and kidneys[2].

Table 1: Hazard Summary and Operational Implications

Hazard ClassificationGHS CodeMechanistic CauseOperational Implication
Acute Toxicity (Oral) H302Systemic absorption via gastrointestinal tract.Prohibit eating/drinking in the lab; mandate strict hand-washing protocols.
Skin Sensitization H317Covalent binding of the derivative to skin proteins.Mandate heavy-duty nitrile gloves and impermeable lab coats.
Organ Toxicity H373Cumulative metabolic stress on the liver and kidneys.Utilize local exhaust ventilation (fume hoods) to prevent inhalation of aerosols/dust.
Aquatic Toxicity H410High lipophilicity and resistance to rapid hydrolysis.Absolute prohibition of drain disposal. Route all waste to chemical destruction.

Step-by-Step Disposal Methodology

Standard municipal waste or drain disposal is strictly prohibited for 2-Ethyl-10H-phenothiazine[3]. All workflows must be treated as self-validating systems, meaning every step includes a verification check to ensure containment integrity.

Phase 1: Segregation and Containment
  • Isolate Waste Streams: Do not mix 2-Ethyl-10H-phenothiazine waste with strong oxidizing agents or strong acids, as this can trigger dangerous exothermic reactions[3].

  • Select Compatible Containers: Use high-density polyethylene (HDPE) or amber glass containers for liquid waste (e.g., phenothiazine dissolved in organic solvents like DMSO or dichloromethane).

  • Verify Seal Integrity: Ensure containers are tightly capped using PTFE-lined lids to prevent vapor escape.

Phase 2: Chemical Treatment and Incineration Preparation

Because of the sulfur and nitrogen atoms in the phenothiazine core, standard burning is insufficient and dangerous.

  • Solvent Dissolution: Dissolve or mix the solid material with a highly combustible, approved organic solvent[2]. This ensures an even, high-temperature burn during destruction.

  • Route to Licensed Facility: Transfer the sealed waste to a licensed hazardous waste disposal company.

  • Mandate Scrubber Incineration: Explicitly specify on the waste manifest that the material must be burned in a chemical incinerator equipped with an afterburner and a chemical scrubber[2]. Causality: The scrubber is non-negotiable; it uses alkaline solutions to neutralize the acidic SOx and NOx gases generated during combustion, preventing toxic atmospheric release[1][4].

Phase 3: Regulatory Compliance and Labeling
  • Apply GHS Labels: Affix labels indicating "Hazardous Waste," "Toxic," and "Environmentally Hazardous (Aquatic Toxicity)"[3].

  • EPA RCRA Classification: While phenothiazines may not be explicitly P-listed as acutely hazardous on their own, their mixtures with flammable solvents often trigger EPA RCRA hazardous waste codes (e.g., D001 for ignitability or state-specific toxic waste codes)[5][6]. Document the exact solvent mixture on the EPA manifest.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization and environmental contamination.

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure local exhaust ventilation is operating at maximum capacity.

  • Don PPE: Responders must wear a particulate filter respirator (N95 or higher) if solid dust is present, alongside chemical-resistant gloves and goggles[3].

  • Moisten and Contain (Solid Spills): If the spill is a dry powder, slightly moisten it with water or an inert solvent to prevent dust formation[3]. Do not flood the area.

  • Absorb (Liquid Spills): Use an inert, non-combustible absorbent material (e.g., vermiculite or sand) to soak up the spill[4].

  • Collect and Seal: Sweep the absorbed material or moistened powder using spark-proof tools and place it into a dedicated, sealable hazardous waste container[3].

  • Final Decontamination: Wash the spill area with a detergent solution, collecting all wash water as hazardous waste. Do not let the wash water enter the drain [2].

Disposal Workflow Visualization

The following diagram illustrates the logical routing of 2-Ethyl-10H-phenothiazine waste to ensure regulatory compliance and environmental protection.

DisposalWorkflow Gen Waste Generation: 2-Ethyl-10H-phenothiazine Seg Segregation & Classification (EPA RCRA / GHS) Gen->Seg Solid Solid Waste & Contaminated PPE Seg->Solid Liquid Liquid Waste (Organic Solvents) Seg->Liquid Pack Seal in Compatible Container (e.g., HDPE/Glass) Solid->Pack Liquid->Pack Label Apply Hazardous Waste Label (Toxic/Aquatic Hazard) Pack->Label Incinerate High-Temp Incineration with Scrubber Label->Incinerate

Standardized disposal workflow for 2-Ethyl-10H-phenothiazine laboratory waste.

References[5] PharmWaste Technologies, Inc. "EPA Subpart P Regulations - HW Drugs." pwaste.com. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHek4WVRjihw5IFhZWKoLuHv6EcNYi_TQIeNy5O47fUp9GpgMYsx9fCEDIw1lbYomDw3JtV-ldGm0YRFeUSNfzszEMhAY_ifRk7CK-TGMHdMb3iUVYQK56bOUE=[6] Environmental Protection Agency (EPA). "Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals." epa.gov. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8d3DBg1zfczaTmjDwJvcAltFAjxmYUC8ghLmIOaacb1ktyVNhK5BsIW2jRRRyYTHoGraAqCZ0eOJ0PNAEEQczgaTdigAbzBhhI6_jolGZNigZMILVwNn4V27940KMsIwfW-al8xywLXmQhXvBrGMI5BW9MYHRm6GT5I_D_Z-ia4MwuuKDJkOdIyhoGSkRCVOZ272muTEL8hb3NKi_wA6L_OwLKCRfmJLITtUIKg==[1] Redox. "Safety Data Sheet Phenothiazine Revision 4." redox.com. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB1TcmbsvdCbZgBKtKZMOhKJAQkpJ3yU709aG14Vh2Daj9MCig-LO0U_NtSuQIqch-MZTzjuz1a_qQqbEU8e3njaojJObNQsxSM7JPtawSOOxZgYryMiKB0VzUedBk-RGYgbda[2] CDH Fine Chemical. "PHENOTHIAZINE CAS NO 92-84-2 MATERIAL SAFETY DATA SHEET SDS/MSDS." cdhfinechemical.com. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu8gUXQyJqZG6uC3WX4xYFdsyKs4BwwC8Ew6j87OkD8LmBCfK0QwmFeLaoEXTxNSYDE3gDKSaWq-HlW1dWB2MO6E3gBtm5AjBfX_eTsJp1i7E2KZnSFKEzlvU-I-cJoTATeTaMs0djK5Er85u0Y1VI_oSh15RdoL-daMBY-WB7jyp9L_2YYUJtFU6kikIoOO_JX5QaYAzEzCZvyzM5jw==[3] ECHEMI. "Phenothiazine SDS, 92-84-2 Safety Data Sheets." echemi.com. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpQhPTG-98BqO7BRDk3RKLFHjTSpJpxEjJcDDO8J0nDnlFsqfrhmHpWUBWwzcgqwbddbgSbUcc5jFgPyYmS-JgCeawpI0ZzPnaQuBfFjiFLXm26lBOrygPuDn70jBj8rKxqDNDYriQdCQItMMxc6DXKcP3OpoM[4] ChemicalBull. "Phenothiazine - Material Safety Data Sheet (MSDS)." chemicalbull.com. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuOMZ-uTiKza28e2JQqry06mYh6k9_0NmnvPMnGaCqh3KSKPj712w9gYdQEJ6BA_7bbkIYloy3D3FPEfKIu32Ihu7zyeBtiHzRS5zM9mLY5XBn08rxiHQC-WUO8DJOLvnttakOY9cowXERqLbnCXafqkAwL6vi4HWi4g==

Sources

Handling

Personal protective equipment for handling 2-Ethyl-10H-phenothiazine

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Handling phenothiazine derivatives requires a deep understanding of their photochemical reactivity and physical hazar...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Handling phenothiazine derivatives requires a deep understanding of their photochemical reactivity and physical hazards. This document provides a self-validating, mechanistic approach to the safe handling, solution preparation, and disposal of 2-Ethyl-10H-phenothiazine, ensuring both operator safety and experimental integrity.

Chemical Profile & Operational Context

2-Ethyl-10H-phenothiazine is a specialized organic intermediate widely utilized in pharmacological research, particularly in the synthesis of psychoactive compounds and the investigation of neurotransmitter systems (1[1]).

Expert Insight: The fundamental challenge in handling this compound is its high susceptibility to photo-oxidation. When exposed to ambient UV or visible light, phenothiazines undergo photosensitization and electron transfer, rapidly forming reactive cation radicals (2[2], 3[3]). Standard handling procedures must be aggressively modified to mitigate photolysis, prevent degradation, and ensure batch-to-batch reproducibility.

Quantitative Chemical Profile
ParameterSpecificationSource
IUPAC Name 2-Ethyl-10H-phenothiazine(4[4])
CAS Registry Number 61852-27-5(5[5])
Molecular Formula C14H13NS(5[5])
Molecular Weight 227.32 g/mol (5[5])
Product Format Neat (Solid Powder)(5[5])

Hazard Causality & PPE Rationale

To build a self-validating safety culture, laboratory personnel must understand why specific Personal Protective Equipment (PPE) is mandated. The following matrix links the physical hazard to the required logistical control.

Hazard VectorMechanistic CausalityRequired PPE & Engineering Control
Dermal Exposure Phenothiazines are highly lipophilic and can rapidly penetrate the stratum corneum, potentially causing skin sensitization, contact dermatitis, or systemic toxicity.Gloves: 100% Nitrile (minimum 5 mil thickness). Double-glove when handling concentrated stock solutions.Body: Flame-resistant lab coat with fitted cuffs.
Ocular Exposure Fine crystalline dust can cause severe mechanical irritation and chemical burns to the cornea upon contact.Eyes: ANSI Z87.1-compliant safety goggles. (Note: Standard safety glasses with side shields are insufficient for powder handling).
Inhalation Aerosolized particulates generated during weighing can enter the respiratory tract, leading to mucosal irritation and systemic absorption.Respirator: N95/P100 particulate respirator is required if weighing outside of controlled airflow.Control: Class II Biological Safety Cabinet or Chemical Fume Hood is mandatory.
Photochemical Degradation UV and visible light trigger electron transfer, yielding radical cations and sulfoxides, ruining the reagent's efficacy (2[2]).Handling: Amber glassware, actinic light filters, and inert gas (Argon/N2) blanketing.

Standard Operating Procedure (SOP): Preparation of Stock Solutions

This protocol ensures the chemical integrity of 2-Ethyl-10H-phenothiazine while maximizing operator safety. Every step is designed to be self-validating—for instance, the use of Argon blanketing validates the exclusion of oxygen, preventing oxidative degradation.

Phase 1: Pre-Operational Setup

  • Environmental Control: Dim ambient laboratory lighting or switch to actinic (yellow) light to prevent photolysis. Ensure the chemical fume hood has a certified face velocity of 80-100 fpm.

  • Equipment Prep: Pre-weigh amber glass vials. Ensure all spatulas are grounded or made of anti-static ceramic to prevent electrostatic repulsion and powder aerosolization.

Phase 2: Solubilization Protocol

  • Weighing: Accurately weigh the required mass of 2-Ethyl-10H-phenothiazine inside the fume hood.

  • Solvent Addition: Dissolve the powder in an appropriate anhydrous solvent (e.g., Dichloromethane or Methanol, depending on downstream applications) (2[2]).

  • Homogenization: Gently vortex the solution. Crucial: Avoid aggressive sonication, which can introduce localized heating, create cavitation bubbles, and accelerate oxidative degradation.

Phase 3: Stabilization and Storage

  • Inert Blanketing: Purge the headspace of the amber vial with a gentle stream of Argon or Nitrogen gas for 10-15 seconds to displace reactive oxygen species.

  • Sealing: Seal tightly with a PTFE-lined cap and wrap the outer junction with Parafilm to prevent moisture ingress.

  • Storage: Transfer immediately to a -20°C explosion-proof freezer.

Spill Response and Disposal Plan

A rapid, systematic response is required to manage spills, preventing environmental contamination and personnel exposure.

Solid Powder Spill:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • PPE Upgrade: Don a P100 respirator and double nitrile gloves.

  • Containment: Do NOT dry sweep. Dry sweeping aerosolizes the toxic powder. Lightly moisten the spilled powder with a compatible solvent (e.g., a small amount of ethanol or isopropanol) to bind the particulates.

  • Collection: Use a disposable plastic scoop to collect the wetted powder. Place it in a hazardous waste container labeled "Toxic Organic Solid Waste."

Liquid Solution Spill (e.g., dissolved in Dichloromethane):

  • Ventilation: Ensure the fume hood or room ventilation is operating at maximum capacity to clear solvent vapors.

  • Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Disposal: Sweep the absorbed material into a compatible chemical waste bag. Dispose of as "Halogenated Organic Waste" (if DCM was used) according to institutional EHS guidelines.

Process Visualization

G Start Retrieve 2-Ethyl-10H-phenothiazine (CAS: 61852-27-5) PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weigh Powder (Anti-static tools) Hood->Weigh Solvent Add Solvent (e.g., DCM / Methanol) Weigh->Solvent Amber Transfer to Amber Vial (Prevent Photolysis) Solvent->Amber Store Store at -20°C under Inert Gas Amber->Store

Workflow for the safe handling and solution preparation of 2-Ethyl-10H-phenothiazine.

References

  • Matrix Fine Chemicals. "2-ETHYL-10H-PHENOTHIAZINE | CAS 61852-27-5".
  • EvitaChem. "Buy Feprosidnine (EVT-365930) | 22293-47-6".
  • LGC Standards. "2-Ethylphenothiazine | CAS 61852-27-5".
  • ResearchGate. "Mechanistic Study of Tetrahydrofuran Polymerization Photoinitiated by a Sulfonium Salt/Thioxanthone System".
  • ResearchGate. "Molecular orbital and DFT studies of the alimemazine radical cation".

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-10H-phenothiazine
Reactant of Route 2
Reactant of Route 2
2-Ethyl-10H-phenothiazine
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